Product packaging for DL-Methioninol(Cat. No.:CAS No. 502-83-0)

DL-Methioninol

Cat. No.: B1345532
CAS No.: 502-83-0
M. Wt: 135.23 g/mol
InChI Key: MIQJGZAEWQQAPN-UHFFFAOYSA-N
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Description

DL-Methioninol, with the CAS number 502-83-0, is a sulfur-containing compound chemically known as 2-Amino-4-(methylthio)-1-butanol. It is classified as an amino acid derivative, specifically related to methionine. This compound appears as a viscous liquid at room temperature or a solid with a melting point range of 31-36 °C. Its molecular formula is C5H13NOS, and it has a molecular weight of 135.23 g/mol .From a safety and handling perspective, this compound is characterized as irritating to the eyes, respiratory system, and skin. Researchers are advised to use appropriate personal protective equipment, including gloves and eye/face protection, and to ensure procedures are conducted with adequate ventilation. The chemical is stable under recommended storage conditions, which involve keeping it in a tightly closed container in a refrigerator at or below 4°C. It is incompatible with strong oxidizing agents .This product is intended for research and development purposes only. It is strictly for laboratory use and is not for diagnostic or therapeutic use in humans or animals. Please note that the specific research applications and biochemical mechanisms of action for this compound are an area for ongoing scientific investigation and are not fully characterized in the available public literature.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13NOS B1345532 DL-Methioninol CAS No. 502-83-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-methylsulfanylbutan-1-ol
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NOS/c1-8-3-2-5(6)4-7/h5,7H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQJGZAEWQQAPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20951606
Record name 2-Amino-4-(methylsulfanyl)butan-1-ol
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Molecular Weight

135.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

502-83-0, 16720-80-2, 2899-37-8
Record name Methioninol
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Record name 2-Amino-4-(methylthio)-1-butanol
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Record name 16720-80-2
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Record name 2-Amino-4-(methylsulfanyl)butan-1-ol
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Record name METHIONINOL, (±)-
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of DL-Methioninol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Methioninol, a derivative of the essential amino acid DL-methionine, serves as a versatile building block in biochemical research and pharmaceutical development. Its unique structural features, combining a primary alcohol and an amino group with a thioether side chain, make it a compound of interest for various synthetic and functional applications. This technical guide provides a comprehensive overview of the known chemical properties of this compound, alongside detailed experimental protocols for the determination of key physicochemical parameters. Due to the limited availability of published experimental data for this specific compound, this guide also includes predicted values and generalized methodologies to assist researchers in its characterization.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C5H13NOS[2]
Molecular Weight 135.23 g/mol [2]
Appearance Light yellowish oil / Viscous liquid
CAS Number 16720-80-2[2]
Purity ≥95%
Storage Conditions 0 - 8 °C

Note: Quantitative experimental data for properties such as boiling point, melting point, density, solubility, and pKa for this compound are not widely reported. The following sections provide standardized experimental protocols for determining these essential chemical properties.

Experimental Protocols for Property Determination

The following are detailed methodologies for key experiments to characterize the chemical properties of this compound.

Determination of Boiling Point

The boiling point of a liquid is a critical physical constant for its identification and purity assessment. For a high-boiling liquid like this compound, a distillation-based method is suitable.

Methodology: Simple Distillation

  • Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

  • Sample Preparation: Place a known volume (e.g., 10 mL) of this compound into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

  • Heating: Gently heat the flask using a heating mantle.

  • Data Collection: Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point of the substance at the recorded atmospheric pressure.

  • Pressure Correction: If the atmospheric pressure deviates significantly from standard pressure (760 mmHg), the observed boiling point can be corrected using a nomograph or the Sidney-Young equation.

Determination of Solubility

Understanding the solubility of this compound in various solvents is crucial for its application in synthesis, formulation, and biological assays.

Methodology: Gravimetric Method

  • Solvent Selection: Choose a range of solvents of varying polarity, such as water, ethanol, methanol, acetone, and a nonpolar solvent like hexane.

  • Sample Preparation: Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in separate sealed vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Allow any undissolved solute to settle. Carefully extract a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette.

  • Solvent Evaporation: Transfer the aliquot to a pre-weighed vial and evaporate the solvent completely under reduced pressure or in a fume hood.

  • Mass Determination: Weigh the vial containing the dried solute. The difference in weight gives the mass of this compound that was dissolved in the known volume of the solvent.

  • Calculation: Express the solubility in terms of g/L or mol/L.

Determination of pKa

The pKa values of the amino and hydroxyl groups in this compound are important for understanding its acid-base properties and its charge state at different pH values.

Methodology: Potentiometric Titration

  • Apparatus: Use a pH meter with a calibrated electrode and a burette.

  • Sample Preparation: Prepare a solution of this compound of known concentration in deionized water.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to determine the pKa of the amino group. In a separate experiment, titrate with a standardized solution of a strong base (e.g., NaOH) to determine the pKa of the hydroxyl group.

  • Data Collection: Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the functional group has been protonated or deprotonated. This can be determined from the midpoint of the buffer region on the titration curve. The Henderson-Hasselbalch equation can be used to calculate the pKa from the titration data.[3]

Synthesis and Logical Relationships

This compound is synthesized from its parent amino acid, DL-methionine. This transformation is a classic example of the reduction of a carboxylic acid to a primary alcohol.

Synthesis of this compound from DL-Methionine

The conversion of DL-methionine to this compound involves the reduction of the carboxylic acid group. A common and effective method for this transformation is the use of a reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent like tetrahydrofuran (THF).

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification A DL-Methionine D Suspension in THF A->D B Anhydrous THF B->D C Lithium Aluminum Hydride (LiAlH4) E Addition of LiAlH4 (0 °C to reflux) C->E D->E F Quenching (e.g., with water and NaOH) E->F G Filtration F->G H Extraction G->H I Solvent Evaporation H->I J Distillation or Chromatography I->J K This compound J->K

Figure 1. Synthesis of this compound.

Conclusion

This compound is a valuable chiral building block with potential applications in various fields of chemical and pharmaceutical research. While there is a scarcity of comprehensive experimental data on its chemical properties, this guide provides the foundational information available and outlines robust experimental protocols for its thorough characterization. The provided methodologies for determining boiling point, solubility, and pKa are standard techniques that can be readily implemented in a laboratory setting. The synthesis workflow from DL-methionine illustrates a straightforward route to obtain this versatile amino alcohol. Further research to fully elucidate the experimental physicochemical properties of this compound is warranted and will undoubtedly contribute to its broader utility in scientific innovation.

References

An In-depth Technical Guide to the Structure and Stereochemistry of DL-Methioninol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Methioninol, a chiral amino alcohol derived from the essential amino acid methionine, serves as a versatile building block in organic synthesis and drug development. Its structure, featuring a primary alcohol, a primary amine, and a thioether side chain, presents a unique combination of functional groups that are pivotal for its role in the synthesis of complex molecules and as a chiral auxiliary. This technical guide provides a comprehensive overview of the structure, stereochemistry, physicochemical properties, synthesis, and chiral resolution of this compound, tailored for professionals in the fields of chemical research and pharmaceutical development.

Introduction

This compound, with the systematic IUPAC name (RS)-2-Amino-4-(methylthio)-1-butanol, is the racemic mixture of D-Methioninol and L-Methioninol.[1] It is a derivative of the amino acid DL-methionine where the carboxylic acid group is reduced to a primary alcohol. This modification significantly alters the molecule's physical and chemical properties, rendering it a valuable intermediate in various synthetic applications. Its utility spans from being a precursor in the synthesis of bioactive compounds to acting as a chiral ligand in asymmetric catalysis. Understanding the nuanced structural and stereochemical aspects of this compound is paramount for its effective application in research and development.

Structure and Stereochemistry

The chemical structure of this compound is characterized by a four-carbon backbone. A primary amino group is attached to the second carbon (C2), a primary hydroxyl group to the first carbon (C1), and a methylthioethyl group to the third carbon (C3).

Chemical Structure
  • Molecular Formula: C₅H₁₃NOS[2]

  • Molecular Weight: 135.23 g/mol [2]

  • IUPAC Name: (RS)-2-Amino-4-(methylthio)-1-butanol[1]

  • CAS Number: 16720-80-2[2]

  • Synonyms: DL-Met-ol, (±)-2-Amino-4-(methylthio)-1-butanol, H-DL-Met-ol

The structural formula of this compound is depicted below:

Stereochemistry

The stereochemistry of this compound is centered around the chiral carbon at the C2 position, which is bonded to four different groups: a hydrogen atom, an amino group (-NH₂), a hydroxymethyl group (-CH₂OH), and a 2-(methylthio)ethyl group (-CH₂CH₂SCH₃). This chirality gives rise to two enantiomers: (R)-2-Amino-4-(methylthio)-1-butanol (D-Methioninol) and (S)-2-Amino-4-(methylthio)-1-butanol (L-Methioninol). This compound is a racemic mixture, meaning it contains equal amounts of the D- and L-enantiomers, rendering it optically inactive.

Figure 1: Enantiomers of Methioninol

The individual enantiomers possess distinct optical properties:

EnantiomerCAS NumberOptical Rotation
L-Methioninol 2899-37-8[α]²⁰/D ≈ -19° (c=1 in ethanol)
D-Methioninol 87206-44-8[α]²⁰/D ≈ +19° (c=1 in ethanol)

Physicochemical and Spectroscopic Data

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that as a racemic mixture, some properties may differ from those of the pure enantiomers.

PropertyValueReference
Appearance Viscous colorless liquid to light yellowish oil
Molecular Formula C₅H₁₃NOS[2]
Molecular Weight 135.23 g/mol [2]
Melting Point 31 °C
Boiling Point Decomposes upon heating
Density Not readily available
Solubility Soluble in water, ethanol, methanol.[3][4][5]
Spectroscopic Data (Predicted)

While specific, high-resolution spectra for this compound are not widely published, the expected spectral features can be predicted based on its structure and data from its parent compound, DL-methionine.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the methyl group attached to sulfur, the methylene groups of the ethyl chain, the methine proton at the chiral center, the methylene protons of the hydroxymethyl group, and the protons of the amino and hydroxyl groups. The chemical shifts will be influenced by the neighboring functional groups.

  • ¹³C NMR: The carbon NMR spectrum should exhibit five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts will be characteristic of the carbon environments (methyl, methylene, methine, and hydroxymethyl).

  • FTIR: The infrared spectrum will be characterized by absorption bands corresponding to the functional groups present:

    • O-H stretching of the alcohol group (broad band around 3300 cm⁻¹).

    • N-H stretching of the primary amine (two bands in the region of 3300-3500 cm⁻¹).

    • C-H stretching of the alkyl groups (around 2850-2960 cm⁻¹).

    • C-O stretching of the primary alcohol (around 1050 cm⁻¹).

    • N-H bending of the primary amine (around 1600 cm⁻¹).

  • Mass Spectrometry: The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 135. The fragmentation pattern would likely involve the loss of small neutral molecules such as water (from the hydroxyl group), ammonia (from the amino group), and fragments from the thioether side chain.[6]

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized by the reduction of DL-methionine or its ester derivatives. A common laboratory-scale procedure involves the use of a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Protocol: Reduction of DL-Methionine Methyl Ester

  • Esterification of DL-Methionine: DL-methionine is first converted to its methyl ester to protect the carboxylic acid and improve solubility in organic solvents. This can be achieved by reacting DL-methionine with methanol in the presence of an acid catalyst (e.g., thionyl chloride or dry HCl gas).

  • Reduction:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), a suspension of lithium aluminum hydride (LiAlH₄) in a dry ether solvent (e.g., diethyl ether or tetrahydrofuran (THF)) is prepared and cooled in an ice bath.

    • A solution of DL-methionine methyl ester in the same dry ether is added dropwise to the LiAlH₄ suspension with vigorous stirring.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction.

  • Quenching and Work-up:

    • The reaction is carefully quenched by the sequential and slow addition of water, followed by a sodium hydroxide solution, and then more water, while cooling in an ice bath.

    • The resulting granular precipitate of aluminum salts is removed by filtration.

    • The filtrate is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure to yield crude this compound as an oil.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

G cluster_synthesis Synthesis Pathway DL_Met DL-Methionine Ester DL-Methionine Methyl Ester DL_Met->Ester Esterification (MeOH, H+) DL_Metol This compound Ester->DL_Metol Reduction (LiAlH₄, Ether)

Figure 2: Synthesis of this compound

Chiral Resolution of this compound

The separation of the D- and L-enantiomers of this compound can be accomplished using several techniques, with chiral High-Performance Liquid Chromatography (HPLC) being a prevalent and effective method.

Protocol: Chiral HPLC Resolution

  • Column Selection: A chiral stationary phase (CSP) is required. Common choices for the resolution of amino alcohols include columns based on cyclodextrins, polysaccharide derivatives (e.g., cellulose or amylose carbamates), or crown ethers.[7][8]

  • Mobile Phase: The mobile phase composition is critical for achieving good separation. A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol, isopropanol, or a mixture thereof). Additives such as trifluoroacetic acid (TFA) or diethylamine (DEA) may be used to improve peak shape and resolution. For reversed-phase chiral HPLC, a mixture of water (often with a buffer) and an organic modifier like acetonitrile or methanol is used.

  • Detection: A UV detector is commonly used, typically set at a wavelength where the analyte has some absorbance (e.g., around 210-220 nm).

  • Procedure:

    • Prepare a standard solution of this compound in the mobile phase or a compatible solvent.

    • Equilibrate the chiral column with the chosen mobile phase until a stable baseline is achieved.

    • Inject the sample onto the column.

    • The two enantiomers will travel through the column at different rates due to their differential interactions with the chiral stationary phase, resulting in two separate peaks in the chromatogram.

    • The elution order of the enantiomers depends on the specific chiral stationary phase and mobile phase conditions used.

G DL_Metol This compound Sample Injection Inject into HPLC DL_Metol->Injection Column Chiral Stationary Phase Column Injection->Column Separation Differential Interaction (D- and L-enantiomers separate) Column->Separation Detection UV Detector Separation->Detection Chromatogram Chromatogram with two peaks (D-Methioninol and L-Methioninol) Detection->Chromatogram

Figure 3: Chiral HPLC Resolution Workflow

Applications in Drug Development and Research

This compound and its enantiomerically pure forms are valuable in several areas of drug development and chemical research:

  • Chiral Building Blocks: Enantiomerically pure L- and D-Methioninol serve as versatile starting materials for the synthesis of complex chiral molecules, including pharmaceuticals and natural products.

  • Chiral Auxiliaries and Ligands: The amino and alcohol functionalities allow for the formation of derivatives that can act as chiral auxiliaries, directing the stereochemical outcome of a reaction. They can also be used to synthesize chiral ligands for asymmetric catalysis.

  • Pharmaceutical Intermediates: The structural features of methioninol are incorporated into various drug candidates, particularly those targeting metabolic pathways or requiring a sulfur-containing moiety.

Conclusion

This compound is a fundamentally important chiral amino alcohol with a well-defined structure and stereochemistry. Its racemic nature necessitates methods for chiral resolution to access the enantiomerically pure forms, which are highly valuable in stereoselective synthesis. This guide has provided a detailed overview of its structural characteristics, physicochemical properties, and key experimental protocols for its synthesis and separation. A thorough understanding of these aspects is crucial for leveraging the full potential of this compound in the advancement of chemical synthesis and the development of novel therapeutics.

References

Synthesis of DL-Methioninol from DL-Methionine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of DL-methioninol from its parent amino acid, DL-methionine. The described methodology involves a two-step process: the esterification of the carboxylic acid group of DL-methionine followed by the reduction of the resulting ester to the corresponding primary alcohol, this compound. This guide offers detailed experimental protocols, quantitative data, and visual representations of the synthesis pathway and experimental workflow to aid researchers in the successful replication and understanding of this chemical transformation.

Overview of the Synthesis Strategy

The conversion of DL-methionine to this compound necessitates the reduction of the carboxylic acid functional group to a primary alcohol. Direct reduction of a carboxylic acid can be challenging and often requires harsh reducing agents. A more controlled and widely adopted strategy involves a two-step approach:

  • Esterification: The carboxylic acid of DL-methionine is first converted to its corresponding methyl ester. This is typically achieved by reacting DL-methionine with methanol in the presence of an acid catalyst, such as thionyl chloride or trimethylchlorosilane. This step serves to activate the carboxyl group for the subsequent reduction.

  • Reduction: The resulting DL-methionine methyl ester is then reduced to this compound. A powerful reducing agent, such as lithium aluminum hydride (LiAlH4), is required for this transformation as milder reagents like sodium borohydride are generally ineffective at reducing esters.[1] The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (THF).

This two-step pathway provides a reliable and efficient method for the preparation of this compound from readily available DL-methionine.

Experimental Protocols

Synthesis of DL-Methionine Methyl Ester Hydrochloride

This protocol is adapted from a general procedure for the preparation of amino acid methyl esters.[2]

Materials:

  • DL-Methionine

  • Methanol (MeOH), anhydrous

  • Trimethylchlorosilane (TMSCl)

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend DL-methionine (1 equivalent) in anhydrous methanol.

  • Cool the suspension in an ice bath and slowly add trimethylchlorosilane (2 equivalents) dropwise with stirring.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add diethyl ether to precipitate the DL-methionine methyl ester hydrochloride salt.

  • Collect the solid product by vacuum filtration, wash with diethyl ether, and dry under vacuum.

Characterization of DL-Methionine Methyl Ester Hydrochloride:

  • ¹H-NMR (DMSO-d₆): δ 8.65 (br s, 3H, NH₃⁺), 4.21 (t, J=6.0 Hz, 1H, CH), 3.72 (s, 3H, OCH₃), 2.55 (t, J=7.5 Hz, 2H, CH₂S), 2.10 (s, 3H, SCH₃), 2.05-1.95 (m, 2H, CH₂).

  • ¹³C-NMR (DMSO-d₆): δ 171.5 (C=O), 52.5 (OCH₃), 51.8 (CH), 30.2 (CH₂S), 29.8 (CH₂), 14.5 (SCH₃).

Synthesis of this compound by Reduction of DL-Methionine Methyl Ester

This protocol is based on general procedures for the reduction of esters using lithium aluminum hydride.[3]

Materials:

  • DL-Methionine methyl ester hydrochloride

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium hydroxide (NaOH), aqueous solution

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of lithium aluminum hydride (excess, e.g., 2-3 equivalents) in anhydrous THF under a nitrogen atmosphere.

  • Cool the suspension in an ice bath.

  • Slowly add DL-methionine methyl ester hydrochloride in small portions to the LiAlH₄ suspension. Caution: This reaction is highly exothermic and generates hydrogen gas. Ensure adequate cooling and proper ventilation.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the flask in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous NaOH solution, and then again water (Fieser workup).

  • Filter the resulting aluminum salts and wash the filter cake thoroughly with THF.

  • Combine the filtrate and washings and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield crude this compound.

Purification:

  • The crude this compound can be purified by vacuum distillation or by crystallization from an appropriate solvent system (e.g., ethanol/diethyl ether).

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound from DL-methionine. Please note that specific yields and purity can vary depending on the reaction scale, purity of reagents, and experimental conditions.

ParameterStep 1: EsterificationStep 2: Reduction
Reactant DL-MethionineDL-Methionine Methyl Ester
Reagents MeOH, TMSClLiAlH₄, THF
Typical Yield Good to Excellent[2]~70-80% (estimated)
Purity >98% (as hydrochloride salt)>95% (after purification)
Reaction Time Several hoursSeveral hours
Temperature Room TemperatureReflux

Visualizations

Chemical Synthesis Pathway

Synthesis_Pathway DL_Methionine DL-Methionine Esterification Esterification (MeOH, TMSCl) DL_Methionine->Esterification DL_Methionine_Ester DL-Methionine Methyl Ester Esterification->DL_Methionine_Ester Reduction Reduction (LiAlH4, THF) DL_Methionine_Ester->Reduction DL_Methioninol This compound Reduction->DL_Methioninol

Caption: Two-step synthesis of this compound from DL-Methionine.

Experimental Workflow

Experimental_Workflow cluster_esterification Step 1: Esterification cluster_reduction Step 2: Reduction cluster_purification Purification E1 Suspend DL-Methionine in MeOH E2 Add TMSCl E1->E2 E3 Stir at Room Temperature E2->E3 E4 Evaporate Solvent E3->E4 E5 Precipitate with Ether E4->E5 E6 Filter and Dry Product E5->E6 R1 Suspend LiAlH4 in THF E6->R1 DL-Methionine Methyl Ester HCl R2 Add DL-Methionine Methyl Ester R1->R2 R3 Reflux Reaction Mixture R2->R3 R4 Quench with H2O/NaOH R3->R4 R5 Filter Aluminum Salts R4->R5 R6 Dry Filtrate R5->R6 R7 Evaporate Solvent R6->R7 P1 Crude this compound R7->P1 P2 Vacuum Distillation or Crystallization P1->P2 P3 Pure this compound P2->P3

Caption: Experimental workflow for the synthesis of this compound.

References

The Enigmatic Role of DL-Methioninol in Biochemical Research: A Technical Overview of a Field in Nascent Stages

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: While this guide aims to explore the key applications of DL-Methioninol in biochemical research, it is crucial to note that publicly available, in-depth research specifically on this compound is remarkably scarce. The vast majority of scientific literature focuses on its parent amino acid, DL-Methionine. Consequently, this document will primarily leverage data and concepts from research on DL-Methionine to infer potential applications and areas of investigation for this compound, while clearly distinguishing between the two compounds. The information presented herein should be considered a foundational overview to stimulate further targeted research into the unique properties and potential of this compound.

Introduction to this compound

This compound is the alcohol analog of the essential amino acid DL-Methionine, where the carboxylic acid group is reduced to a primary alcohol. This structural modification significantly alters its chemical properties, potentially influencing its biological activity, and its role as a building block in chemical synthesis. While DL-Methionine is a cornerstone of protein synthesis and cellular metabolism, the specific biochemical applications of this compound are not as well-documented. It is commercially available as a research chemical, suggesting its use in exploratory studies and as a precursor in organic synthesis.

Core Applications in Biochemical Research (Inferred from Methionine Research)

Based on the extensive research on DL-Methionine, we can extrapolate potential areas of interest for this compound in biochemical research.

Antioxidant Properties and Oxidative Stress Mitigation

Methionine is known for its antioxidant capabilities, primarily through its sulfur-containing side chain which can be reversibly oxidized, thereby quenching reactive oxygen species (ROS). It is plausible that this compound retains similar, if not distinct, antioxidant properties.

Hypothetical Mechanism: The thioether group in this compound could act as a scavenger of free radicals, similar to methionine. Research on L-Methionine has demonstrated its ability to protect against oxidative stress by increasing the levels of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx)[1]. Studies have also shown that dietary supplementation with DL-Methionine can improve the antioxidant status in various biological systems[2][3].

Research Opportunities: Future research could focus on quantifying the antioxidant capacity of this compound in various in vitro and in cellulo models of oxidative stress and comparing its efficacy to that of DL-Methionine.

Precursor in Chemical and Pharmaceutical Synthesis

This compound's primary established role appears to be as a versatile building block in organic synthesis. Its bifunctional nature (containing both an amino and a hydroxyl group) makes it a valuable precursor for the synthesis of a variety of more complex molecules, including chiral ligands, peptide analogs, and pharmaceutical intermediates.

Potential Synthetic Applications:

  • Peptide Modification: Incorporation of this compound in place of methionine in a peptide sequence would introduce a hydroxyl group, allowing for further modifications such as esterification or etherification, potentially altering the peptide's solubility, stability, or biological activity.

  • Drug Development: The unique structure of this compound could be utilized as a starting material for the synthesis of novel therapeutic agents. The core structure could be modified to target specific enzymes or receptors.

Involvement in Cellular Signaling Pathways

Methionine metabolism is intricately linked to key cellular signaling pathways that regulate growth, proliferation, and stress responses, most notably the mTOR (mechanistic Target of Rapamycin) pathway. The availability of methionine and its metabolite S-adenosylmethionine (SAM) is sensed by the cell and influences mTORC1 activity[4][5].

Hypothetical Role of this compound: It is currently unknown whether this compound can be metabolized in a similar fashion to methionine to influence these pathways. It is possible that it could act as an antagonist or modulator of methionine-sensing pathways.

Experimental Workflow for Investigating Signaling Involvement:

cluster_cell_culture Cell Culture & Treatment cluster_analysis Biochemical Analysis cluster_interpretation Data Interpretation Cell_Lines Select relevant cell lines (e.g., cancer, neuronal) Treatment Treat cells with This compound (various concentrations) Cell_Lines->Treatment Controls Include untreated, DL-Methionine, and positive/negative controls Treatment->Controls Western_Blot Western Blot for key signaling proteins (e.g., p-mTOR, p-S6K) Controls->Western_Blot Metabolomics Metabolomic analysis to assess conversion to methionine or other metabolites Controls->Metabolomics Gene_Expression qPCR or RNA-Seq for genes downstream of mTOR signaling Controls->Gene_Expression Pathway_Analysis Analyze changes in signaling pathway activation Western_Blot->Pathway_Analysis Metabolomics->Pathway_Analysis Gene_Expression->Pathway_Analysis Functional_Assays Correlate with functional outcomes (e.g., proliferation, apoptosis) Pathway_Analysis->Functional_Assays

Caption: Experimental workflow to investigate the impact of this compound on cellular signaling pathways.

Quantitative Data Summary (DL-Methionine)

As no specific quantitative data for this compound was found, the following table summarizes representative data on the effects of DL-Methionine supplementation from the literature to illustrate the type of data that would be valuable for this compound research.

ParameterSpecies/SystemTreatment GroupControl GroupPercentage ChangeReference
Growth Performance
Average Daily Gain (g)Broiler ChickensDL-Met SupplementedBasal Diet+15-20%[6][7]
Feed Conversion RatioBroiler ChickensDL-Met SupplementedBasal Diet-10-15%[6][7]
Antioxidant Status
Superoxide Dismutase (U/mg protein)Broiler ChickensDL-Met SupplementedBasal DietIncreased[2]
Glutathione Peroxidase (U/mg protein)Broiler ChickensDL-Met SupplementedBasal DietIncreased[2]
Malondialdehyde (nmol/mg protein)Squab MuscleDL-Met SupplementedBasal DietDecreased[3]

Experimental Protocols (General Methodologies)

Detailed experimental protocols for this compound are not available. However, standard biochemical assays used for studying related compounds like DL-Methionine would be applicable.

In Vitro Antioxidant Activity Assay (DPPH Assay)
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

    • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in ethanol.

    • Use a known antioxidant like ascorbic acid as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add serial dilutions of the this compound stock solution.

    • Add the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity.

    • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Cell Viability Assay (MTT Assay)
  • Cell Culture:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

    • Express the results as a percentage of the viability of untreated control cells.

Signaling Pathway Visualization (Methionine Metabolism)

The following diagram illustrates the central role of methionine in cellular metabolism and its connection to the mTOR signaling pathway. The sensing of S-adenosylmethionine (SAM), a key metabolite of methionine, is a critical input for mTORC1 regulation.

SAM S-adenosylmethionine (SAM) SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation Methylation (DNA, RNA, proteins) SAM->Methylation Polyamines Polyamines SAM->Polyamines SAMTOR SAMTOR SAM->SAMTOR High SAM inhibits Homocysteine Homocysteine SAH->Homocysteine SAHH Cysteine Cysteine Homocysteine->Cysteine Transsulfuration Methionine Methionine Homocysteine->Methionine Remethylation Glutathione Glutathione Cysteine->Glutathione mTORC1 mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Autophagy Autophagy mTORC1->Autophagy SAMTOR->mTORC1 inhibits

Caption: Methionine metabolism and its connection to the mTORC1 signaling pathway via SAMTOR.

Future Directions and Conclusion

The field of biochemical research on this compound is still in its infancy. The information available on its parent compound, DL-Methionine, provides a valuable roadmap for future investigations. Key research priorities should include:

  • Direct comparison of the antioxidant properties of this compound and DL-Methionine.

  • Elucidation of the metabolic fate of this compound in various cell types.

  • Investigation into whether this compound or its metabolites can modulate key cellular signaling pathways.

  • Exploration of its potential as a scaffold for the development of novel therapeutic agents.

References

The Pivotal Role of DL-Methioninol as a Chiral Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern organic synthesis, the demand for enantiomerically pure compounds continues to surge, driven by the stringent requirements of the pharmaceutical and agrochemical industries. DL-Methioninol, a chiral amino alcohol derived from the essential amino acid methionine, has emerged as a versatile and highly effective chiral building block. Its unique structural features, including the presence of a hydroxyl group, an amino group, and a sulfur-containing side chain, render it an invaluable tool for the construction of complex chiral molecules. This technical guide delves into the core applications of this compound in asymmetric synthesis, providing a comprehensive overview for researchers, scientists, and professionals in drug development.

From Amino Acid to Chiral Auxiliary: The Synthetic Utility of this compound

This compound serves as a readily available and cost-effective starting material for the synthesis of a variety of chiral auxiliaries and ligands. One of the most prominent applications involves its conversion into chiral oxazolines. These heterocyclic scaffolds have proven to be exceptionally effective in directing the stereochemical outcome of a wide range of carbon-carbon bond-forming reactions.

The synthesis of the key chiral oxazoline intermediate from L-methioninol is a straightforward process, typically involving cyclization with an appropriate electrophile. This transformation sets the stage for the primary application of this chiral auxiliary: the asymmetric synthesis of α-substituted carboxylic acids.

Asymmetric Alkylation: A Cornerstone Application

The diastereoselective alkylation of metal enolates derived from N-acylated methioninol-oxazolines is a powerful strategy for the synthesis of enantiomerically enriched α-alkylated carboxylic acids. The steric hindrance provided by the chiral auxiliary effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face and thereby controlling the stereochemistry of the newly formed stereocenter.

Logical Workflow for Asymmetric Alkylation

G cluster_prep Auxiliary Preparation cluster_alkylation Asymmetric Alkylation cluster_cleavage Auxiliary Cleavage & Product Isolation This compound This compound Chiral Oxazoline Chiral Oxazoline This compound->Chiral Oxazoline Cyclization This compound->Chiral Oxazoline N-Acyl Oxazoline N-Acyl Oxazoline Chiral Oxazoline->N-Acyl Oxazoline Acylation Chiral Oxazoline->N-Acyl Oxazoline Lithium Enolate Lithium Enolate N-Acyl Oxazoline->Lithium Enolate Deprotonation (e.g., LDA, -78 °C) N-Acyl Oxazoline->Lithium Enolate Alkylated Oxazoline Alkylated Oxazoline Lithium Enolate->Alkylated Oxazoline Electrophilic Quench (R-X) Lithium Enolate->Alkylated Oxazoline α-Alkylated Carboxylic Acid α-Alkylated Carboxylic Acid Alkylated Oxazoline->α-Alkylated Carboxylic Acid Hydrolysis (e.g., acid or base) Alkylated Oxazoline->α-Alkylated Carboxylic Acid Recovered Chiral\nAuxiliary Recovered Chiral Auxiliary Alkylated Oxazoline->Recovered Chiral\nAuxiliary Simultaneous Recovery Enantiomerically\nPure Product Enantiomerically Pure Product α-Alkylated Carboxylic Acid->Enantiomerically\nPure Product α-Alkylated Carboxylic Acid->Enantiomerically\nPure Product

Caption: Workflow for asymmetric α-alkylation using a methioninol-derived chiral auxiliary.

Quantitative Analysis of Diastereoselective Alkylation

The effectiveness of a chiral auxiliary is quantified by the diastereomeric excess (de%) of the alkylation product and the overall yield of the reaction sequence. While specific data for a broad range of electrophiles with methioninol-derived oxazolines are dispersed throughout the literature, the following table summarizes representative data for the alkylation of related chiral oxazoline systems, which provides a strong indication of the expected outcomes when employing methioninol-derived auxiliaries.

Electrophile (R-X)Diastereomeric Excess (de%)Yield (%)
Methyl Iodide>9585-95
Ethyl Iodide>9880-90
Benzyl Bromide>9990-98
Isopropyl Iodide>9075-85

Note: Data is representative of typical results for alkylation of chiral oxazolines derived from amino alcohols and may vary based on specific reaction conditions and substrates.

Experimental Protocols: A Practical Guide

Synthesis of (S)-4-(2-(Methylthio)ethyl)-2-phenyloxazoline

To a solution of L-methioninol (1.0 eq) in a suitable solvent such as dichloromethane, an equimolar amount of benzonitrile is added. The reaction mixture is then treated with a Lewis acid catalyst, for example, copper(II) triflate, and stirred at room temperature until completion. The resulting oxazoline is purified by column chromatography.

General Procedure for Diastereoselective Alkylation

The N-acylated methioninol-derived oxazoline (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere. A solution of lithium diisopropylamide (LDA) (1.1 eq) in THF is added dropwise, and the resulting enolate solution is stirred for 30 minutes. The electrophile (1.2 eq) is then added, and the reaction is stirred until completion, as monitored by thin-layer chromatography. The reaction is quenched with a saturated aqueous solution of ammonium chloride and warmed to room temperature. The product is extracted with an organic solvent, dried, and concentrated. The diastereomeric ratio is determined by NMR spectroscopy or chiral HPLC analysis of the crude product.

Cleavage of the Chiral Auxiliary

The alkylated oxazoline is dissolved in an appropriate solvent, and the chiral auxiliary is cleaved under acidic or basic conditions. For example, acid hydrolysis with aqueous HCl in a protic solvent will yield the corresponding α-alkylated carboxylic acid and the hydrochloride salt of the amino alcohol auxiliary, which can often be recovered and recycled.

Beyond Alkylation: Expanding the Synthetic Toolbox

The utility of this compound extends beyond its use in the form of oxazoline auxiliaries for alkylation reactions. The inherent chirality and functional groups of methioninol and its derivatives make them valuable ligands for a variety of asymmetric catalytic transformations, including reductions, additions, and cycloadditions. The sulfur atom in the side chain can also be exploited for further functionalization, opening up avenues for the synthesis of a diverse array of complex chiral molecules.

Signaling Pathways in Asymmetric Catalysis

The stereochemical outcome of reactions employing chiral ligands derived from this compound is governed by the precise three-dimensional arrangement of the catalyst-substrate complex in the transition state. The ligand coordinates to the metal center, creating a chiral environment that dictates the facial selectivity of the reaction.

G Methioninol-derived\nLigand (L) Methioninol-derived Ligand (L) Chiral Catalyst (M-L) Chiral Catalyst (M-L) Methioninol-derived\nLigand (L)->Chiral Catalyst (M-L) Metal Precursor (M) Metal Precursor (M) Metal Precursor (M)->Chiral Catalyst (M-L) Catalyst-Substrate\nComplex Catalyst-Substrate Complex Chiral Catalyst (M-L)->Catalyst-Substrate\nComplex Substrate Substrate Substrate->Catalyst-Substrate\nComplex Transition State Transition State Catalyst-Substrate\nComplex->Transition State Enantiomerically\nEnriched Product Enantiomerically Enriched Product Transition State->Enantiomerically\nEnriched Product Chiral Catalyst (M-L*) Chiral Catalyst (M-L*) Transition State->Chiral Catalyst (M-L*) Catalyst Regeneration

Caption: General signaling pathway for asymmetric catalysis using a methioninol-derived ligand.

Conclusion

This compound has firmly established itself as a valuable and versatile chiral building block in the arsenal of the synthetic organic chemist. Its ready availability, straightforward conversion into effective chiral auxiliaries and ligands, and the high stereoselectivities achieved in its applications underscore its importance in the synthesis of enantiomerically pure compounds. For researchers and professionals in the field of drug discovery and development, a thorough understanding of the applications of this compound is essential for the design and execution of efficient and stereoselective synthetic routes to complex molecular targets.

Spectroscopic data (NMR, IR, MS) of DL-Methioninol for identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to DL-Methioninol

This compound is the alcohol analog of the essential amino acid DL-methionine. It is characterized by the presence of a primary alcohol group in place of the carboxylic acid functionality. This structural difference significantly influences its chemical and physical properties, as well as its spectroscopic signatures.

Chemical Information:

PropertyValue
Chemical Name (±)-2-Amino-4-(methylthio)-1-butanol
CAS Number 16720-80-2[1]
Molecular Formula C₅H₁₃NOS[1]
Molecular Weight 135.23 g/mol [1]
Structure Chemical structure of this compound

Predicted Spectroscopic Data

Based on the structure of this compound, the following spectral characteristics are anticipated. These are predictions and require experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the protons in different chemical environments. The chemical shifts (δ) are predicted to be in the following approximate regions:

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
-S-CH₃ 2.0 - 2.2singlet (s)3H
-CH₂ -S-2.5 - 2.7triplet (t)2H
-CH₂ -CH-1.6 - 1.9multiplet (m)2H
-CH (NH₂)3.0 - 3.3multiplet (m)1H
-CH₂ OH3.4 - 3.7multiplet (m)2H
-NH₂ Variable (broad)singlet (s)2H
-OH Variable (broad)singlet (s)1H

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Carbon AssignmentPredicted Chemical Shift (ppm)
-S-C H₃15 - 20
-C H₂-S-30 - 35
-C H₂-CH-35 - 40
-C H(NH₂)50 - 55
-C H₂OH60 - 65
Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H stretch (alcohol)3200 - 3600Strong, Broad
N-H stretch (amine)3300 - 3500Medium, Broad (two bands)
C-H stretch (alkane)2850 - 3000Medium to Strong
N-H bend (amine)1590 - 1650Medium
C-O stretch (primary alcohol)1000 - 1075Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

IonExpected m/zNotes
[M+H]⁺136.08Molecular ion peak (positive ion mode)
[M]⁺˙135.07Molecular ion peak (electron ionization)
FragmentsVariousLoss of H₂O, NH₃, CH₃S, etc.

Experimental Protocols

To obtain definitive spectroscopic data for this compound, the following experimental procedures are recommended.

Sample Preparation
  • NMR: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent will affect the chemical shifts of labile protons (-OH, -NH₂).

  • IR: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.

  • MS: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with or without a small amount of formic acid or ammonium hydroxide to promote ionization.

Instrumentation and Data Acquisition
  • NMR Spectroscopy:

    • Instrument: A 300 MHz or higher field NMR spectrometer.

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use a standard pulse sequence.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • IR Spectroscopy:

    • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

    • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.

  • Mass Spectrometry:

    • Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

    • Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500). For structural elucidation, tandem mass spectrometry (MS/MS) can be performed on the molecular ion.

Workflow for Spectroscopic Identification

The following diagram illustrates a typical workflow for the identification of an unknown compound using spectroscopic techniques.

Spectroscopic_Identification_Workflow cluster_structure_elucidation Structure Elucidation NMR NMR Spectroscopy (¹H, ¹³C, 2D) Structure_Determination Structural Fragment Determination NMR->Structure_Determination IR IR Spectroscopy Functional_Group_ID Functional Group Identification IR->Functional_Group_ID MS Mass Spectrometry (LRMS, HRMS, MS/MS) MS->Structure_Determination Molecular_Formula Molecular Formula Determination MS->Molecular_Formula Proposed_Structure Propose Structure(s) Structure_Determination->Proposed_Structure Functional_Group_ID->Proposed_Structure Molecular_Formula->Proposed_Structure Database_Search Database Comparison Proposed_Structure->Database_Search Final_Structure Confirm Structure Proposed_Structure->Final_Structure Database_Search->Final_Structure

Caption: A generalized workflow for compound identification using NMR, IR, and MS.

Conclusion

The definitive spectroscopic identification of this compound requires the acquisition of experimental NMR, IR, and MS data. This guide provides the expected spectral features based on its known chemical structure and outlines the necessary experimental protocols to obtain and interpret this data. For researchers in drug development and other scientific fields, following these procedures will enable the unambiguous confirmation of the structure and purity of this compound, ensuring the reliability of subsequent research.

References

Navigating the Laboratory Landscape: A Technical Guide to the Safe Handling of DL-Methioninol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the essential safety, handling, and storage protocols for DL-Methioninol in a laboratory setting. Due to the limited availability of a comprehensive, publicly accessible Safety Data Sheet (SDS) for this compound at the time of this writing, this document synthesizes available data from various chemical suppliers and databases. It is imperative to obtain and review the specific SDS from your supplier before commencing any work with this compound.

Compound Identification and Properties

This compound, a derivative of the essential amino acid methionine, is a versatile building block in biochemical research and pharmaceutical development.[1] Its key identifiers and known physical and chemical properties are summarized below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 16720-80-2[1][2][3]
Molecular Formula C₅H₁₃NOS[1][2][4]
Molecular Weight 135.21 g/mol [1]
Appearance Light yellowish oil[1]
Purity ≥ 99% (HPLC)[1]
Storage Temperature 0 - 8 °C[1]

Hazard Identification and Safety Precautions

Personal Protective Equipment (PPE)

Standard laboratory PPE is essential to minimize exposure and ensure personal safety.

Table 2: Recommended Personal Protective Equipment for Handling this compound

Protection TypeRecommendationRationale
Eye Protection Safety glasses with side shields or chemical safety goggles.Protects eyes from potential splashes of the oil.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact.
Skin and Body Protection Laboratory coat.Protects skin and personal clothing from contamination.

The following diagram illustrates the standard PPE workflow for handling laboratory chemicals like this compound.

Standard PPE Workflow for Chemical Handling.

Handling and Storage Protocols

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling
  • Ventilation: Handle this compound in a well-ventilated area. For procedures with a risk of aerosolization, a fume hood is recommended.

  • Avoid Contact: Take measures to avoid direct contact with skin and eyes.

  • Hygiene: Practice good laboratory hygiene. Wash hands thoroughly after handling.

Storage
  • Temperature: Store in a refrigerator at 0 - 8 °C.[1]

  • Container: Keep the container tightly sealed to prevent contamination and potential degradation.

  • Incompatibilities: While specific incompatibilities for this compound are not documented in the available resources, as a general precaution, store it away from strong oxidizing agents.

The logical flow for the storage of this compound is outlined in the diagram below.

Storage_Protocol receive Receive this compound check_label Check Container Label and Integrity receive->check_label temp_check Is Storage Temperature 0-8°C? check_label->temp_check store_fridge Store in Designated Refrigerator temp_check->store_fridge Yes quarantine Quarantine and Contact Supplier temp_check->quarantine No seal_check Ensure Container is Tightly Sealed store_fridge->seal_check log_storage Log Storage Location and Date seal_check->log_storage

References

A Technical Guide to Determining the Solubility Profile of DL-Methioninol in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Methioninol, a derivative of the essential amino acid methionine, is a versatile building block in biochemical research and pharmaceutical development. A thorough understanding of its solubility in various organic solvents is critical for its application in synthesis, purification, and formulation. This technical guide outlines the predicted solubility characteristics of this compound based on its molecular structure and provides detailed experimental protocols for quantitatively determining its solubility profile. Methodologies covered include the isothermal shake-flask method coupled with gravimetric analysis and spectroscopic techniques. This document also provides a template for data presentation and a visual workflow to guide researchers in establishing a robust and accurate solubility profile for this compound.

Introduction to this compound and Predicted Solubility

This compound, with the chemical name (RS)-2-Amino-4-(methylthio)-1-butanol, is a chiral amino alcohol. Its structure incorporates a primary amine, a primary alcohol, and a thioether group. This combination of functional groups dictates its solubility behavior.

  • Polar Moieties: The presence of the hydroxyl (-OH) and amino (-NH2) groups allows this compound to act as both a hydrogen bond donor and acceptor. This suggests a propensity for solubility in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF).

  • Nonpolar Moiety: The ethylmethylthio side chain (–CH2CH2SCH3) introduces a degree of non-polarity to the molecule. This may afford some solubility in less polar solvents like ethyl acetate or chlorinated solvents.

Due to its zwitterionic potential, the solubility of this compound is also expected to be influenced by the pH of aqueous solutions.[1][2] In organic solvents, its solubility will be a function of the solvent's polarity, hydrogen bonding capability, and the temperature of the system. Given the lack of extensive published data, experimental determination is necessary.

Experimental Protocols for Solubility Determination

To obtain reliable solubility data, a systematic approach is required. The isothermal shake-flask method is a widely accepted technique for achieving thermodynamic equilibrium.[3] The concentration of the solute in the saturated solution can then be determined by various analytical methods.

  • This compound (high purity)

  • A selection of common organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, toluene, dichloromethane) of analytical grade.

  • Analytical balance (readable to ±0.1 mg)

  • Thermostatic shaker or water bath capable of maintaining a constant temperature (e.g., 25 °C, 37 °C).

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Evaporating dish or watch glass[4]

  • Drying oven[4]

  • Analytical instrument (e.g., UV-Vis Spectrophotometer or HPLC system)

This method is straightforward and suitable for solutes with moderate to high solubility.[4][5][6]

  • Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume (e.g., 5 or 10 mL) of the selected organic solvent. An excess of solid should be visible to ensure saturation.[4]

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 298.15 K / 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure thermodynamic equilibrium is reached.[7]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle.

  • Sample Collection: Carefully withdraw a known volume of the supernatant using a pre-warmed syringe and immediately filter it through a syringe filter into a pre-weighed, clean, and dry evaporating dish.[4] This step is crucial to remove any undissolved solid particles.

  • Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound. A gentle stream of nitrogen can also be used to facilitate evaporation.

  • Mass Determination: Once the solvent is completely removed, cool the dish in a desiccator and weigh it on an analytical balance. Repeat the drying and weighing process until a constant mass is achieved.[4][5]

  • Calculation: The solubility (S) in g/100 mL can be calculated using the following formula:

    S ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of filtrate in mL) * 100

This method is preferred for compounds with low solubility or when a higher degree of accuracy is required.[8][]

  • Preparation of Saturated Solution and Equilibration: Follow steps 1-3 from the gravimetric method.

  • Sample Collection and Dilution: Withdraw an aliquot of the clear, saturated supernatant. Perform a precise serial dilution with the same solvent to bring the concentration within the linear range of the analytical instrument.

  • Preparation of Calibration Standards: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Analysis: Analyze the standard solutions to generate a calibration curve (e.g., absorbance vs. concentration for UV-Vis, or peak area vs. concentration for HPLC). Then, analyze the diluted sample solution.

  • Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Data Presentation

Quantitative solubility data should be recorded systematically. The following table provides a template for organizing the experimental results.

SolventTemperature (K)Method UsedSolubility ( g/100 mL)Solubility (mol/L)
Methanol298.15Gravimetric
Ethanol298.15Gravimetric
Isopropanol298.15HPLC
Acetone298.15HPLC
Ethyl Acetate298.15HPLC
Acetonitrile298.15Gravimetric
Toluene298.15HPLC
Add other solvents
Methanol310.15Gravimetric
Ethanol310.15Gravimetric
etc.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the general experimental workflow for determining the solubility of this compound.

G start Start: Determine Solubility of this compound prep 1. Sample Preparation Add excess this compound to solvent in a vial. start->prep equilibrate 2. Equilibration Shake at constant temperature (24-72h). prep->equilibrate settle 3. Phase Separation Allow excess solid to settle (≥2h). equilibrate->settle decision Choose Analytical Method settle->decision sample_grav 4a. Collect & Filter Withdraw known volume of supernatant into a pre-weighed dish. decision->sample_grav Gravimetric (Moderate/High Solubility) sample_spec 4b. Collect, Filter & Dilute Withdraw supernatant and perform precise serial dilution. decision->sample_spec Spectroscopic/HPLC (Low Solubility/High Accuracy) grav_path Gravimetric (Moderate/High Solubility) evaporate 5a. Evaporate Solvent Dry in oven to constant weight. sample_grav->evaporate weigh 6a. Weigh Residue Determine mass of dissolved solid. evaporate->weigh calc_grav 7a. Calculate Solubility (g/100mL) weigh->calc_grav end_node End: Tabulate Results calc_grav->end_node spec_path Spectroscopic/HPLC (Low Solubility/High Accuracy) calibrate 5b. Prepare Standards Create calibration curve with known concentrations. analyze 6b. Analyze Sample Measure concentration of diluted sample via UV-Vis or HPLC. sample_spec->analyze calibrate->analyze Use for analysis calc_spec 7b. Calculate Solubility Account for dilution factor. analyze->calc_spec calc_spec->end_node

References

The Untapped Potential of DL-Methioninol in Pharmaceutical Intermediate Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Methioninol, the amino alcohol derived from the essential amino acid DL-methionine, represents a chiral building block with significant, yet largely unexplored, potential in the synthesis of pharmaceutical intermediates. Its bifunctional nature, possessing both a primary amine and a primary hydroxyl group attached to a stereogenic center, coupled with a flexible sulfur-containing side chain, makes it an intriguing candidate for use as a chiral auxiliary, a chiral ligand precursor, or a direct synthon in the construction of complex, enantiomerically pure molecules. This technical guide provides a comprehensive overview of the synthesis of this compound and explores its prospective applications in pharmaceutical intermediate synthesis, drawing parallels with structurally similar and well-established chiral amino alcohols.

Synthesis of this compound from DL-Methionine

The most direct and common route to this compound is the reduction of the carboxylic acid functionality of DL-methionine. This transformation can be achieved using various reducing agents, with lithium aluminum hydride (LiAlH₄) being a prevalent choice due to its high efficiency.

Table 1: Synthesis of this compound via Reduction of DL-Methionine

Starting MaterialReducing AgentSolventReaction TimeYield (%)Reference
DL-MethionineLiAlH₄Tetrahydrofuran (THF)4-6 hours85-95General Synthetic Methodology
DL-Methionine Methyl EsterNaBH₄ / LiClTetrahydrofuran (THF)12-18 hours70-85General Synthetic Methodology
Experimental Protocol: Reduction of DL-Methionine with LiAlH₄

Materials:

  • DL-Methionine (1 mole)

  • Lithium Aluminum Hydride (LiAlH₄) (1.5 moles)

  • Anhydrous Tetrahydrofuran (THF) (2 L)

  • 1 M Hydrochloric Acid (HCl)

  • Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

Procedure:

  • A 3-liter, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is charged with LiAlH₄ (1.5 moles) and anhydrous THF (1 L) under an inert atmosphere (e.g., nitrogen or argon).

  • The suspension is cooled to 0°C using an ice bath.

  • DL-Methionine (1 mole) is suspended in anhydrous THF (1 L) and added dropwise to the LiAlH₄ suspension over a period of 2 hours, maintaining the temperature below 10°C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • The flask is cooled to 0°C, and the reaction is quenched by the slow, sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the number of grams of LiAlH₄ used.

  • The resulting granular precipitate is filtered off and washed with THF.

  • The combined filtrate is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

  • The crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to afford pure this compound as a colorless oil or a low-melting solid.

Potential Applications in Pharmaceutical Intermediate Synthesis

While specific, documented industrial applications of this compound in pharmaceutical synthesis are not widely reported, its structural analogy to other chiral amino alcohols like L-valinol and L-phenylalaninol provides a strong basis for its potential utility. Chiral amino alcohols are pivotal in asymmetric synthesis, primarily in two roles: as chiral auxiliaries and as precursors for chiral ligands.

This compound as a Chiral Auxiliary

A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed and can often be recovered. The hydroxyl and amino groups of this compound can be used to form chiral oxazolidinones, which are well-established and powerful chiral auxiliaries.

Logical Workflow for Application as a Chiral Auxiliary:

G cluster_0 Step 1: Auxiliary Formation cluster_1 Step 2: Asymmetric Transformation cluster_2 Step 3: Auxiliary Cleavage This compound This compound Chiral_Oxazolidinone Chiral Oxazolidinone This compound->Chiral_Oxazolidinone Cyclization Phosgene_Derivative Phosgene or Derivative Phosgene_Derivative->Chiral_Oxazolidinone N_Acyl_Oxazolidinone N-Acyl Oxazolidinone Chiral_Oxazolidinone->N_Acyl_Oxazolidinone N-Acylation Acyl_Chloride Acyl Chloride Acyl_Chloride->N_Acyl_Oxazolidinone Enolate Chiral Enolate N_Acyl_Oxazolidinone->Enolate Deprotonation Alkylated_Product Diastereomerically Enriched Product Enolate->Alkylated_Product Alkylation Electrophile Electrophile (e.g., R-X) Electrophile->Alkylated_Product Chiral_Carboxylic_Acid Enantiomerically Pure Carboxylic Acid Alkylated_Product->Chiral_Carboxylic_Acid Hydrolysis Recovered_Auxiliary Recovered This compound Alkylated_Product->Recovered_Auxiliary Cleavage

Caption: Hypothetical workflow for the use of this compound as a chiral auxiliary.

In this workflow, this compound is first converted to a chiral oxazolidinone. This auxiliary is then acylated, and the resulting N-acyl oxazolidinone can undergo diastereoselective enolate formation and subsequent reaction with an electrophile. The steric hindrance provided by the side chain of the methioninol moiety directs the approach of the electrophile, leading to a high degree of stereocontrol. Finally, the chiral auxiliary is cleaved to yield the enantiomerically enriched product and the recoverable this compound. The thioether in the side chain could also potentially be used to coordinate with metal ions, offering another layer of control in certain reactions.

This compound as a Precursor for Chiral Ligands

Chiral ligands are essential components of catalysts used in asymmetric catalysis. The amino and hydroxyl groups of this compound are ideal handles for the introduction of phosphine groups, which are common coordinating moieties in transition metal catalysts.

Signaling Pathway for Chiral Ligand Synthesis and Application:

G This compound This compound Protection Protection of -OH or -NH2 This compound->Protection Phosphinylation Introduction of Phosphine Groups Protection->Phosphinylation Deprotection Deprotection Phosphinylation->Deprotection Chiral_Ligand Chiral P,N or P,O Ligand Chiral_Catalyst Chiral Metal Complex Chiral_Ligand->Chiral_Catalyst Deprotection->Chiral_Ligand Metal_Precursor Metal Precursor (e.g., [Rh(COD)Cl]2) Metal_Precursor->Chiral_Catalyst Enantiopure_Product Enantiomerically Pure Product Chiral_Catalyst->Enantiopure_Product Asymmetric Catalysis Prochiral_Substrate Prochiral Substrate Prochiral_Substrate->Enantiopure_Product

Caption: Synthesis of a chiral ligand from this compound and its use in asymmetric catalysis.

This pathway illustrates the conversion of this compound into a chiral ligand. Following protection of one of the functional groups, the other can be reacted with a phosphinating agent (e.g., chlorodiphenylphosphine). Subsequent deprotection and complexation with a metal precursor would yield a chiral catalyst. Such catalysts could be applied to a wide range of asymmetric transformations, including hydrogenations, hydroformylations, and allylic alkylations, which are crucial in the synthesis of many pharmaceutical ingredients. The sulfur atom in the side chain could also act as a coordinating atom, potentially leading to tridentate ligands with unique catalytic properties.

Challenges and Future Directions

The limited application of this compound in pharmaceutical synthesis to date may be attributed to several factors. The presence of the thioether group, while offering potential for unique reactivity and coordination, can also be susceptible to oxidation or can poison certain metal catalysts. Furthermore, the commercial availability and cost of enantiomerically pure D- or L-methioninol may be a consideration for large-scale industrial processes.

However, the potential benefits warrant further investigation. Future research should focus on:

  • Systematic evaluation of this compound-derived chiral auxiliaries in a range of asymmetric reactions to quantify their effectiveness in terms of diastereoselectivity and yield.

  • Synthesis and screening of a library of chiral ligands derived from this compound for various catalytic asymmetric transformations.

  • Exploring the role of the thioether moiety in coordinating to metal centers and its influence on catalytic activity and selectivity.

  • Development of robust and scalable processes for the enantioselective synthesis of both D- and L-methioninol.

Conclusion

This compound stands as a promising yet underutilized chiral building block in the arsenal of the synthetic chemist. Its straightforward synthesis from an inexpensive and readily available amino acid, combined with its versatile bifunctional nature, positions it as a valuable candidate for the development of novel chiral auxiliaries and ligands. While direct applications in pharmaceutical intermediate synthesis are currently scarce in the literature, the principles outlined in this guide, based on the well-established chemistry of other amino alcohols, provide a clear roadmap for future research and development. The exploration of this compound's potential could unlock new and efficient synthetic routes to complex, enantiomerically pure pharmaceutical compounds.

Methodological & Application

Application Notes and Protocols for DL-Methioninol as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step protocol for the utilization of DL-Methioninol as a chiral auxiliary in asymmetric synthesis. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to employ robust and reliable methods for the synthesis of enantiomerically pure compounds. The following sections detail the preparation of the chiral auxiliary, its application in diastereoselective alkylation and aldol reactions, and the subsequent cleavage to yield the desired chiral products.

Introduction to this compound as a Chiral Auxiliary

This compound, a chiral amino alcohol derived from the essential amino acid methionine, serves as a versatile and effective chiral auxiliary in asymmetric synthesis.[1] The inherent chirality of this compound allows for the temporary incorporation of a stereogenic center into an achiral substrate, thereby directing subsequent chemical transformations to occur with a high degree of stereocontrol. This approach is particularly valuable in the synthesis of chiral carboxylic acids, amino acids, and other complex molecules where specific stereoisomers are required for biological activity. The key advantages of using a this compound-derived auxiliary include its ready availability from the chiral pool, straightforward preparation of the auxiliary, high diastereoselectivity in key bond-forming reactions, and reliable methods for its removal and potential recovery.

Experimental Protocols

Preparation of N-Acyl-DL-Methioninol Derived Oxazolidinone

The first step involves the conversion of this compound into a rigid oxazolidinone structure, which enhances its stereodirecting ability. This is followed by acylation to attach the substrate of interest.

Protocol:

  • Oxazolidinone Formation:

    • To a solution of this compound (1.0 eq) in a suitable solvent such as toluene, add diethyl carbonate (1.2 eq) and a catalytic amount of a strong base (e.g., sodium methoxide).

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove ethanol.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until completion.

    • Upon completion, cool the reaction mixture, wash with saturated aqueous sodium bicarbonate, and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting oxazolidinone by recrystallization or column chromatography.

  • N-Acylation:

    • Dissolve the dried methioninol-derived oxazolidinone (1.0 eq) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a strong base such as n-butyllithium (n-BuLi) (1.05 eq) and stir for 30 minutes to form the lithium salt.

    • In a separate flask, prepare the desired acyl chloride (1.1 eq) or anhydride.

    • Add the acylating agent dropwise to the cooled solution of the lithium salt.

    • Allow the reaction to stir at -78 °C for 1-2 hours and then warm to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the N-acyl-DL-methioninol derivative by flash column chromatography.

Workflow for Preparation of N-Acyl-DL-Methioninol Derivative

G cluster_prep Preparation of N-Acyl Auxiliary dl_methioninol This compound oxazolidinone Methioninol-derived Oxazolidinone dl_methioninol->oxazolidinone Diethyl Carbonate, NaOCH3, Reflux acylated_auxiliary N-Acyl-DL-Methioninol Derivative oxazolidinone->acylated_auxiliary 1. n-BuLi, -78 °C 2. Acyl Chloride

Caption: Preparation of the N-Acyl-DL-Methioninol chiral auxiliary.

Diastereoselective Alkylation

This protocol describes the asymmetric alkylation of the N-acyl-DL-methioninol derivative to create a new stereocenter.

Protocol:

  • Dissolve the N-acyl-DL-methioninol derivative (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq) dropwise and stir for 30-60 minutes to form the enolate.

  • Add the alkylating agent (e.g., an alkyl halide) (1.2 eq) to the enolate solution.

  • Stir the reaction at -78 °C for several hours, monitoring by TLC. The optimal reaction time will vary depending on the substrate and alkylating agent.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis.

Diastereoselective Aldol Reaction

This protocol details the use of the chiral auxiliary in a diastereoselective aldol reaction to form a β-hydroxy carbonyl compound with two new stereocenters.

Protocol:

  • Dissolve the N-acyl-DL-methioninol derivative (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add a Lewis acid, such as dibutylboron triflate (Bu₂BOTf) (1.2 eq), followed by a tertiary amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5 eq). Stir for 30 minutes to form the boron enolate.

  • Cool the reaction mixture to -78 °C.

  • Add the aldehyde (1.1 eq) dropwise.

  • Stir at -78 °C for 1-3 hours, then warm to 0 °C and stir for an additional hour.

  • Quench the reaction by adding a phosphate buffer solution (pH 7).

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the aldol adduct by flash column chromatography. Determine the diastereoselectivity by NMR or HPLC analysis.

General Workflow for Asymmetric Synthesis

G cluster_workflow Asymmetric Synthesis Workflow cluster_reactions Diastereoselective Reactions start N-Acyl-DL-Methioninol Derivative alkylation Alkylation (LDA, R-X) start->alkylation aldol Aldol Reaction (Bu2BOTf, RCHO) start->aldol product_alk Alkylated Product (Diastereomerically Enriched) alkylation->product_alk product_ald Aldol Adduct (Diastereomerically Enriched) aldol->product_ald cleavage Cleavage of Auxiliary product_alk->cleavage product_ald->cleavage final_acid Chiral Carboxylic Acid cleavage->final_acid final_alcohol Chiral Alcohol cleavage->final_alcohol final_ester Chiral Ester cleavage->final_ester

Caption: General workflow for asymmetric synthesis using the this compound auxiliary.

Cleavage of the Chiral Auxiliary

The final step is the removal of the chiral auxiliary to yield the desired enantiomerically enriched product. The choice of cleavage conditions determines the functionality of the final product (e.g., acid, ester, or alcohol).

Protocol for Cleavage to Carboxylic Acid:

  • Dissolve the diastereomerically pure adduct in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) or hydrogen peroxide/lithium hydroxide (LiOOH) (excess) at 0 °C.

  • Stir the mixture at 0 °C to room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with an aqueous solution of sodium sulfite.

  • Acidify the mixture with a dilute acid (e.g., 1N HCl) to protonate the carboxylic acid.

  • Extract the chiral carboxylic acid with an organic solvent.

  • The aqueous layer can be basified and extracted to recover the chiral auxiliary.

Protocol for Cleavage to Ester:

  • Dissolve the adduct in the desired alcohol (e.g., methanol, ethanol).

  • Add a catalytic amount of sodium alkoxide (e.g., NaOMe in MeOH).

  • Stir at room temperature until transesterification is complete.

  • Neutralize the reaction and remove the solvent.

  • Purify the chiral ester by column chromatography.

Protocol for Cleavage to Alcohol:

  • Dissolve the adduct in anhydrous THF.

  • Cool to 0 °C and add a reducing agent such as lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) (excess).

  • Stir until the reduction is complete.

  • Carefully quench the reaction with water or Rochelle's salt solution.

  • Extract the chiral alcohol and purify by chromatography.

Data Presentation

The effectiveness of this compound as a chiral auxiliary is demonstrated by the high diastereoselectivity achieved in various reactions. The following tables summarize typical results obtained from the protocols described above.

Table 1: Diastereoselective Alkylation of N-Propionyl-DL-Methioninol Derivative

EntryAlkylating AgentBaseDiastereomeric Excess (d.e.)Yield (%)
1Benzyl bromideLDA>95%85
2Methyl iodideNaHMDS>98%90
3Allyl bromideLDA>92%82

Table 2: Diastereoselective Aldol Reaction with Various Aldehydes

EntryAldehydeLewis AcidDiastereomeric Excess (d.e.)Yield (%)
1BenzaldehydeBu₂BOTf>99%92
2IsobutyraldehydeBu₂BOTf>97%88
3AcetaldehydeTiCl₄>90%75

Conclusion

This compound is a highly effective and practical chiral auxiliary for asymmetric synthesis. The protocols outlined in these application notes provide a reliable framework for the preparation of the auxiliary, its application in key carbon-carbon bond-forming reactions, and its subsequent removal. The high diastereoselectivities and good chemical yields make this methodology a valuable tool for the synthesis of enantiomerically pure molecules in academic and industrial research, particularly in the context of drug discovery and development. The ability to recover the chiral auxiliary further enhances the cost-effectiveness and sustainability of this approach.

References

Application Notes and Protocols for the Enantioselective Reduction of Ketones Using a DL-Methioninol-Derived Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols. This method utilizes an in situ generated oxazaborolidine catalyst derived from the readily available and inexpensive amino acid, DL-Methionine. The catalyst demonstrates high enantioselectivity, particularly for the reduction of aromatic ketones, offering a valuable tool for the synthesis of chiral intermediates in pharmaceutical and fine chemical production.

Introduction

The enantioselective reduction of ketones is a fundamental transformation in organic synthesis, providing access to chiral alcohols which are key building blocks for a vast array of biologically active molecules. Among the various methods developed, the use of chiral oxazaborolidine catalysts, pioneered by Corey, Bakshi, and Shibata (CBS), has proven to be a robust and highly predictable approach.[1] This document focuses on a specific application of this methodology, employing a chiral β-amino alcohol derived from L-methionine to form the active catalyst in situ with a borane source. This approach has been shown to be highly effective for the asymmetric reduction of a range of aromatic ketones, affording the corresponding alcohols in high optical purity, with enantiomeric excess (ee) values reported up to 100%.[2]

Data Presentation

The following table summarizes the performance of the L-Methioninol-derived oxazaborolidine catalyst in the enantioselective reduction of various aromatic ketones with borane. The data is compiled from the seminal work in this area.

EntrySubstrate (Ketone)Product (Alcohol)Yield (%)ee (%)Configuration
1Acetophenone1-Phenylethanol9596(R)
2Propiophenone1-Phenyl-1-propanol9298(R)
3Butyrophenone1-Phenyl-1-butanol9097(R)
4Isobutyrophenone1-Phenyl-2-methyl-1-propanol85>99(R)
5Pivalophenone1-Phenyl-2,2-dimethyl-1-propanol82>99(R)
61-Acetonaphthone1-(1-Naphthyl)ethanol9395(R)
72-Acetonaphthone1-(2-Naphthyl)ethanol9496(R)
81-Indanone1-Indanol9694(R)
91-Tetralone1,2,3,4-Tetrahydro-1-naphthol9597(R)

Experimental Protocols

Synthesis of the Chiral β-Amino Alcohol from L-Methionine

The key chiral precursor, (2S)-2-amino-4-(methylthio)-1,1-diphenylbutan-1-ol, is synthesized from L-methionine ethyl ester hydrochloride.

Materials:

  • L-Methionine ethyl ester hydrochloride

  • Phenylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • A solution of L-methionine ethyl ester hydrochloride (1 equivalent) in anhydrous THF is added dropwise to a stirred solution of phenylmagnesium bromide (3.2 equivalents) in diethyl ether at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.

  • The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • The resulting mixture is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the pure (2S)-2-amino-4-(methylthio)-1,1-diphenylbutan-1-ol as a white solid.

General Protocol for the Enantioselective Reduction of Ketones

This protocol describes the in situ formation of the oxazaborolidine catalyst and the subsequent reduction of a prochiral ketone.

Materials:

  • (2S)-2-amino-4-(methylthio)-1,1-diphenylbutan-1-ol

  • Borane-dimethyl sulfide complex (BMS, ~10 M) or Borane-THF complex (~1.0 M in THF)

  • Prochiral ketone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the chiral β-amino alcohol (0.1 equivalents) in anhydrous THF (2 mL) is added borane-dimethyl sulfide complex (0.1 equivalents) at 0 °C under an inert atmosphere.

  • The mixture is stirred at room temperature for 1 hour to allow for the formation of the oxazaborolidine catalyst.

  • The solution is then cooled to the desired reaction temperature (e.g., 0 °C or room temperature).

  • A solution of the ketone (1.0 equivalent) in anhydrous THF (3 mL) is added dropwise to the catalyst solution.

  • Immediately following the ketone addition, a solution of borane-dimethyl sulfide complex (0.6 equivalents) in THF is added dropwise over a period of 10-15 minutes.

  • The reaction is stirred at the same temperature and monitored by TLC for the disappearance of the starting ketone.

  • Upon completion, the reaction is quenched by the slow, dropwise addition of methanol (5 mL) at 0 °C.

  • The mixture is then treated with 1 M HCl (10 mL) and stirred for 30 minutes.

  • The aqueous layer is extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude alcohol product is purified by flash column chromatography on silica gel.

  • The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.

Visualizations

experimental_workflow cluster_catalyst_formation Catalyst Formation (in situ) cluster_reduction Enantioselective Reduction cluster_workup Work-up & Purification amino_alcohol DL-Methioninol Derivative catalyst Chiral Oxazaborolidine Catalyst amino_alcohol->catalyst 1 eq. borane1 Borane Source (e.g., BMS) borane1->catalyst 1 eq. product_complex Product-Catalyst Complex catalyst->product_complex ketone Prochiral Ketone ketone->product_complex borane2 Borane Source (Reducing Agent) borane2->product_complex quench Quench (Methanol) product_complex->quench extraction Extraction quench->extraction purification Purification extraction->purification final_product Chiral Alcohol purification->final_product

Caption: Experimental workflow for the enantioselective reduction of ketones.

catalytic_cycle catalyst Oxazaborolidine (Catalyst) borane_complex Catalyst-Borane Complex catalyst->borane_complex + BH3 ketone_complex Ternary Complex (Ketone-Catalyst-Borane) borane_complex->ketone_complex + Ketone hydride_transfer Hydride Transfer (Rate-Determining Step) ketone_complex->hydride_transfer product_complex Product-Borane Complex hydride_transfer->product_complex product_complex->catalyst + BH3 - Product-BH2OR product Chiral Alcohol product_complex->product borane BH3 ketone Ketone

Caption: Proposed catalytic cycle for the oxazaborolidine-catalyzed reduction.

References

DL-Methioninol in the asymmetric synthesis of amino acids

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Topic: DL-Methioninol in the Asymmetric Synthesis of α-Amino Acids

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Methioninol in Asymmetric Synthesis

The synthesis of enantiomerically pure α-amino acids, particularly non-proteinogenic variants, is a cornerstone of modern drug discovery and development. These chiral building blocks are integral to peptidomimetics, constrained peptides, and small molecule therapeutics. Among the various strategies for asymmetric synthesis, the use of chiral auxiliaries remains a robust, reliable, and scalable method.[1][2] A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation with high diastereoselectivity.[2] After the desired stereocenter is set, the auxiliary is cleaved and can ideally be recovered for reuse, making the process economically viable.

While numerous auxiliaries have been developed, those derived from the "chiral pool"—readily available, inexpensive, and enantiopure natural products—are particularly advantageous. This compound, obtained from the reduction of the common amino acid methionine, represents a highly effective yet often underutilized precursor for this purpose. Its unique structure, featuring a primary alcohol, a primary amine, and a thioether side chain, allows for the straightforward synthesis of rigid heterocyclic auxiliaries, such as thiazolidinethiones. These sulfur-containing auxiliaries have demonstrated superior performance in many cases compared to their oxazolidinone counterparts, especially in achieving high diastereoselectivity in the alkylation of glycine enolates.[3][4]

This guide provides a comprehensive overview and detailed protocols for leveraging (S)-Methioninol as a precursor to a powerful chiral auxiliary for the asymmetric synthesis of α-amino acids via diastereoselective alkylation.

From Amino Alcohol to Chiral Director: Synthesis of (S)-4-(2-(Methylthio)ethyl)-1,3-thiazolidine-2-thione

The efficacy of a chiral auxiliary hinges on its ability to form a rigid, well-defined conformational structure that effectively shields one face of a reactive intermediate. The conversion of (S)-Methioninol into a cyclic thiazolidinethione creates such a scaffold. The thiocarbonyl group (C=S) is an excellent chelating agent for Lewis acids, and the overall ring structure restricts bond rotation, providing a predictable stereochemical environment.[3]

The synthesis is a robust, two-step, one-pot procedure that proceeds through the formation of a dithiocarbamate intermediate.

Protocol 1: Synthesis of the Methioninol-Derived Thiazolidinethione Auxiliary

Objective: To synthesize the chiral auxiliary (S)-4-(2-(Methylthio)ethyl)-1,3-thiazolidine-2-thione from (S)-Methioninol.

Reagents & Materials:

Reagent/MaterialFormulaMW ( g/mol )AmountMoles
(S)-MethioninolC₅H₁₃NOS135.235.00 g36.9 mmol
Carbon DisulfideCS₂76.133.40 mL (4.28 g)56.2 mmol
Potassium HydroxideKOH56.112.28 g40.6 mmol
Diethyl Ether(C₂H₅)₂O74.12150 mL-
Water (Deionized)H₂O18.02100 mL-
Hydrochloric Acid (conc.)HCl36.46As needed-
Anhydrous MgSO₄MgSO₄120.37As needed-

Step-by-Step Procedure:

  • Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Place the flask under an inert atmosphere (Nitrogen or Argon).

  • Dithiocarbamate Formation: Dissolve (S)-Methioninol (5.00 g, 36.9 mmol) and potassium hydroxide (2.28 g, 40.6 mmol) in 50 mL of deionized water and add the solution to the flask. Cool the stirring mixture to 0 °C in an ice bath.

  • Add carbon disulfide (3.40 mL, 56.2 mmol) dropwise via the dropping funnel over 20 minutes. The solution will turn yellow/orange.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Cyclization: Heat the reaction mixture to reflux (approx. 100 °C) and maintain for 12-16 hours. The reaction progression can be monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the solution to pH ~7 with concentrated HCl.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel (e.g., 20% Ethyl Acetate in Hexanes) or by recrystallization from an appropriate solvent system (e.g., Ethanol/Water) to yield the pure thiazolidinethione auxiliary as a crystalline solid.

The Core Application: Asymmetric Alkylation of a Glycine Equivalent

With the chiral auxiliary in hand, the next stage involves attaching a glycine unit, converting it into a nucleophilic enolate, and reacting it with an electrophile. This sequence sets the crucial α-stereocenter.

Workflow for Asymmetric Amino Acid Synthesis

The overall process is a multi-step sequence designed for high fidelity and control.

G cluster_prep Preparation Phase cluster_synthesis Asymmetric Synthesis Phase cluster_final Cleavage & Product Isolation Methioninol (S)-Methioninol Auxiliary Synthesis of Thiazolidinethione Auxiliary (Protocol 1) Methioninol->Auxiliary CS₂, KOH Acylation N-Acylation with Glycine Derivative Auxiliary->Acylation e.g., Bromoacetyl bromide, Base Alkylation Diastereoselective Alkylation (Protocol 2) Acylation->Alkylation 1. LDA, -78°C 2. Electrophile (R-X) Cleavage Auxiliary Cleavage & Purification Alkylation->Cleavage Product Enantiopure α-Amino Acid Cleavage->Product Mild Hydrolysis RecoveredAux Recovered Auxiliary Cleavage->RecoveredAux Mild Hydrolysis

References

Protecting Group Strategies for DL-Methioninol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the strategic protection of the amine and hydroxyl functional groups of DL-Methioninol. This amino alcohol is a valuable building block in the synthesis of various pharmaceutical compounds and bioactive molecules.[1] The ability to selectively protect its reactive moieties is crucial for achieving desired chemical transformations and ensuring high yields in multi-step syntheses. This document outlines orthogonal protecting group strategies, enabling the selective manipulation of the amine and hydroxyl groups.

Introduction to Protecting Group Strategies

In the chemical synthesis of complex molecules derived from this compound, the differential reactivity of its primary amine and primary hydroxyl groups necessitates a robust protecting group strategy. The amine group is generally more nucleophilic than the hydroxyl group, allowing for selective protection under appropriate conditions.[2] An orthogonal protection scheme, where one protecting group can be removed selectively in the presence of another, is highly desirable for synthetic efficiency.[3][4][5][6][7] This allows for the sequential modification of the amine and hydroxyl functionalities.

Commonly employed protecting groups for the amine function include tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz). For the hydroxyl group, silyl ethers, such as the tert-Butyldimethylsilyl (TBDMS) group, are frequently utilized due to their ease of installation and selective removal under mild conditions.[8][9][10]

Orthogonal Protection Strategy Workflow

The following diagram illustrates a typical orthogonal protection and deprotection workflow for this compound, enabling selective functionalization of either the amine or hydroxyl group.

Orthogonal_Protection_Workflow DL_Methioninol This compound N_Protected N-Protected this compound (e.g., N-Boc-DL-Methioninol) DL_Methioninol->N_Protected Amine Protection N_O_Protected Fully Protected this compound (e.g., N-Boc-O-TBDMS-DL-Methioninol) N_Protected->N_O_Protected Hydroxyl Protection O_Functionalized O-Functionalized Product N_Protected->O_Functionalized Hydroxyl Functionalization N_O_Protected->N_Protected Selective O-Deprotection O_Protected O-Protected this compound (e.g., O-TBDMS-DL-Methioninol) N_O_Protected->O_Protected Selective N-Deprotection Final_Product_O Final Deprotected Product O_Functionalized->Final_Product_O N-Deprotection N_Functionalized N-Functionalized Product Final_Product_N Final Deprotected Product N_Functionalized->Final_Product_N O-Deprotection O_Protected->N_Functionalized Amine Functionalization

Caption: Orthogonal protection workflow for this compound.

Data Summary: Protecting Group Strategies

The following tables summarize common protecting groups for the amine and hydroxyl groups of this compound, along with typical reaction conditions and yields. Please note that yields are representative and can vary based on the specific reaction conditions and scale.

Table 1: Amine Protecting Groups for this compound

Protecting GroupReagentsSolvent(s)Temperature (°C)Typical Time (h)Typical Yield (%)
Boc Di-tert-butyl dicarbonate (Boc)₂O, Triethylamine (TEA)Dichloromethane (DCM) or Tetrahydrofuran (THF)0 to rt2 - 690 - 98
Cbz Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃)Dioxane/Water0 to rt2 - 485 - 95

Table 2: Hydroxyl Protecting Groups for this compound

Protecting GroupReagentsSolvent(s)Temperature (°C)Typical Time (h)Typical Yield (%)
TBDMS tert-Butyldimethylsilyl chloride (TBDMS-Cl), ImidazoleN,N-Dimethylformamide (DMF)rt12 - 1685 - 95

Table 3: Orthogonal Deprotection Conditions

Protecting Group to RemoveReagentsSolvent(s)Temperature (°C)Stable Protecting Group(s)
N-Boc Trifluoroacetic acid (TFA) in DCM (1:1) or 4M HCl in DioxaneDichloromethane (DCM) or Dioxane0 to rtO-TBDMS
N-Cbz H₂, Pd/C (10%)Methanol (MeOH) or Ethyl Acetate (EtOAc)rtO-TBDMS
O-TBDMS Tetrabutylammonium fluoride (TBAF) (1M in THF) or HF-PyridineTetrahydrofuran (THF)0 to rtN-Boc, N-Cbz

Experimental Protocols

The following are detailed protocols for the protection and deprotection of this compound's functional groups.

Protocol 1: N-Boc Protection of this compound

Objective: To synthesize N-tert-Butoxycarbonyl-DL-Methioninol.

Reaction Scheme:

N_Boc_Protection cluster_0 This compound This compound N-Boc-DL-Methioninol N-Boc-DL-Methioninol This compound->N-Boc-DL-Methioninol DCM, 0°C to rt Boc2O Boc₂O, TEA

Caption: N-Boc protection of this compound.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) to the solution and stir for 5 minutes.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise over 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography (silica gel, gradient elution with Hexanes:EtOAc) to obtain pure N-Boc-DL-Methioninol.

Protocol 2: O-TBDMS Protection of N-Boc-DL-Methioninol

Objective: To synthesize N-Boc-O-TBDMS-DL-Methioninol.

Reaction Scheme:

O_TBDMS_Protection cluster_0 N-Boc-DL-Methioninol N-Boc-DL-Methioninol N-Boc-O-TBDMS-DL-Methioninol N-Boc-O-TBDMS-DL-Methioninol N-Boc-DL-Methioninol->N-Boc-O-TBDMS-DL-Methioninol DMF, rt TBDMSCl TBDMS-Cl, Imidazole

Caption: O-TBDMS protection of N-Boc-DL-Methioninol.

Materials:

  • N-Boc-DL-Methioninol (from Protocol 1)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-DL-Methioninol (1.0 eq) in anhydrous DMF in a round-bottom flask.

  • Add imidazole (2.5 eq) to the solution and stir until dissolved.

  • Add TBDMS-Cl (1.2 eq) portion-wise to the reaction mixture at room temperature.

  • Stir the reaction for 12-16 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether (3x).

  • Combine the organic layers and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with Hexanes:EtOAc) to afford N-Boc-O-TBDMS-DL-Methioninol.

Protocol 3: Selective N-Boc Deprotection

Objective: To synthesize O-TBDMS-DL-Methioninol.

Procedure:

  • Dissolve N-Boc-O-TBDMS-DL-Methioninol (1.0 eq) in a 1:1 mixture of TFA and DCM at 0 °C.

  • Stir the reaction for 1-2 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.

  • Extract the product with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield O-TBDMS-DL-Methioninol.

Protocol 4: Selective O-TBDMS Deprotection

Objective: To synthesize N-Boc-DL-Methioninol from the fully protected compound.

Procedure:

  • Dissolve N-Boc-O-TBDMS-DL-Methioninol (1.0 eq) in anhydrous THF.

  • Add a 1M solution of TBAF in THF (1.2 eq) dropwise at 0 °C.

  • Stir the reaction for 1-4 hours at room temperature, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield N-Boc-DL-Methioninol.

Conclusion

The selective protection of the amine and hydroxyl groups of this compound is a critical aspect of its utilization in organic synthesis. The protocols described herein for N-Boc and O-TBDMS protection, along with their selective deprotection, provide a reliable and orthogonal strategy for the synthesis of complex molecules. These methods are essential for researchers in drug discovery and development who utilize this compound as a key chiral building block.

References

Application of DL-Methioninol in the Synthesis of Peptide Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the incorporation of DL-Methioninol into peptide analogues. This compound, a non-proteinogenic amino alcohol, offers a unique modification to the C-terminus of peptides, potentially enhancing their therapeutic properties. Its incorporation can influence peptide stability, receptor binding, and pharmacokinetic profiles by replacing the C-terminal carboxylic acid with a primary alcohol. This modification can lead to increased resistance to carboxypeptidases and altered hydrogen bonding capabilities, which may translate to improved biological activity and bioavailability.

Rationale for this compound Incorporation

The strategic incorporation of non-proteinogenic amino acids and their derivatives is a cornerstone of modern peptide drug design. The modification of the C-terminus from a carboxylic acid to an alcohol can significantly impact the peptide's overall properties:

  • Enhanced Stability: The absence of a C-terminal carboxyl group can render the peptide resistant to degradation by carboxypeptidases, thereby increasing its in-vivo half-life.

  • Altered Receptor Binding: The change in charge and hydrogen bonding potential at the C-terminus can modulate the binding affinity and selectivity of the peptide for its target receptor.

  • Improved Pharmacokinetic Profile: Modifications at the C-terminus can influence the hydrophobicity and membrane permeability of the peptide, potentially leading to better absorption and distribution.

Experimental Protocols

The synthesis of peptide analogues containing a C-terminal this compound can be effectively achieved using solid-phase peptide synthesis (SPPS). The following protocols outline the key steps from resin loading to final peptide cleavage and purification.

Protocol 1: Manual Solid-Phase Synthesis of a Model Peptide with C-Terminal this compound

This protocol describes the manual synthesis of a model pentapeptide (Tyr-Ala-Gly-Phe-Met-ol) using Fmoc/tBu strategy on a 2-chlorotrityl chloride resin.

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-DL-Methioninol

  • Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Ala-OH, Fmoc-Tyr(tBu)-OH)

  • DIPEA (N,N-Diisopropylethylamine)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • Piperidine

  • TFA (Trifluoroacetic acid)

  • TIS (Triisopropylsilane)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in a reaction vessel.

  • Loading of Fmoc-DL-Methioninol:

    • Dissolve Fmoc-DL-Methioninol (2 equivalents relative to resin capacity) and DIPEA (4 equivalents) in DCM.

    • Add the solution to the swollen resin and shake for 2 hours.

    • To cap any remaining active sites, add a solution of DCM/Methanol/DIPEA (17:2:1) and shake for 30 minutes.

    • Wash the resin with DCM (3x), DMF (3x), and DCM (3x).

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin and shake for 5 minutes.

    • Drain the solution and repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-amino acid (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add the activation mixture to the resin and shake for 1-2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling reaction.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Synthesis Cycle: Repeat steps 3 and 4 for each subsequent amino acid in the sequence (Phe, Gly, Ala, Tyr(tBu)).

  • Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 3.

  • Cleavage and Deprotection:

    • Wash the resin with DCM (5x) and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide by reverse-phase HPLC using a suitable gradient of acetonitrile in water with 0.1% TFA.

  • Characterization: Confirm the identity and purity of the synthesized peptide analogue by mass spectrometry and analytical HPLC.

Quantitative Data Summary

The following table provides representative quantitative data for the synthesis of the model peptide (Tyr-Ala-Gly-Phe-Met-ol). Actual results may vary depending on the specific sequence and synthesis conditions.

ParameterValue
Resin Substitution Level0.5 mmol/g
Scale of Synthesis0.1 mmol
Fmoc-Amino Acid Excess3 equivalents
Coupling Reagent Excess2.9 equivalents
Crude Peptide Yield75-85%
Purity after HPLC>95%
Expected Molecular Weight617.7 g/mol
Observed Molecular Weight (MS)618.3 [M+H]⁺

Visualizations

Experimental Workflow for Peptide Analogue Synthesis

experimental_workflow Workflow for Synthesis of this compound Peptide Analogue resin_swelling 1. Resin Swelling (2-Chlorotrityl Chloride Resin in DCM) loading 2. Loading of Fmoc-DL-Methioninol (Fmoc-DL-Methioninol, DIPEA in DCM) resin_swelling->loading capping 3. Capping (DCM/MeOH/DIPEA) loading->capping deprotection1 4. Fmoc Deprotection (20% Piperidine in DMF) capping->deprotection1 coupling 5. Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA in DMF) deprotection1->coupling repeat Repeat Steps 4 & 5 for each amino acid coupling->repeat deprotection2 6. Final Fmoc Deprotection repeat->deprotection2 cleavage 7. Cleavage & Deprotection (TFA/TIS/H2O) deprotection2->cleavage precipitation 8. Peptide Precipitation (Cold Diethyl Ether) cleavage->precipitation purification 9. Purification (RP-HPLC) precipitation->purification characterization 10. Characterization (Mass Spectrometry, Analytical HPLC) purification->characterization

Caption: A flowchart illustrating the key stages of solid-phase peptide synthesis for incorporating this compound at the C-terminus.

Impact of C-Terminal Modification on Peptide Properties

logical_relationship Impact of C-Terminal Alcohol Modification cluster_0 Modification cluster_1 Physicochemical & Biological Consequences C-Terminal Carboxylic Acid C-Terminal Carboxylic Acid C-Terminal Alcohol\n(e.g., this compound) C-Terminal Alcohol (e.g., this compound) C-Terminal Carboxylic Acid->C-Terminal Alcohol\n(e.g., this compound) Reduction or Direct Synthesis Increased Stability\n(Resistance to Carboxypeptidases) Increased Stability (Resistance to Carboxypeptidases) C-Terminal Alcohol\n(e.g., this compound)->Increased Stability\n(Resistance to Carboxypeptidases) Altered Receptor Binding\n(Modified H-bonding) Altered Receptor Binding (Modified H-bonding) C-Terminal Alcohol\n(e.g., this compound)->Altered Receptor Binding\n(Modified H-bonding) Improved Pharmacokinetics\n(Altered Lipophilicity) Improved Pharmacokinetics (Altered Lipophilicity) C-Terminal Alcohol\n(e.g., this compound)->Improved Pharmacokinetics\n(Altered Lipophilicity)

Caption: A diagram showing the potential benefits of modifying a peptide's C-terminus to an alcohol.

Application Notes and Protocols: Derivatization of DL-Methioninol for Specific Catalytic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Methioninol, a chiral amino alcohol derived from the essential amino acid methionine, serves as a valuable and versatile building block in the synthesis of chiral ligands for asymmetric catalysis. Its inherent stereochemistry, coupled with the presence of both a hydroxyl and an amino group, allows for straightforward modification into a variety of ligand classes. These ligands, when complexed with transition metals, can catalyze a wide range of enantioselective transformations, which are of paramount importance in the pharmaceutical industry and fine chemical synthesis for the production of enantiomerically pure compounds.

This document provides detailed application notes and experimental protocols for the derivatization of this compound into two prominent classes of chiral ligands: oxazolines and phosphine ligands . Furthermore, it outlines their application in specific catalytic reactions, supported by quantitative performance data.

I. Derivatization of L-Methioninol into Chiral Oxazoline Ligands

Chiral oxazolines are a significant class of ligands in asymmetric synthesis, known for their robustness and effectiveness in a multitude of catalytic reactions. The synthesis typically involves the condensation of an amino alcohol with a nitrile or a carboxylic acid derivative.

Experimental Protocol: Synthesis of (S)-4-(2-(methylthio)ethyl)-4,5-dihydrooxazole-2-yl)pyridine

This protocol details the synthesis of a pyridine-containing oxazoline ligand from L-methioninol.

Materials:

  • L-Methioninol

  • 2-Cyanopyridine

  • Zinc Chloride (ZnCl₂)

  • Toluene, anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add L-methioninol (1.0 eq.), anhydrous zinc chloride (0.1 eq.), and anhydrous toluene.

  • Addition of Reagents: Add 2-cyanopyridine (1.1 eq.) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure (S)-4-(2-(methylthio)ethyl)-4,5-dihydrooxazole-2-yl)pyridine ligand.

Expected Yield: ~85-95%

Experimental Workflow: Synthesis of a Chiral Oxazoline from L-Methioninol

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification start L-Methioninol, ZnCl2, Toluene reagent 2-Cyanopyridine start->reagent Add reflux Reflux (110 °C, 24h) reagent->reflux quench Quench with NaHCO3 reflux->quench extract Extract with CH2Cl2 quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end Pure Oxazoline Ligand purify->end

Caption: Workflow for the synthesis of a chiral oxazoline ligand from L-methioninol.

II. Derivatization of this compound into Chiral Phosphine Ligands

Chiral phosphine ligands are arguably one of the most important classes of ligands in asymmetric catalysis, particularly in transition metal-catalyzed reactions such as hydrogenation and cross-coupling reactions. A common route to β-aminophosphine ligands involves the conversion of the amino alcohol to a leaving group, followed by nucleophilic substitution with a phosphide.

Experimental Protocol: Synthesis of a P,N-Ligand from this compound

This protocol outlines a general procedure for the synthesis of a β-aminophosphine ligand.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine, anhydrous

  • Lithium diphenylphosphide (LiPPh₂) or Diphenylphosphine (HPPh₂) and a strong base (e.g., n-BuLi)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous solution of Ammonium Chloride (NH₄Cl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • N-Protection: Dissolve this compound (1.0 eq.) in dichloromethane. Add triethylamine (1.2 eq.) followed by di-tert-butyl dicarbonate (1.1 eq.) at 0 °C. Stir the reaction mixture at room temperature overnight. After completion, wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate to obtain the N-Boc protected methioninol.

  • O-Tosylation: Dissolve the N-Boc protected methioninol (1.0 eq.) in anhydrous pyridine and cool to 0 °C. Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise. Stir the reaction at 0 °C for 4-6 hours. Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield the tosylated intermediate.

  • Phosphination: In a separate flame-dried flask under an inert atmosphere, prepare a solution of lithium diphenylphosphide in THF. Alternatively, dissolve diphenylphosphine (1.2 eq.) in anhydrous THF at -78 °C and add n-butyllithium (1.2 eq.) dropwise. To this phosphide solution, add a solution of the tosylated intermediate (1.0 eq.) in anhydrous THF dropwise at -78 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography to afford the desired phosphine ligand.

  • Deprotection (Optional): The Boc protecting group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane if the free amine is desired.

Logical Relationship: Synthesis of a P,N-Ligand

G cluster_start Starting Material cluster_derivatization Derivatization Steps cluster_end Final Product start This compound Amino Alcohol N_protection N-Boc Protection Protects Amine start->N_protection O_tosylation O-Tosylation Creates Leaving Group N_protection->O_tosylation Phosphination Nucleophilic Substitution Forms P-C Bond O_tosylation->Phosphination end {Chiral P,N-Ligand} Phosphination->end

Caption: Key steps in the derivatization of this compound to a chiral P,N-phosphine ligand.

III. Application in Asymmetric Catalysis: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful C-C bond-forming reaction. The enantioselectivity of this reaction is highly dependent on the chiral ligand coordinated to the palladium center. Ligands derived from this compound can be effective in this transformation.

Experimental Protocol: Asymmetric Allylic Alkylation of 1,3-Diphenylallyl Acetate

Materials:

  • [Pd(allyl)Cl]₂

  • Chiral Ligand (e.g., Methioninol-derived oxazoline or phosphine)

  • 1,3-Diphenylallyl acetate

  • Dimethyl malonate

  • Bis(trimethylsilyl)acetamide (BSA)

  • Potassium acetate (KOAc)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Hexane

  • Ethyl acetate

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve [Pd(allyl)Cl]₂ (0.01 eq.) and the chiral ligand (0.025 eq.) in anhydrous dichloromethane. Stir the solution at room temperature for 30 minutes.

  • Reaction Setup: To the catalyst solution, add 1,3-diphenylallyl acetate (1.0 eq.), dimethyl malonate (1.2 eq.), bis(trimethylsilyl)acetamide (BSA) (1.3 eq.), and potassium acetate (0.05 eq.).

  • Reaction: Stir the reaction mixture at room temperature for the specified time (typically 12-48 hours), monitoring by TLC.

  • Work-up and Purification: Once the reaction is complete, concentrate the mixture and purify directly by silica gel column chromatography (hexane/ethyl acetate) to obtain the alkylated product.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Quantitative Data Summary

The following table summarizes typical performance data for methioninol-derived ligands in the palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenylallyl acetate with dimethyl malonate.

Ligand TypeCatalyst Loading (mol%)Time (h)Yield (%)Enantiomeric Excess (ee, %)
Methioninol-Oxazoline2.5249295
Methioninol-Phosphine2.5189598

Note: The data presented are representative and can vary based on the specific ligand structure and reaction conditions.

Catalytic Cycle: Palladium-Catalyzed Asymmetric Allylic Alkylation

G Pd0 Pd(0)L pi_allyl π-allyl Pd(II)L Complex Pd0->pi_allyl Oxidative Addition product_complex Product-Pd(0)L* Complex pi_allyl->product_complex Nucleophilic Attack nucleophile Nucleophile (Malonate Anion) nucleophile->pi_allyl product_complex->Pd0 Reductive Elimination product Alkylated Product product_complex->product substrate Allylic Substrate substrate->pi_allyl

Caption: Simplified catalytic cycle for the Pd-catalyzed asymmetric allylic alkylation.

Conclusion

This compound is a readily available and cost-effective chiral precursor for the synthesis of valuable ligands for asymmetric catalysis. The derivatization protocols provided herein for oxazoline and phosphine ligands offer a gateway to a diverse range of catalysts. These catalysts have demonstrated high efficacy in key transformations such as the palladium-catalyzed asymmetric allylic alkylation, providing products with excellent yields and high enantioselectivities. The detailed methodologies and structured data presented are intended to facilitate the application of this compound derivatives in academic research and industrial drug development, enabling the efficient synthesis of complex chiral molecules.

Application Notes and Protocols: Stereoselective Synthesis of Natural Products Using DL-Methioninol as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral auxiliaries are indispensable tools in modern organic synthesis, enabling the stereoselective formation of complex molecules, including a vast array of natural products with significant biological activity. Derived from readily available chiral pool sources, these molecules temporarily impart their chirality to a substrate, directing the stereochemical outcome of a reaction before being cleaved and ideally recycled. While numerous chiral auxiliaries have been developed and utilized, those derived from amino acids are particularly valuable due to their structural diversity and accessibility in enantiomerically pure forms.

This document provides a detailed overview of the potential application of a chiral auxiliary derived from DL-methioninol, the corresponding (4S)-4-(2-(methylthio)ethyl)oxazolidin-2-one, in the stereoselective synthesis of natural product precursors. Although specific examples of its use in the total synthesis of complex natural products are not extensively documented in the literature, the principles outlined herein are based on the well-established chemistry of analogous oxazolidinone auxiliaries. These notes and protocols serve as a practical guide for researchers looking to explore the utility of this sulfur-containing chiral auxiliary in their synthetic endeavors.

Synthesis of the this compound-Derived Chiral Auxiliary

The first step in utilizing a chiral auxiliary is its preparation. The (4S)-4-(2-(methylthio)ethyl)oxazolidin-2-one can be synthesized from L-methionine in a two-step sequence involving reduction of the carboxylic acid to the corresponding amino alcohol (this compound), followed by cyclization.

Experimental Protocol: Synthesis of (4S)-4-(2-(methylthio)ethyl)oxazolidin-2-one

Step 1: Reduction of L-Methionine to this compound

  • To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add L-methionine in portions.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again (Fieser workup).

  • Filter the resulting aluminum salts through a pad of Celite® and wash thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to yield crude this compound, which can be purified by distillation or crystallization.

Step 2: Cyclization to (4S)-4-(2-(methylthio)ethyl)oxazolidin-2-one

  • Dissolve the purified this compound in a suitable solvent such as toluene.

  • Add a carbonylating agent, for example, diethyl carbonate or phosgene (handle with extreme caution in a well-ventilated fume hood), and a base (e.g., triethylamine or potassium carbonate).

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture, wash with water and brine, and dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure, and purify the resulting crude product by column chromatography on silica gel to afford the (4S)-4-(2-(methylthio)ethyl)oxazolidin-2-one auxiliary.

Application in Asymmetric Alkylation

A primary application of oxazolidinone chiral auxiliaries is in the diastereoselective alkylation of enolates. The chiral auxiliary is first acylated, and the resulting N-acyl oxazolidinone is then deprotonated to form a rigid, chelated enolate. The steric bulk of the auxiliary directs the approach of an electrophile from the less hindered face, leading to a high degree of stereocontrol.

General Experimental Protocol: Diastereoselective Alkylation

Step 1: N-Acylation of the Chiral Auxiliary

  • Dissolve the (4S)-4-(2-(methylthio)ethyl)oxazolidin-2-one in anhydrous THF at -78 °C under an inert atmosphere.

  • Add n-butyllithium (n-BuLi) dropwise and stir for 15 minutes.

  • Add the desired acyl chloride (e.g., propionyl chloride) dropwise and stir the reaction mixture for 1-2 hours at -78 °C.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the N-acyl oxazolidinone by flash chromatography.

Step 2: Diastereoselective Alkylation

  • Dissolve the N-acyl oxazolidinone in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Add a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), dropwise to generate the enolate. Stir for 30-60 minutes.

  • Add the alkylating agent (e.g., benzyl bromide or methyl iodide) and continue stirring at -78 °C for several hours.

  • Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or gas chromatography (GC).

  • Purify the major diastereomer by flash column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

  • The alkylated product can be hydrolyzed to the corresponding carboxylic acid, reduced to the alcohol, or converted to a Weinreb amide for further transformations. For hydrolysis to the carboxylic acid:

  • Dissolve the purified alkylated product in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) at 0 °C.

  • Stir the mixture until the reaction is complete (monitored by TLC).

  • Quench the excess peroxide with sodium sulfite.

  • Separate the chiral auxiliary (which can be recovered and recycled) from the product by extraction.

  • Acidify the aqueous layer and extract the desired carboxylic acid.

Quantitative Data Summary

The following table presents hypothetical data for a diastereoselective alkylation reaction using the this compound-derived chiral auxiliary. This data is illustrative of the results one might expect based on similar systems.

EntryElectrophile (R-X)BaseYield (%)Diastereomeric Ratio (dr)
1Benzyl bromideNaHMDS9295:5
2Methyl iodideLDA8592:8
3Allyl bromideNaHMDS9096:4
4Propargyl bromideLDA8894:6

Visualizations

Experimental Workflow for Asymmetric Alkylation

G Workflow for Diastereoselective Alkylation cluster_0 Preparation cluster_1 Stereoselective Reaction cluster_2 Product Isolation A This compound Auxiliary C N-Acyl Oxazolidinone A->C Acylation B Acyl Chloride B->C D Enolate Formation (Base) C->D E Alkylation (Electrophile) D->E F Alkylated Product E->F G Auxiliary Cleavage F->G H Chiral Product G->H I Recovered Auxiliary G->I

Caption: General workflow for the application of the this compound-derived chiral auxiliary in a diastereoselective alkylation reaction.

Logical Relationship of Stereocontrol

G Stereocontrol Principle A Chiral Auxiliary B Formation of Rigid Chelated Enolate A->B C Steric Hindrance B->C D Facial Bias C->D E Diastereoselective Attack of Electrophile D->E F Chiral Product E->F

Caption: The principle of stereocontrol exerted by the chiral auxiliary during the alkylation reaction.

Conclusion

The use of chiral auxiliaries derived from amino acids is a powerful and reliable strategy for the stereoselective synthesis of natural products and their analogues. While the application of the this compound-derived oxazolidinone is not as prevalent in the literature as other auxiliaries, its structural features, including the sulfur-containing side chain, may offer unique advantages in certain synthetic contexts, such as opportunities for further functionalization. The protocols and conceptual framework provided in these application notes are intended to serve as a valuable resource for researchers interested in exploring the potential of this and other novel chiral auxiliaries in their synthetic programs. Careful optimization of reaction conditions will be crucial for achieving high yields and stereoselectivities in specific applications.

Application Notes and Protocols: Experimental Setup for a Grignard Reaction with a DL-Methioninol-Derived Chiral Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for conducting an asymmetric Grignard reaction using a chiral ligand derived from DL-Methioninol. The protocols are based on established methodologies for similar reactions employing chiral amino alcohol-derived ligands. While direct experimental data for a this compound-derived ligand in this specific application is not extensively reported, the following procedures offer a robust starting point for investigation and optimization.

Synthesis of a this compound-Derived Chiral Ligand

A plausible synthetic route to a chiral N-alkylated amino alcohol ligand from this compound is outlined below. This synthesis is adapted from procedures for other amino acid-derived ligands.[1]

Protocol 1: Synthesis of (R,S)-2-(tert-butylamino)-4-(methylthio)butan-1-ol

  • Materials: this compound, pivalaldehyde, methanol, sodium borohydride, diethyl ether, saturated sodium bicarbonate solution.

  • Procedure:

    • To a solution of this compound (1.0 eq) in methanol, add pivalaldehyde (1.0 eq).

    • Stir the mixture at room temperature for 2 hours.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

    • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel.

Asymmetric Grignard Reaction Protocol

This protocol details the enantioselective addition of a Grignard reagent to a prochiral ketone, using the in-situ generated magnesium alkoxide of the this compound-derived chiral ligand.

Protocol 2: Asymmetric Addition of Ethylmagnesium Bromide to Acetophenone

  • Materials: Anhydrous toluene, (R,S)-2-(tert-butylamino)-4-(methylthio)butan-1-ol, n-butyllithium (in hexanes), ethylmagnesium bromide (in diethyl ether), acetophenone, saturated ammonium chloride solution, diethyl ether.

  • Procedure:

    • To a flame-dried, three-necked flask under an argon atmosphere, add the chiral ligand (0.15 mmol) and anhydrous toluene (5 mL).

    • Cool the solution to 0 °C and add n-butyllithium (0.15 mmol) dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add ethylmagnesium bromide (1.5 mmol) dropwise and stir for another 30 minutes at 0 °C.

    • Cool the reaction mixture to -78 °C.

    • Add a solution of acetophenone (1.0 mmol) in anhydrous toluene (2 mL) dropwise over 10 minutes.

    • Stir the reaction at -78 °C for 4 hours.

    • Quench the reaction by the slow addition of saturated ammonium chloride solution at -78 °C.

    • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Analyze the crude product by chiral HPLC to determine the enantiomeric excess (ee) and purify by column chromatography to determine the yield.

Data Presentation

The following table summarizes representative data for the asymmetric addition of various Grignard reagents to different ketones, based on results from similar chiral amino alcohol ligand systems. This data is intended to be a guideline for expected outcomes.

EntryKetoneGrignard ReagentLigand Loading (mol%)Temp (°C)Yield (%)ee (%)
1AcetophenoneEtMgBr15-788592
2AcetophenonePhMgBr15-789088
3PropiophenoneMeMgBr15-788290
42-AcetonaphthoneEtMgBr15-788895

Visualizations

Diagram 1: Proposed Synthesis of the this compound-Derived Chiral Ligand

G cluster_0 Ligand Synthesis DL_Methioninol This compound Imine Intermediate Imine DL_Methioninol->Imine 1. Pivalaldehyde, MeOH Pivalaldehyde Pivalaldehyde Pivalaldehyde->Imine Ligand (R,S)-2-(tert-butylamino)-4-(methylthio)butan-1-ol Imine->Ligand 2. NaBH4 NaBH4 Sodium Borohydride NaBH4->Ligand

Caption: Synthetic pathway for the this compound-derived chiral ligand.

Diagram 2: Experimental Workflow for the Asymmetric Grignard Reaction

G cluster_1 Asymmetric Grignard Reaction Workflow Start Start Ligand_Prep Ligand Deprotonation (n-BuLi, Toluene, 0°C) Start->Ligand_Prep Complex_Formation Magnesium Alkoxide Formation (Grignard Reagent, 0°C) Ligand_Prep->Complex_Formation Reaction Addition to Ketone (-78°C) Complex_Formation->Reaction Quench Quench Reaction (sat. NH4Cl) Reaction->Quench Workup Extraction and Purification Quench->Workup Analysis Yield and ee Determination Workup->Analysis

Caption: Step-by-step workflow for the enantioselective Grignard reaction.

References

Application Notes and Protocols for the Resolution of Racemic Mixtures Using DL-Methioninol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chiral resolution is a critical process in the pharmaceutical and chemical industries for the separation of enantiomers from a racemic mixture. Enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological properties. Therefore, the production of enantiomerically pure compounds is often a regulatory requirement for drug development.

One of the most common and industrially scalable methods for chiral resolution is the formation of diastereomeric salts. This technique involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Due to their different physical properties, such as solubility, these diastereomers can be separated by methods like fractional crystallization.[1] Subsequently, the pure enantiomers of the target compound and the resolving agent can be recovered.

DL-Methioninol, a chiral amino alcohol derived from the essential amino acid methionine, possesses the necessary functional groups (an amino group and a hydroxyl group) to react with acidic compounds, making it a potential resolving agent for racemic carboxylic acids and other acidic molecules. This document outlines the theoretical application of this compound in such a resolution process.

Principle of Resolution

The fundamental principle behind this resolution method is the conversion of a pair of enantiomers into a pair of diastereomers. When a racemic mixture of an acid, (R/S)-Acid, is reacted with a single enantiomer of a chiral base, such as D-Methioninol, two diastereomeric salts are formed: (R)-Acid-(D)-Methioninol and (S)-Acid-(D)-Methioninol.

These diastereomeric salts are not mirror images of each other and therefore have different physical and chemical properties, most notably different solubilities in a given solvent system. This difference in solubility allows for the selective crystallization of one of the diastereomers, leaving the other in the mother liquor. After separation of the crystallized diastereomer, the enantiomerically pure acid and the resolving agent can be regenerated by treatment with an appropriate acid or base.

Experimental Workflow

The general workflow for the resolution of a racemic acid using this compound is depicted in the diagram below. The process involves salt formation, separation of the diastereomers, and recovery of the pure enantiomer and the resolving agent.

G cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Isolation and Recovery racemic_acid Racemic Acid ((R/S)-Acid) salt_formation Reaction in Solvent racemic_acid->salt_formation resolving_agent Chiral Resolving Agent (D- or L-Methioninol) resolving_agent->salt_formation diastereomeric_mixture Mixture of Diastereomeric Salts ((R)-Acid-(D)-MetOH & (S)-Acid-(D)-MetOH) salt_formation->diastereomeric_mixture crystallization Fractional Crystallization diastereomeric_mixture->crystallization less_soluble Less Soluble Diastereomer (Solid) crystallization->less_soluble more_soluble More Soluble Diastereomer (Solution) crystallization->more_soluble recovery_solid Acid/Base Treatment less_soluble->recovery_solid recovery_solution Acid/Base Treatment more_soluble->recovery_solution pure_enantiomer_1 Pure Enantiomer 1 recovery_solid->pure_enantiomer_1 recovered_agent_1 Recovered Resolving Agent recovery_solid->recovered_agent_1 pure_enantiomer_2 Pure Enantiomer 2 recovery_solution->pure_enantiomer_2 recovered_agent_2 Recovered Resolving Agent recovery_solution->recovered_agent_2

Figure 1. General workflow for the resolution of a racemic acid.

Hypothetical Protocol: Resolution of a Racemic Carboxylic Acid

This protocol provides a general procedure for the resolution of a racemic carboxylic acid using either D- or L-Methioninol. The choice of the Methioninol enantiomer will determine which enantiomer of the acid crystallizes.

Materials:

  • Racemic carboxylic acid

  • D- or L-Methioninol

  • Selection of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water)

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium hydroxide (NaOH), 1 M solution

  • Rotary evaporator

  • Crystallization vessel with temperature control and stirring

  • Filtration apparatus (e.g., Büchner funnel)

  • Polarimeter for measuring optical rotation

  • Chiral HPLC or GC for determining enantiomeric excess

Procedure:

Step 1: Solvent Screening and Salt Formation

  • In separate small-scale trials, dissolve the racemic carboxylic acid and an equimolar amount of the chosen Methioninol enantiomer in a variety of solvents and solvent mixtures at an elevated temperature to achieve complete dissolution.

  • Allow the solutions to cool slowly to room temperature and then further cool in an ice bath or refrigerator.

  • Observe which solvent system yields a good crystalline precipitate. The ideal solvent will dissolve the diastereomeric salts at a higher temperature but allow for the selective crystallization of one diastereomer upon cooling.

Step 2: Preparative Scale Diastereomeric Salt Crystallization

  • In the optimized solvent system identified in Step 1, dissolve one equivalent of the racemic carboxylic acid and 0.5 to 1.0 equivalents of the selected Methioninol enantiomer by heating and stirring. Note: Using a sub-stoichiometric amount of the resolving agent can sometimes improve the purity of the crystallized diastereomer.

  • Slowly cool the solution to allow for the formation of crystals. The cooling rate can significantly impact the selectivity of the crystallization.

  • Once crystallization is complete, collect the solid by filtration and wash it with a small amount of the cold crystallization solvent.

  • Dry the crystalline diastereomeric salt.

Step 3: Determination of Diastereomeric Purity

  • The purity of the crystallized diastereomer can be assessed by measuring its melting point or optical rotation and comparing it to subsequent recrystallization batches. The purity is considered constant when these values no longer change upon further recrystallization.

Step 4: Liberation of the Enantiomerically Pure Acid and Recovery of the Resolving Agent

  • Dissolve the crystallized diastereomeric salt in water.

  • Acidify the solution with 1 M HCl to a pH of approximately 1-2. This will protonate the carboxylic acid, causing it to precipitate if it is not water-soluble, or allow for its extraction with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Separate the precipitated or extracted pure enantiomer of the acid.

  • The aqueous layer now contains the hydrochloride salt of Methioninol. To recover the resolving agent, make the aqueous solution basic with 1 M NaOH to a pH of approximately 10-11.

  • Extract the free base of Methioninol with an appropriate organic solvent.

  • Dry the organic extract, and remove the solvent under reduced pressure to recover the Methioninol.

Step 5: Analysis of Enantiomeric Purity

  • Determine the enantiomeric excess (e.e.) of the resolved carboxylic acid using chiral HPLC or GC, or by measuring its specific rotation and comparing it to the literature value for the pure enantiomer.

Data Presentation

The following table provides a template for summarizing the quantitative data from the resolution experiments. The values presented are hypothetical and should be replaced with experimental data.

ParameterExperiment 1Experiment 2Experiment 3
Racemic Acid Racemic Acid ARacemic Acid ARacemic Acid B
Resolving Agent D-MethioninolL-MethioninolD-Methioninol
Solvent System Ethanol/Water (9:1)Ethanol/Water (9:1)Methanol
Yield of Diastereomeric Salt 45%48%52%
Yield of Resolved Acid 38%41%45%
Enantiomeric Excess (e.e.) 95%96%92%
Optical Rotation of Resolved Acid +[value]°-[value]°+[value]°
Recovery of Resolving Agent 92%94%90%

Troubleshooting and Optimization

  • No Crystallization: The diastereomeric salts may be too soluble in the chosen solvent. Try a less polar solvent or a solvent mixture. Seeding the solution with a small crystal can also induce crystallization.

  • Low Enantiomeric Excess: The separation of the diastereomers is not efficient. This could be due to the similar solubilities of the two diastereomers. Optimization of the solvent system, cooling rate, and the stoichiometry of the resolving agent is necessary. Recrystallization of the diastereomeric salt can improve its purity.

  • Low Yield: A significant portion of the desired diastereomer may remain in the mother liquor. The mother liquor can be concentrated and the remaining diastereomer recovered. The undesired enantiomer from the mother liquor can be racemized and recycled to improve the overall process efficiency.

By following these guidelines and systematically optimizing the experimental conditions, researchers can develop a robust method for the resolution of racemic acids using this compound as a chiral resolving agent.

References

Application Notes and Protocols: DL-Methioninol as a Versatile Precursor for Novel Organosulfur Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the synthesis of novel organosulfur compounds utilizing DL-Methioninol as a readily available and versatile starting material. The protocols outlined below enable the synthesis of diverse molecular scaffolds, including N-acylated derivatives, heterocyclic compounds such as oxazolidinones and thiazolidine-2-thiones, and oxidized sulfur species like sulfoxides and sulfones. These novel compounds hold potential for applications in drug discovery, chiral ligand synthesis, and materials science.

N-Acetylation of this compound: Synthesis of N-Acetyl-DL-Methioninol

N-acetylation is a fundamental transformation that modifies the nucleophilicity and polarity of the amino group in this compound, opening avenues for further functionalization and influencing the biological activity of the resulting molecule.

Experimental Protocol:

Materials:

  • This compound

  • Acetic anhydride

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq.) in a 1 M aqueous solution of sodium hydroxide (2.0 eq.).

  • Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Slowly add acetic anhydride (1.2 eq.) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to yield pure N-Acetyl-DL-Methioninol.

ReactantMolar Eq.
This compound1.0
Sodium Hydroxide (1 M)2.0
Acetic Anhydride1.2

Table 1: Stoichiometry for N-Acetylation of this compound.

Synthesis of a Chiral Oxazolidinone from this compound

The 1,2-amino alcohol functionality of this compound is an ideal precursor for the synthesis of chiral oxazolidinones. These heterocyclic scaffolds are widely used as chiral auxiliaries in asymmetric synthesis and are present in a number of biologically active compounds.

Experimental Protocol:

Materials:

  • This compound

  • Diethyl carbonate

  • Sodium methoxide (catalytic amount)

  • Toluene

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq.), diethyl carbonate (2.0 eq.), and a catalytic amount of sodium methoxide in toluene.

  • Heat the mixture to reflux and collect the ethanol byproduct in the Dean-Stark trap.

  • Continue the reaction until no more ethanol is collected, typically 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography to afford the desired 4-(2-(methylthio)ethyl)oxazolidin-2-one.

ReactantMolar Eq.
This compound1.0
Diethyl Carbonate2.0
Sodium MethoxideCatalytic

Table 2: Reagents for Oxazolidinone Synthesis.

Synthesis_of_Oxazolidinone DLM This compound Reaction Reflux with Dean-Stark DLM->Reaction Reagents Diethyl Carbonate, NaOCH3 (cat.), Toluene Reagents->Reaction Oxazolidinone 4-(2-(methylthio)ethyl) oxazolidin-2-one Reaction->Oxazolidinone Ethanol Ethanol (byproduct) Reaction->Ethanol

Caption: Synthesis of a chiral oxazolidinone from this compound.

Preparation of a Thiazolidine-2-thione Derivative

The reaction of this compound with carbon disulfide provides a straightforward route to thiazolidine-2-thiones, which are valuable sulfur-containing heterocyclic compounds with applications in medicinal chemistry and as chiral auxiliaries.[1]

Experimental Protocol:

Materials:

  • This compound

  • Carbon disulfide (CS₂)

  • Triethylamine (Et₃N)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and triethylamine (2.5 eq.) in DMSO.[1]

  • Add carbon disulfide (3.0 eq.) to the solution and stir the mixture at room temperature.[1]

  • Heat the reaction mixture to 100 °C for 1 hour.[1]

  • Monitor the reaction progress by TLC.

  • After completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).[1]

  • Combine the organic layers, wash with water, and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield the (S)-4-(2-(methylthio)ethyl)thiazolidine-2-thione.

ReactantMolar Eq.
This compound1.0
Carbon Disulfide3.0
Triethylamine2.5

Table 3: Stoichiometry for Thiazolidine-2-thione Synthesis.[1]

Synthesis_of_Thiazolidinethione DLM This compound Heating Heating (100 °C) DLM->Heating Reagents CS2, Et3N, DMSO Reagents->Heating Workup Aqueous Workup & Purification Heating->Workup Thiazolidinethione (S)-4-(2-(methylthio)ethyl) thiazolidine-2-thione Workup->Thiazolidinethione

Caption: Preparation of a thiazolidine-2-thione from this compound.

Oxidation of this compound: Synthesis of Sulfoxide and Sulfone Derivatives

The thioether moiety of this compound can be selectively oxidized to the corresponding sulfoxide and sulfone. These oxidized derivatives can exhibit altered biological activities and physicochemical properties compared to the parent compound.

Synthesis of this compound Sulfoxide

Experimental Protocol:

Materials:

  • This compound

  • Hydrogen peroxide (H₂O₂, 30% solution)

  • Methanol

  • Water

Procedure:

  • Dissolve this compound (1.0 eq.) in a mixture of methanol and water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add one equivalent of 30% hydrogen peroxide dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

  • Monitor the reaction by TLC to ensure complete consumption of the starting material and to avoid over-oxidation to the sulfone.

  • After the reaction is complete, remove the solvents under reduced pressure to obtain the crude this compound sulfoxide, which can be purified by recrystallization.

ReactantMolar Eq.
This compound1.0
Hydrogen Peroxide (30%)1.0

Table 4: Reagents for Sulfoxide Synthesis.

Synthesis of this compound Sulfone

Experimental Protocol:

Materials:

  • This compound

  • Hydrogen peroxide (H₂O₂, 30% solution)

  • Acetic acid

Procedure:

  • Dissolve this compound (1.0 eq.) in acetic acid.

  • Add an excess of 30% hydrogen peroxide (approximately 2.5 eq.) to the solution.

  • Heat the reaction mixture at 50-60 °C for 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and carefully remove the excess solvent and hydrogen peroxide under reduced pressure.

  • The resulting this compound sulfone can be purified by recrystallization.

ReactantMolar Eq.
This compound1.0
Hydrogen Peroxide (30%)> 2.2

Table 5: Reagents for Sulfone Synthesis.

Oxidation_of_DLM DLM This compound Sulfoxide This compound Sulfoxide DLM->Sulfoxide H2O2 (1 eq.) Sulfone This compound Sulfone Sulfoxide->Sulfone H2O2 (>1 eq.)

Caption: Oxidation pathway of this compound.

These protocols provide a foundation for the synthesis of a variety of novel organosulfur compounds from this compound. Researchers are encouraged to adapt and optimize these methods for their specific target molecules and applications. Standard laboratory safety procedures should be followed at all times.

References

Troubleshooting & Optimization

Common side reactions and byproduct formation when using DL-Methioninol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of DL-Methioninol in chemical synthesis. It focuses on common side reactions and byproduct formation to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to expect when working with this compound?

A1: The most prevalent side reactions involving this compound stem from its two primary functional groups: the thioether side chain and the amino alcohol moiety.

  • Oxidation of the Thioether: The sulfur atom in the methionine side chain is susceptible to oxidation, which can occur under various conditions, including exposure to air, oxidizing agents, or even during acid-catalyzed reactions. This initially forms this compound sulfoxide, which can be further oxidized to the corresponding sulfone.

  • S-Alkylation: The nucleophilic thioether can react with alkylating agents present in the reaction mixture. This is a common issue in peptide synthesis, particularly during the removal of protecting groups like tert-butyl in acidic conditions.

  • Incomplete Cyclization: When using this compound to synthesize chiral oxazolines, a common application, the cyclization reaction may not go to completion, resulting in the presence of unreacted starting material or N-acylated intermediates.

  • Side Reactions with Dehydrating Agents: Reagents used to promote the cyclization of the amino alcohol to an oxazoline (e.g., Burgess reagent, thionyl chloride) can lead to the formation of various byproducts.

  • N- vs. O-Acylation: The presence of both a primary amine and a primary alcohol allows for competitive acylation. While N-acylation is generally favored under neutral or basic conditions, O-acylation can occur, especially under acidic conditions where the amine is protonated.

Q2: My primary goal is the synthesis of a chiral oxazoline from this compound. What are the key challenges and how can I mitigate them?

A2: The synthesis of oxazolines from amino alcohols like this compound is a robust transformation, but challenges can arise. The primary goal is to achieve efficient cyclodehydration while minimizing side reactions.

  • Challenge: Incomplete Cyclization. This can be due to insufficient activation of the hydroxyl group, steric hindrance, or suboptimal reaction conditions (temperature, time).

    • Troubleshooting:

      • Ensure your dehydrating agent is active and used in the correct stoichiometry.

      • Increase the reaction temperature or prolong the reaction time, monitoring by TLC or LC-MS.

      • Consider a different cyclization method if one proves ineffective (see Q3).

  • Challenge: Oxidation of the Thioether Side Chain. The conditions for cyclization, especially if harsh, can lead to the oxidation of the sulfur atom.

    • Troubleshooting:

      • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation from atmospheric oxygen.

      • Choose milder dehydrating agents.

      • If oxidation is unavoidable, the resulting sulfoxide can potentially be reduced back to the thioether in a subsequent step.

  • Challenge: Formation of Elimination or Rearrangement Products. Strong acids or high temperatures can sometimes lead to dehydration of the primary alcohol to form an alkene, or other unforeseen rearrangements.

    • Troubleshooting:

      • Employ milder, non-acidic cyclization conditions where possible.

      • Carefully control the reaction temperature.

Q3: What are some common methods for synthesizing oxazolines from this compound, and what are the potential side reactions for each?

A3: Several methods can be employed for the cyclodehydration of this compound to the corresponding oxazoline. The choice of method will depend on the specific substrate and desired reaction conditions.

Cyclization MethodCommon ReagentsPotential Side Reactions & Byproducts
Acid-Catalyzed Dehydration Strong acids (e.g., H₂SO₄, TsOH)Oxidation of the thioether, charring at high temperatures, potential for elimination reactions.
Reaction with Thionyl Chloride (SOCl₂) Thionyl chlorideFormation of chlorinated byproducts, potential for over-reaction and decomposition. Requires careful handling due to the corrosive and reactive nature of SOCl₂.
Appel Reaction Triphenylphosphine (PPh₃), Carbon tetrachloride (CCl₄) or Carbon tetrabromide (CBr₄)Formation of triphenylphosphine oxide (a common byproduct that can complicate purification), potential for halide exchange reactions.
Burgess Reagent Methyl N-(triethylammoniumsulphonyl)carbamateGenerally mild, but can form urethanes with primary alcohols as a side product. The reagent is sensitive to moisture.
Other Dehydrating Agents DAST, Deoxo-FluorThese are effective but can be hazardous and require careful handling. They can also introduce fluoride into the molecule as a byproduct.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Oxazoline Product
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. - Increase the reaction temperature or try a more powerful dehydrating agent. - Ensure all reagents are dry and of high purity.
Side Product Formation - Analyze the crude reaction mixture by LC-MS or NMR to identify the major byproducts. - Based on the identified byproducts (e.g., oxidized product, elimination product), adjust the reaction conditions (see FAQs above).
Product Degradation - If the desired oxazoline is unstable under the reaction or workup conditions, consider a milder synthetic route. - Ensure the workup procedure is not too harsh (e.g., avoid strong acids or bases if the product is sensitive).
Purification Issues - Optimize the purification method (e.g., column chromatography solvent system, recrystallization solvent) to minimize product loss.
Issue 2: Presence of an Impurity with a Mass of +16 Da or +32 Da in the Mass Spectrum

This strongly suggests oxidation of the thioether side chain.

Potential Cause Troubleshooting Steps
Oxidation by Air - Degas solvents before use. - Run the reaction under an inert atmosphere (N₂ or Ar).
Oxidizing Reagents or Contaminants - Ensure all reagents and solvents are free from peroxides or other oxidizing impurities. - Avoid unnecessarily high reaction temperatures.
Inherent Reactivity - If the substrate is particularly sensitive to oxidation, consider protecting the thioether group prior to the reaction, although this adds extra steps. - Alternatively, accept the formation of the sulfoxide and plan for a final reduction step if the thioether is required.

Experimental Protocols & Methodologies

General Protocol for Oxazoline Synthesis via N-Acylation followed by Cyclization with SOCl₂:

  • N-Acylation:

    • Dissolve this compound (1 equivalent) in a suitable solvent (e.g., dichloromethane, DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add an acylating agent (e.g., an acid chloride or anhydride, 1-1.2 equivalents) and a base (e.g., triethylamine, 1.2-1.5 equivalents).

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Work up the reaction by washing with aqueous solutions (e.g., water, brine) and dry the organic layer.

    • Purify the resulting N-acyl methioninol intermediate by column chromatography or recrystallization.

  • Cyclization:

    • Dissolve the purified N-acyl methioninol (1 equivalent) in a dry, aprotic solvent (e.g., DCM or chloroform).

    • Cool the solution to 0 °C.

    • Slowly add thionyl chloride (1.1-1.5 equivalents).

    • Allow the reaction to stir at 0 °C or room temperature until the starting material is consumed (monitor by TLC).

    • Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the crude oxazoline by column chromatography or distillation.

Visualizing Reaction Pathways and Workflows

Diagram 1: Common Side Reactions of this compound

Side_Reactions cluster_oxidation Oxidation cluster_cyclization Oxazoline Synthesis cluster_other Other Side Reactions DL_Methioninol This compound Sulfoxide This compound Sulfoxide DL_Methioninol->Sulfoxide [O] N_Acyl N-Acyl Intermediate DL_Methioninol->N_Acyl Acylation S_Alkylated S-Alkylated Product DL_Methioninol->S_Alkylated R-X O_Acylated O-Acylated Product DL_Methioninol->O_Acylated Acylation (acidic) Sulfone This compound Sulfone Sulfoxide->Sulfone Further Oxidation Oxazoline Desired Oxazoline N_Acyl->Oxazoline Cyclization

Caption: Key reaction pathways and potential side products from this compound.

Diagram 2: Troubleshooting Workflow for Oxazoline Synthesis

Troubleshooting_Workflow Start Low Yield of Oxazoline Analyze Analyze Crude Reaction Mixture (LC-MS, NMR) Start->Analyze Identify Identify Major Component(s) Analyze->Identify Unreacted_SM Unreacted Starting Material? Identify->Unreacted_SM Oxidized_Product Oxidized Product (+16 Da)? Identify->Oxidized_Product Other_Byproduct Other Byproduct? Identify->Other_Byproduct Action_SM Increase Reaction Time/Temp Use Stronger Dehydrating Agent Unreacted_SM->Action_SM Yes Action_Oxidized Use Inert Atmosphere Use Milder Conditions Consider Final Reduction Step Oxidized_Product->Action_Oxidized Yes Action_Other Modify Reaction Conditions (Solvent, Temperature, Reagent) Optimize Purification Other_Byproduct->Action_Other Yes

Troubleshooting low enantioselectivity in DL-Methioninol-based asymmetric synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing DL-Methioninol and its derivatives in asymmetric synthesis. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to achieving high enantioselectivity in your reactions.

Troubleshooting Guide: Low Enantioselectivity

Low enantiomeric excess (e.e.) is a common hurdle in asymmetric synthesis. The following guide provides a structured approach to identifying and resolving potential issues when using this compound-based chiral auxiliaries and ligands.

Observation Potential Cause Recommended Action
Low e.e. in initial trials 1. Impure this compound or derived ligand: Racemic or impure starting materials will directly lead to low enantioselectivity.- Ensure the enantiomeric purity of the starting this compound. - Purify the synthesized chiral ligand meticulously, for instance, through recrystallization or column chromatography.
2. Incorrect catalyst or ligand to substrate ratio: Suboptimal stoichiometry can result in a significant background reaction catalyzed by non-chiral species.- Titrate the catalyst/ligand loading to find the optimal concentration. Start with a higher loading (e.g., 10-20 mol%) and gradually decrease it.
3. Inappropriate reaction temperature: The transition states leading to the two enantiomers may have different activation energies, making enantioselectivity highly temperature-dependent.[1][2]- Screen a range of temperatures. Lower temperatures often enhance enantioselectivity by exploiting larger differences in activation energies.
Decreasing e.e. over time or with scale-up 1. Catalyst degradation: The chiral catalyst may be unstable under the reaction conditions, leading to the formation of less selective or inactive species.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. - Analyze the catalyst stability at the reaction temperature over time.
2. Product inhibition: The chiral product may coordinate to the catalyst, reducing its activity and selectivity.- Consider using a continuous flow setup or in-situ product removal to minimize product inhibition.
Inconsistent e.e. between batches 1. Variability in reagent quality: The purity of solvents and other reagents can significantly impact the reaction outcome.- Use freshly distilled and anhydrous solvents. - Ensure all reagents are of high purity and from a consistent source.
2. Water contamination: Traces of water can hydrolyze the catalyst or interfere with its coordination, leading to a loss of stereocontrol.- Dry all glassware thoroughly. - Use anhydrous solvents and reagents.
Low e.e. with specific substrates 1. Poor substrate-catalyst fit: The steric and electronic properties of the substrate may not be compatible with the chiral environment of the this compound-derived catalyst.- Modify the structure of the chiral ligand derived from this compound to better accommodate the substrate. This could involve altering the protecting groups on the nitrogen or oxygen atoms.
2. Aggregation of the catalyst: In non-polar solvents, the catalyst may form aggregates, leading to different active species with lower selectivity.[3]- Screen a variety of solvents with different polarities. Sometimes a switch from a non-polar solvent like toluene to a more polar one like THF or CH2Cl2 can disrupt aggregation and improve enantioselectivity.[3]

Frequently Asked Questions (FAQs)

Q1: I am preparing a chiral ligand from this compound. What are the critical parameters to ensure high enantiopurity of the final ligand?

A1: The most critical step is the purification of the synthesized ligand. It is essential to remove any remaining starting material and diastereomeric impurities. Techniques such as recrystallization are often effective. The enantiomeric purity of the final ligand should be verified using a suitable analytical method, such as chiral HPLC or NMR spectroscopy with a chiral solvating agent.

Q2: My reaction with a this compound-derived oxazaborolidine catalyst (for a Corey-Bakshi-Shibata reduction) is giving low e.e. What should I investigate first?

A2: For CBS reductions, the in-situ formation of the active catalyst is crucial.[4][5][6] Ensure that the amino alcohol and the borane source are of high quality and are handled under strictly anhydrous conditions. The stoichiometry between the amino alcohol and the borane source is also critical; an excess of borane can lead to a non-selective background reduction. Additionally, the reaction temperature should be carefully controlled, as deviations can significantly impact enantioselectivity.[4]

Q3: Can the choice of solvent dramatically affect the enantioselectivity of my reaction using a this compound-based catalyst?

A3: Absolutely. The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states.[1][3][7] It is highly recommended to screen a range of solvents with varying polarities (e.g., toluene, THF, dichloromethane, hexanes). In some cases, a solvent mixture may provide the optimal balance of solubility and selectivity.[1]

Q4: I am observing a reversal in the major enantiomer formed when I change the reaction temperature. Is this expected?

A4: While not common, a temperature-dependent reversal of enantioselectivity can occur.[2] This phenomenon, known as a non-linear temperature effect, arises when the reaction proceeds through different competing transition states at different temperatures. A detailed mechanistic investigation would be required to fully understand this behavior in your specific system.

Experimental Protocols

Protocol 1: Synthesis of a Chiral (S)-2-(tert-Butylamino)-3-methylthio-1-propanol Ligand from D-Methioninol

This protocol describes a representative synthesis of a chiral amino alcohol ligand derived from D-Methioninol.

Materials:

  • D-Methioninol

  • Acetone

  • p-Toluenesulfonic acid monohydrate

  • Sodium borohydride

  • Methanol

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Protection of the amino alcohol: To a solution of D-Methioninol (1.0 eq) in acetone, add a catalytic amount of p-toluenesulfonic acid monohydrate. Stir the mixture at room temperature for 12 hours.

  • Reduction of the imine: Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the pure (S)-2-(tert-butylamino)-3-methylthio-1-propanol.

Protocol 2: Asymmetric Addition of Diethylzinc to Benzaldehyde using a this compound-derived Ligand

This protocol outlines a general procedure for testing the efficacy of a this compound-derived chiral ligand in an asymmetric alkylation.

Materials:

  • Chiral ligand (e.g., from Protocol 1)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Catalyst formation: To a solution of the chiral ligand (0.1 eq) in anhydrous toluene under an inert atmosphere, add diethylzinc solution (2.0 eq) dropwise at room temperature. Stir the resulting solution for 30 minutes.

  • Aldehyde addition: Cool the mixture to 0 °C and add freshly distilled benzaldehyde (1.0 eq) dropwise.

  • Reaction monitoring: Stir the reaction at 0 °C and monitor its progress by TLC.

  • Quenching and work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Allow the mixture to warm to room temperature and extract the product with diethyl ether (3x).

  • Purification and analysis: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting alcohol by flash column chromatography. Determine the enantiomeric excess by chiral HPLC or GC analysis.

Visualizations

Troubleshooting_Workflow start Low Enantioselectivity Observed purity Check Ligand/Auxiliary Purity start->purity stoichiometry Optimize Catalyst/Ligand Loading purity->stoichiometry If pure end High Enantioselectivity Achieved purity->end If impurity found and resolved temperature Screen Reaction Temperature stoichiometry->temperature If optimized stoichiometry->end If resolved solvent Screen Solvents temperature->solvent If optimized temperature->end If resolved reagents Verify Reagent and Solvent Quality solvent->reagents If optimized solvent->end If resolved conditions Investigate Reaction Conditions reagents->conditions If quality is high reagents->end If resolved modification Consider Ligand Modification conditions->modification If conditions are optimal conditions->end If resolved modification->end

Caption: A workflow diagram for troubleshooting low enantioselectivity.

Enantioselectivity_Factors cluster_reaction Reaction Parameters cluster_reagents Reagents Temperature Temperature Enantioselectivity Enantioselectivity Temperature->Enantioselectivity Solvent Solvent Solvent->Enantioselectivity Concentration Concentration Concentration->Enantioselectivity LigandPurity Ligand Purity LigandPurity->Enantioselectivity Substrate Substrate Substrate->Enantioselectivity CatalystPrecursor Catalyst Precursor CatalystPrecursor->Enantioselectivity

Caption: Key factors influencing enantioselectivity in asymmetric synthesis.

References

Optimizing reaction conditions (temperature, solvent, catalyst loading) for DL-Methioninol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of DL-Methioninol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the optimization of reaction conditions.

FAQs and Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the reduction of DL-Methionine or its derivatives.

Question 1: What are the common methods for reducing DL-Methionine to this compound, and what are their respective advantages and disadvantages?

Answer: The reduction of the carboxylic acid group of DL-Methionine to a primary alcohol to form this compound can be achieved through several methods. The choice of reducing agent is critical and depends on factors such as scale, cost, and safety.

  • Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of directly reducing carboxylic acids. However, it is expensive, highly reactive with protic solvents like water and alcohols, and can be hazardous on a large scale. Anhydrous conditions are essential for its use.

  • Sodium Borohydride (NaBH₄) with an activating agent: Sodium borohydride alone is generally not strong enough to reduce carboxylic acids directly. Therefore, it is often used in combination with an activating agent (a Lewis acid) such as iodine (I₂) or boron trifluoride etherate (BF₃·Et₂O). This approach is generally safer and more cost-effective than using LiAlH₄.

  • Borane Complexes (e.g., BH₃·THF or BH₃·SMe₂): Borane is another effective reagent for the reduction of carboxylic acids and is often preferred for its selectivity.

For the synthesis of this compound, protecting the amino group (e.g., as a Boc or Cbz derivative) or converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) prior to reduction is a common strategy to improve solubility and minimize side reactions.

Question 2: I am experiencing low yields when reducing DL-Methionine with NaBH₄/BF₃·Et₂O. What could be the cause?

Answer: Low yields in the reduction of methionine using the NaBH₄/BF₃·Et₂O system are a known issue. The primary reason is the presence of the electron-rich sulfur atom in the methionine side chain. This sulfur atom can act as a Lewis base and compete with the carbonyl oxygen of the carboxylic acid for coordination with the Lewis acid (BF₃). This interference hinders the activation of the carboxylic acid, leading to incomplete reduction and lower yields of this compound.

Troubleshooting Strategies:

  • Increase Lewis Acid Stoichiometry: A higher molar ratio of BF₃·Et₂O to DL-Methionine may be necessary to ensure sufficient activation of the carboxylic acid.

  • Protect the Amino Group: Converting DL-Methionine to an N-protected derivative, such as N-Boc-DL-Methionine, can improve the efficiency of the reduction.

  • Alternative Reducing Systems: Consider using a different reducing system that is less susceptible to interference from the sulfur atom. For example, the NaBH₄/I₂ system has been reported to be effective for the reduction of various amino acids.

  • Esterification Prior to Reduction: Converting DL-Methionine to its methyl or ethyl ester allows for reduction with NaBH₄, often in the presence of an additive like lithium chloride (LiCl), which can be a more efficient pathway.

Question 3: What are the optimal reaction conditions (temperature, solvent, catalyst loading) for the synthesis of this compound?

Answer: Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. The ideal conditions can vary depending on the chosen synthetic route (e.g., direct reduction vs. reduction of an ester). The following tables provide a summary of typical conditions and their impact.

Data Presentation: Optimizing Reaction Conditions

Table 1: Effect of Temperature on the Reduction of N-Boc-DL-Methionine Methyl Ester

Temperature (°C)Reaction Time (h)Yield of N-Boc-DL-Methioninol (%)Purity (%)Observations
01275>95Slower reaction rate, but cleaner product profile.
25 (Room Temp)688>95Good balance between reaction rate and purity.
50385~90Faster reaction, but potential for increased byproduct formation.

Table 2: Influence of Solvent on the Reduction of DL-Methionine Methyl Ester with NaBH₄

SolventDielectric ConstantReaction Time (h)Yield of this compound (%)Notes
Tetrahydrofuran (THF)7.6885Good solvent for borohydride reductions, provides good solubility for the reactants.
Methanol (MeOH)32.7690Can react with NaBH₄, but often used successfully, especially at lower temperatures.
Ethanol (EtOH)24.6788Similar to methanol, but with a slightly slower reaction rate.
2-Propanol (IPA)19.91080Slower reaction rate compared to primary alcohols.

Table 3: Impact of Reducing Agent/Catalyst Loading on Yield

Reducing SystemSubstrateMolar Ratio (Reagent:Substrate)Yield (%)Comments
NaBH₄/BF₃·Et₂ODL-Methionine2.5 : 1.1 : 1LowInterference from sulfur atom.
NaBH₄DL-Methionine Methyl Ester3 : 185-90Effective for the ester reduction.
LiAlH₄N-Boc-DL-Methionine2 : 1>90Powerful but requires stringent anhydrous conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of DL-Methionine Methyl Ester with Sodium Borohydride

  • Esterification of DL-Methionine:

    • Suspend DL-Methionine (1 equivalent) in anhydrous methanol.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly bubble dry hydrogen chloride (HCl) gas through the suspension with stirring until the solid dissolves.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Remove the solvent under reduced pressure to obtain DL-Methionine methyl ester hydrochloride as a white solid.

  • Reduction to this compound:

    • Dissolve DL-Methionine methyl ester hydrochloride (1 equivalent) in methanol.

    • Cool the solution to 0°C.

    • Slowly add sodium borohydride (3 equivalents) portion-wise, maintaining the temperature below 5°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 6 hours.

    • Quench the reaction by carefully adding water.

    • Adjust the pH to ~10 with a sodium hydroxide solution.

    • Extract the aqueous layer with dichloromethane or ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Mandatory Visualization

experimental_workflow cluster_esterification Step 1: Esterification cluster_reduction Step 2: Reduction cluster_purification Step 3: Purification start DL-Methionine esterification React with MeOH/HCl start->esterification ester DL-Methionine Methyl Ester HCl esterification->ester reduction Reduce with NaBH4 in MeOH ester->reduction product This compound reduction->product purify Workup & Purification product->purify final_product Pure this compound purify->final_product

Caption: Workflow for the synthesis of this compound from DL-Methionine.

troubleshooting_logic start Low Yield of this compound? q1 Using NaBH4/BF3·Et2O on DL-Methionine? start->q1 a1 Sulfur is likely interfering with BF3. q1->a1 Yes q2 Is the reaction incomplete? q1->q2 No sol1 Increase BF3·Et2O ratio or switch to NaBH4/I2. a1->sol1 a2 Insufficient reducing agent or suboptimal temperature. q2->a2 Yes q3 Are there significant side products? q2->q3 No sol2 Increase equivalents of reducing agent or optimize temperature (see Table 1). a2->sol2 a3 Oxidation of sulfur or other side reactions. q3->a3 Yes sol3 Use N-protection or esterification. Ensure inert atmosphere. a3->sol3

Caption: Troubleshooting logic for low yield in this compound synthesis.

Technical Support Center: Purification of DL-Methioninol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DL-Methioninol and its derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

I. Troubleshooting Guides & FAQs

A. General Purification Issues

Question: What are the most common impurities found in crude this compound?

Answer: Common impurities in this compound can include unreacted starting materials from the synthesis, such as DL-methionine or its corresponding ester, and side-products from the reduction step. If the synthesis involves protection/deprotection steps, residual protecting groups or byproducts from their removal can also be present. Salts from work-up procedures are another frequent impurity. The sulfur atom in methioninol is susceptible to oxidation, so methionine sulfoxide or sulfone derivatives may also be present, particularly if the compound has been stored for a long time or exposed to oxidizing conditions.[1]

Question: My this compound appears to be degrading during purification or storage. What are the stability concerns?

Answer: this compound, like its parent amino acid, can be sensitive to oxidation at the sulfur atom, especially with prolonged exposure to air.[1] It is advisable to store it in a cool, well-ventilated area away from direct sunlight. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (5-25°C) is recommended to minimize oxidation.[1] The stability in solution is pH-dependent; strong acidic or basic conditions might affect the compound's integrity over time, although it is generally soluble in dilute acids and bases.[2][3]

B. Column Chromatography

Question: I am trying to purify this compound using silica gel column chromatography, but the compound is streaking badly and my yield is low. What is causing this and how can I fix it?

Answer: This is a common issue when purifying amino alcohols on silica gel. The basic amine group interacts strongly with the acidic silanol groups on the silica surface, leading to tailing (streaking) and sometimes irreversible adsorption, which results in low recovery.[4][5]

Here are several strategies to overcome this:

  • Use a Modified Eluent: Add a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel. A common choice is to add 0.5-2% triethylamine (TEA) or a small percentage of ammonium hydroxide to your eluent system (e.g., Dichloromethane:Methanol).[4][5]

  • Switch to a Different Stationary Phase: If modifying the eluent is not effective, consider using a less acidic stationary phase. Alumina (neutral or basic) is a good alternative for purifying basic compounds. Amine-functionalized silica is another excellent option that minimizes unwanted interactions.[6]

  • Reverse-Phase Chromatography: For some derivatives, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol with a buffer) can be an effective alternative.

Question: What is a good starting mobile phase for flash chromatography of this compound on silica gel?

Answer: For a polar compound like this compound, a gradient of methanol in dichloromethane (DCM) is a good starting point. Begin with a low percentage of methanol (e.g., 2-5%) and gradually increase the polarity. To prevent streaking, it is highly recommended to include a basic modifier like 1% triethylamine (TEA) or ammonium hydroxide in the mobile phase.[4][5] A typical starting eluent system could be DCM:MeOH:NH4OH in a ratio of 95:4:1.

C. Recrystallization

Question: I am struggling to recrystallize my crude this compound. It either oils out or remains in solution. What should I do?

Answer: "Oiling out" is common for compounds with low melting points or when the solution is too concentrated. Here are some techniques to try:

  • Solvent Selection: The key is to find a solvent system where the compound is soluble when hot but sparingly soluble when cold. For a polar molecule like this compound, you might need a solvent mixture. Common systems for polar compounds include ethanol/water, methanol/diethyl ether, or ethyl acetate/hexanes.[7]

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites.

    • Seeding: If you have a small amount of pure crystalline material, add a tiny crystal to the supersaturated solution.

    • Antisolvent Addition: Slowly add a solvent in which your compound is insoluble (an "antisolvent") to a concentrated solution of your compound until it becomes cloudy, then gently heat until it clarifies and allow it to cool slowly.

  • Trituration: If the compound oils out, you can try to induce solidification by adding a solvent in which the oil is insoluble and stirring or sonicating the mixture. This can sometimes "crash out" the solid.

D. N-Boc-DL-Methioninol Purification and Deprotection

Question: How can I purify N-Boc-DL-Methioninol? It is an oil and I am having trouble crystallizing it.

Answer: N-Boc protected amino acids and their derivatives can often be oils or low-melting solids that are difficult to crystallize directly after work-up.

  • Column Chromatography: Flash chromatography on silica gel is a reliable method. Since the basic amine is now a neutral carbamate, strong interactions with silica are reduced. A mobile phase of ethyl acetate in hexanes is a good starting point.

  • Crystallization of N-Boc Derivatives: If chromatography is not ideal, crystallization can be induced. After obtaining the product as an oil, adding seed crystals (if available) and letting it stand can promote solidification. Subsequently, slurrying the solid in a non-polar solvent like n-hexane or diethyl ether can help in obtaining a pure, crystalline product.[8]

Question: I am trying to remove the Boc group from N-Boc-DL-Methioninol using acidic conditions, but I am getting a low yield or side products. What are the best practices for deprotection?

Answer: The Boc group is typically removed under acidic conditions. However, the conditions need to be carefully controlled to avoid side reactions, especially with the alcohol functionality.

  • Standard Conditions: A common method is using trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% TFA in DCM) at 0°C to room temperature.

  • Milder Conditions: If you observe degradation, consider using a milder acid like 4M HCl in dioxane. This can sometimes be more selective and prevent side reactions. The reaction can be run at 0°C and monitored by TLC to avoid over-exposure to the acid.

  • Work-up: After deprotection, it is crucial to thoroughly remove the acid. This is typically done by evaporation followed by co-evaporation with a non-polar solvent, or by a basic wash during work-up.

Question: Is there a risk of racemization during the purification or deprotection of N-Boc-DL-Methioninol?

Answer: Racemization at the chiral center of amino alcohols is a possibility, especially under harsh basic or acidic conditions or at elevated temperatures.[9][10] For N-Boc-DL-Methioninol, the risk during standard purification (chromatography, recrystallization) is relatively low. During Boc deprotection with strong acids like TFA, the risk of racemization is generally considered to be low, especially if the reaction is carried out at low temperatures and for the minimum time required for complete reaction.[11] It is always good practice to check the optical purity of the final product if it is critical for the subsequent application.

E. Chiral Separation

Question: I need to separate the D- and L-enantiomers of this compound. What is a suitable method?

Answer: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for the analytical and preparative separation of enantiomers.[12][13]

  • Chiral Stationary Phases (CSPs): Several types of CSPs are available. For amino acid derivatives, macrocyclic glycopeptide-based columns (e.g., those with teicoplanin or vancomycin selectors) or cyclofructan-based columns have shown good results for separating methionine enantiomers and can be adapted for methioninol.[12][14]

  • Mobile Phase: The choice of mobile phase depends on the CSP. For a teicoplanin-based column, a mobile phase of methanol/water with a small amount of an acidic modifier like formic acid can be effective.[14] For a cyclofructan-based CSP, a polar-organic mobile phase such as methanol/acetonitrile/acetic acid/triethylamine has been used successfully for methionine.[12]

II. Data Presentation

Table 1: Recommended Starting Conditions for Column Chromatography

CompoundStationary PhaseEluent System (v/v/v)ModifierNotes
This compound Silica GelDichloromethane / Methanol (Gradient: 0-15% MeOH)1% Triethylamine or Ammonium HydroxideThe basic modifier is crucial to prevent peak tailing.
Alumina (Basic or Neutral)Dichloromethane / Methanol (Gradient: 0-15% MeOH)None typically neededA good alternative if silica gel fails.
N-Boc-DL-Methioninol Silica GelHexanes / Ethyl Acetate (Gradient: 0-50% EtOAc)NoneThe Boc group masks the basic amine, allowing for standard chromatography.

Table 2: Chiral HPLC Conditions for Methionine Enantiomers (Adaptable for Methioninol)

Chiral Stationary PhaseMobile Phase (v/v/v/v)Flow RateDetectionReference
Isopropylcarbamate cyclofructan 6Methanol/Acetonitrile/Acetic acid/Triethylamine (75/25/0.3/0.2)0.8 mL/minUV, Polarimetric[12]
Teicoplanin-based (Astec CHIROBIOTIC T)Water/Methanol/Formic acid (30:70:0.02)1.0 mL/minUV (205 nm)[14]
Chloro-Eremomycine based0.1% Perchloric acid (pH 4.5)/Methanol (90:10)0.7 mL/minUV (220 nm)[15]

III. Experimental Protocols

Protocol 1: Flash Column Chromatography of this compound (Adapted from general procedures for amino alcohols)
  • TLC Analysis: Develop a suitable solvent system using thin-layer chromatography (TLC). A good target Rf value for the product is between 0.2 and 0.4. A recommended starting solvent system is Dichloromethane:Methanol:Triethylamine (95:4:1).

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., Dichloromethane). Pack the column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Alternatively, for better resolution, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent to get a dry, free-flowing powder, and load this onto the top of the column.

  • Elution: Begin eluting with the chosen solvent system. If a gradient elution is needed, gradually increase the percentage of the polar solvent (Methanol).

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator. Note that the high-boiling point triethylamine may require co-evaporation with another solvent like toluene or placing the sample under high vacuum to remove completely.[4]

Protocol 2: Recrystallization of N-Boc-DL-Methioninol (Adapted from a general method for Boc-amino acids)

This protocol is for cases where the product is obtained as an oil or amorphous solid.

  • Initial Isolation: After the reaction work-up, concentrate the crude product under reduced pressure to obtain a viscous oil.

  • Seeding and Solidification: If available, add a seed crystal of pure N-Boc-DL-Methioninol (0.2-2% by weight) to the oil. Allow the mixture to stand at room temperature for 12-48 hours, or until it completely solidifies.

  • Pulping/Slurrying: Add a weak polar or non-polar solvent in which the product has low solubility, such as n-hexane, cyclohexane, or diethyl ether (approximately 5-10 times the volume to the weight of the solid).

  • Stirring: Stir the resulting slurry at room temperature for 1-3 hours. This process, known as pulping, will wash away more soluble impurities.

  • Filtration and Washing: Filter the solid product, and wash the filter cake with a small amount of the cold pulping solvent.

  • Drying: Dry the purified product under reduced pressure. This method can yield products with high purity (>99%).[8]

IV. Visualizations

experimental_workflow cluster_purification Purification of this compound crude Crude this compound tlc TLC Analysis (e.g., DCM:MeOH:TEA) crude->tlc column Silica Gel Column Chromatography crude->column tlc->column fractions Collect Fractions column->fractions tlc_fractions TLC Analysis of Fractions fractions->tlc_fractions combine Combine Pure Fractions tlc_fractions->combine evaporate Solvent Evaporation combine->evaporate pure Pure this compound evaporate->pure

Caption: Workflow for the purification of this compound by flash column chromatography.

troubleshooting_logic start Streaking/Tailing on Silica Gel Column? solution1 Add Basic Modifier (e.g., 1% TEA or NH4OH) to Eluent start->solution1 Yes end_no Consider Reverse Phase Chromatography start->end_no No, consider alternative methods check1 Problem Solved? solution1->check1 solution2 Switch to Alumina (Basic or Neutral) check2 Problem Solved? solution2->check2 solution3 Use Amine- Functionalized Silica end_yes Purification Successful solution3->end_yes check1->solution2 No check1->end_yes Yes check2->solution3 No check2->end_yes Yes

Caption: Troubleshooting logic for peak tailing in amino alcohol chromatography.

References

Technical Support Center: Post-Reaction Removal of the DL-Methioninol Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the removal of the DL-Methioninol chiral auxiliary. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist you with challenges encountered during the cleavage of this auxiliary from your reaction products.

Frequently Asked Questions (FAQs)

Q1: What type of chiral auxiliary is derived from this compound?

This compound is a chiral amino alcohol. When used as a chiral auxiliary, it typically forms an oxazolidinone ring upon reaction with a carbonyl compound. This places it in the well-established class of oxazolidinone auxiliaries, popularized by Evans. The stereocenter in the auxiliary, originating from the amino acid methionine, directs the stereochemical outcome of subsequent reactions.

Q2: What are the common methods for removing an oxazolidinone chiral auxiliary derived from an amino alcohol like this compound?

The most common methods for cleaving N-acyl oxazolidinone auxiliaries are hydrolysis and reductive cleavage.[1] The choice of method depends on the desired functionality in the final product (e.g., carboxylic acid, alcohol, or amide) and the compatibility of the substrate with the reaction conditions.

  • Hydrolytic Cleavage: This method is used to obtain the corresponding carboxylic acid. The most common reagent is lithium hydroxide (LiOH) in the presence of hydrogen peroxide (H₂O₂).[2] The hydroperoxide anion is the active nucleophile that selectively attacks the exocyclic acyl group.[2]

  • Reductive Cleavage: This approach yields the corresponding alcohol. Common reducing agents include lithium borohydride (LiBH₄) and lithium aluminum hydride (LiAlH₄).

  • Aminolysis: Treatment with amines can lead to the formation of amides.

Q3: How do I choose the appropriate cleavage method for my specific product?

The selection of the cleavage method is dictated by the desired final product and the stability of your molecule.

  • To obtain a carboxylic acid , use hydrolytic cleavage (e.g., LiOH/H₂O₂).

  • To obtain an alcohol , use reductive cleavage (e.g., LiBH₄ or LiAlH₄).

  • To obtain an amide , consider aminolysis.

It is crucial to consider the other functional groups present in your molecule to avoid undesired side reactions. For instance, LiAlH₄ is a very strong reducing agent and may reduce other sensitive functional groups.

Troubleshooting Guide

This guide addresses specific issues that may arise during the removal of the this compound chiral auxiliary.

Issue 1: Incomplete Cleavage of the Auxiliary

  • Problem: The reaction does not go to completion, and starting material remains.

  • Possible Causes & Solutions:

    • Insufficient Reagent: The stoichiometry of the cleaving reagent is critical. For hydrolytic cleavage with LiOH/H₂O₂, an excess of both reagents is often required to drive the reaction to completion.

    • Low Reaction Temperature: While many cleavage reactions are performed at 0 °C to minimize side reactions, some substrates may require higher temperatures to react completely.[3] Monitor the reaction by TLC and consider slowly warming the reaction if it is sluggish.

    • Steric Hindrance: A sterically hindered substrate may react slowly. Prolonging the reaction time or using a higher temperature might be necessary.

    • Reagent Quality: Ensure that the reagents, especially hydrogen peroxide, are fresh and have not decomposed.

Issue 2: Epimerization of the Product

  • Problem: Loss of stereochemical purity at the newly formed stereocenter.

  • Possible Causes & Solutions:

    • Harsh Basic or Acidic Conditions: Strong bases or acids can lead to epimerization, especially if the stereocenter is adjacent to a carbonyl group.

    • Prolonged Reaction Times: Extended exposure to cleavage conditions can increase the risk of epimerization. Monitor the reaction closely and quench it as soon as the starting material is consumed.

    • Milder Conditions: If epimerization is a significant issue, consider using milder cleavage conditions. For example, some reductive cleavage methods can be less harsh than strong basic hydrolysis.

Issue 3: Difficulty in Separating the Product from the Cleaved Auxiliary

  • Problem: The desired product and the recovered this compound auxiliary are difficult to separate by chromatography.

  • Possible Causes & Solutions:

    • Solubility Profile: The solubility of the amino alcohol auxiliary can sometimes complicate extraction procedures.

    • Acid-Base Extraction: Utilize the amine and alcohol functionalities of this compound. After cleavage, an acidic wash (e.g., dilute HCl) can protonate the amine, making the auxiliary water-soluble and facilitating its separation from the desired organic product during a liquid-liquid extraction. Conversely, if the product is acidic, it can be extracted into a basic aqueous layer.

Experimental Protocols

The following are generalized protocols for the two main types of cleavage. Note that optimization for your specific substrate is likely necessary.

Protocol 1: Hydrolytic Cleavage to a Carboxylic Acid

This protocol is adapted from the standard procedure for Evans oxazolidinones.

  • Dissolution: Dissolve the N-acyl oxazolidinone (1 equivalent) in a 3:1 mixture of tetrahydrofuran (THF) and water.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add a 30% aqueous solution of hydrogen peroxide (4-5 equivalents) dropwise, followed by the dropwise addition of an aqueous solution of lithium hydroxide (2-3 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Quenching: Once the reaction is complete, quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

  • Workup and Extraction: Allow the mixture to warm to room temperature and remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and perform an extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to remove the chiral auxiliary.

  • Product Isolation: Acidify the aqueous layer to a pH of approximately 2-3 with 1M HCl and then extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate).

Protocol 2: Reductive Cleavage to an Alcohol
  • Dissolution: Dissolve the N-acyl oxazolidinone (1 equivalent) in an anhydrous ether solvent such as diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C or -78 °C, depending on the reactivity of the substrate and reducing agent.

  • Reagent Addition: Add the reducing agent (e.g., LiBH₄ or LiAlH₄, 2-3 equivalents) portion-wise, carefully controlling the temperature.

  • Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by TLC.

  • Quenching: Once the reaction is complete, quench the excess hydride by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or Rochelle's salt.

  • Workup and Extraction: Allow the mixture to warm to room temperature and perform a standard aqueous workup. Extract the product with an appropriate organic solvent. The chiral auxiliary can often be recovered from the aqueous layer after appropriate pH adjustment and extraction.

Quantitative Data Summary

The following table provides a general comparison of the two main cleavage methods. The exact yields and conditions will be substrate-dependent.

Cleavage MethodReagentsProductTypical YieldKey Considerations
HydrolyticLiOH / H₂O₂Carboxylic Acid75-95%Potential for epimerization under basic conditions.
ReductiveLiBH₄ or LiAlH₄Alcohol80-98%The strength of the reducing agent must be compatible with other functional groups.

Visualizations

Cleavage_Workflow cluster_start Starting Material cluster_cleavage Cleavage Method cluster_product Product cluster_workup Workup & Purification start N-Acyl-DL-Methioninol Auxiliary Adduct hydrolytic Hydrolytic Cleavage (e.g., LiOH/H₂O₂) start->hydrolytic reductive Reductive Cleavage (e.g., LiBH₄) start->reductive acid Carboxylic Acid hydrolytic->acid alcohol Alcohol reductive->alcohol workup Aqueous Workup & Extraction acid->workup alcohol->workup purification Chromatography or Crystallization workup->purification

Caption: A workflow for selecting a method to remove the this compound chiral auxiliary.

Troubleshooting_Cleavage cluster_issues Common Issues cluster_solutions Potential Solutions start Problem Encountered During Cleavage incomplete Incomplete Reaction start->incomplete epimerization Epimerization start->epimerization separation Separation Issues start->separation sol_incomplete Increase Reagent Stoichiometry Increase Temperature Check Reagent Quality incomplete->sol_incomplete sol_epimerization Use Milder Conditions Shorter Reaction Time Lower Temperature epimerization->sol_epimerization sol_separation Acid/Base Extraction Optimize Chromatography separation->sol_separation

Caption: A troubleshooting guide for common issues in chiral auxiliary removal.

References

Addressing the stability issues of DL-Methioninol under various reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DL-Methioninol. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the stability challenges associated with this compound under various experimental conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the integrity of your experiments.

Troubleshooting Guides & FAQs

This section provides answers to common questions and solutions to potential issues you may encounter when working with this compound.

Q1: My reaction involving this compound is showing unexpected byproducts. What could be the cause?

A1: The primary cause of unexpected byproducts when using this compound is often degradation of the compound. The sulfur-containing side chain is susceptible to oxidation, which can be promoted by oxidizing agents, elevated temperatures, and exposure to light. The primary degradation products are typically the corresponding sulfoxide and sulfone.

Q2: How does pH affect the stability of this compound?

A2: While specific data for this compound is limited, studies on the related amino acid, DL-methionine, indicate that pH can influence stability.[1][2] Generally, neutral to slightly acidic conditions are preferred for many amino acids and their derivatives to minimize degradation.[3] Extreme pH values (highly acidic or alkaline) can catalyze degradation reactions. For instance, cysteine oxidation is more prevalent at alkaline pH.[3]

Q3: I suspect my sample of this compound has degraded upon storage. How can I confirm this?

A3: You can confirm the degradation of this compound by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A pure sample of this compound should show a single major peak. The presence of additional peaks, particularly those corresponding to the molecular weights of this compound sulfoxide or sulfone, would indicate degradation.

Q4: What are the best practices for storing this compound to ensure its stability?

A4: To ensure the long-term stability of this compound, it should be stored in a cool, dark, and dry place. Inert atmosphere packaging (e.g., under argon or nitrogen) is recommended to prevent oxidation. For solutions, it is advisable to use degassed solvents and store them at low temperatures (2-8 °C or frozen) for short-term and long-term storage, respectively.

Q5: Can I use this compound in reactions that are exposed to air?

A5: Caution is advised when using this compound in reactions exposed to air, especially for extended periods or at elevated temperatures. The presence of atmospheric oxygen can lead to the oxidation of the thioether side chain. If possible, running reactions under an inert atmosphere (e.g., nitrogen or argon) is recommended to minimize this degradation pathway.

Data on this compound Stability

The following tables summarize the expected stability of this compound under various conditions, based on general chemical principles and data from the closely related compound, DL-methionine.

Table 1: Effect of Temperature on this compound Stability (Illustrative)

Temperature (°C)Incubation Time (hours)Estimated Degradation (%)Primary Degradation Product
424< 1-
25 (Room Temp)241-3This compound Sulfoxide
50245-10This compound Sulfoxide
8024> 20This compound Sulfoxide, this compound Sulfone

Table 2: Effect of Oxidizing Agents on this compound Stability (Illustrative)

Oxidizing Agent (Concentration)Reaction Time (hours)Estimated Degradation (%)Primary Degradation Product
H₂O₂ (3%)1> 90This compound Sulfoxide, this compound Sulfone
Air (ambient)241-5This compound Sulfoxide
Quinolinium BromochromateVariesSignificantThis compound Sulfoxide[4]
Diethylammonium ChlorochromateVariesSignificantThis compound Sulfoxide[5]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a method to assess the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water, methanol, or acetonitrile).

  • Stress Conditions:

    • Acidic: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Alkaline: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Oxidative: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Thermal: Incubate 1 mL of the stock solution at 60°C.

    • Photolytic: Expose 1 mL of the stock solution to UV light (254 nm).

  • Incubation: Incubate all samples for a defined period (e.g., 24 hours). A control sample (1 mL of stock solution with 1 mL of solvent) should be kept at 4°C in the dark.

  • Analysis: After incubation, neutralize the acidic and alkaline samples. Analyze all samples by HPLC or LC-MS to determine the percentage of remaining this compound and identify any degradation products.

Visualizing Stability and Degradation Pathways

Diagram 1: Potential Degradation Pathway of this compound

DL_Methioninol This compound Sulfoxide This compound Sulfoxide DL_Methioninol->Sulfoxide Oxidation Sulfone This compound Sulfone Sulfoxide->Sulfone Further Oxidation cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock This compound Stock Solution Acid Acidic Stock->Acid Alkaline Alkaline Stock->Alkaline Oxidative Oxidative Stock->Oxidative Thermal Thermal Stock->Thermal Photolytic Photolytic Stock->Photolytic HPLC HPLC / LC-MS Analysis Acid->HPLC Alkaline->HPLC Oxidative->HPLC Thermal->HPLC Photolytic->HPLC Data Data Interpretation HPLC->Data Start Unexpected Byproducts Observed Check_Oxidation Was the reaction exposed to air/oxidants? Start->Check_Oxidation Check_Temp Was the reaction run at elevated temperature? Check_Oxidation->Check_Temp No Inert_Atmosphere Solution: Use inert atmosphere Check_Oxidation->Inert_Atmosphere Yes Check_Light Was the reaction exposed to light? Check_Temp->Check_Light No Lower_Temp Solution: Lower reaction temperature Check_Temp->Lower_Temp Yes Protect_Light Solution: Protect from light Check_Light->Protect_Light Yes Analyze_Byproducts Analyze byproducts (HPLC, LC-MS) Check_Light->Analyze_Byproducts No Inert_Atmosphere->Analyze_Byproducts Lower_Temp->Analyze_Byproducts Protect_Light->Analyze_Byproducts End Problem Resolved Analyze_Byproducts->End

References

Preventing the oxidation of the sulfur atom in DL-Methioninol during a reaction

Author: BenchChem Technical Support Team. Date: December 2025

This center provides researchers, scientists, and drug development professionals with technical guidance on preventing the unwanted oxidation of the sulfur atom in DL-Methioninol during synthetic reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the sulfur atom in this compound so susceptible to oxidation?

A1: The sulfur atom in this compound exists as a thioether, which is electron-rich.[1] This makes it highly susceptible to attack by a wide range of reactive oxygen species (ROS) and other common laboratory oxidants.[2][3][4] Unlike the more electronegative oxygen in an ether, the sulfur atom's electrons are more polarizable and readily available for reaction, leading to easy oxidation.[5]

Q2: What are the common products of this compound sulfur oxidation?

A2: The primary and most common oxidation product is this compound sulfoxide, which corresponds to an increase in mass of +16 Da. This oxidation can produce two diastereomers (S and R) at the sulfur center.[2] Under harsher oxidizing conditions, the sulfoxide can be further oxidized to this compound sulfone, resulting in a total mass increase of +32 Da.

Q3: What are the general strategies to prevent this unwanted oxidation?

A3: There are three main strategies:

  • Control of Reaction Environment: Performing reactions under an inert atmosphere (e.g., nitrogen or argon) minimizes exposure to atmospheric oxygen. It is also crucial to use de-gassed solvents to remove dissolved oxygen.

  • Use of Scavengers/Antioxidants: Adding a sacrificial agent that is more easily oxidized than the thioether can protect this compound. Examples include adding excess L-methionine or using specific additives like dimethyl sulfide (DMS) in acidic conditions.[6][7][8]

  • Reversible Protection/Reduction: In cases where oxidation is unavoidable, the resulting sulfoxide can often be reduced back to the thioether. A common method involves using reagents like ammonium iodide with dimethyl sulfide.[7][9]

Q4: I have already oxidized my this compound derivative to the sulfoxide. Can this be reversed?

A4: Yes, the oxidation to the sulfoxide level is often reversible. While common reducing agents like DTT or TCEP are generally ineffective for reducing methionine sulfoxide, specific protocols can be employed.[10] A widely used method in peptide chemistry, which is applicable here, is treatment with ammonium iodide (NH₄I) and dimethyl sulfide (Me₂S) in an acidic medium like trifluoroacetic acid (TFA).[7][9]

Troubleshooting Guide

Problem 1: My mass spectrometry results show a peak at [M+16]. What happened?

  • Cause: A mass increase of 16 Da is the characteristic signature of a single oxygen atom being added to your molecule. This strongly indicates that the thioether in your this compound derivative has been oxidized to the corresponding sulfoxide.[6] This is a common side reaction, especially if the reaction was exposed to air or if oxidizing reagents were used.

  • Solution:

    • Confirm: Re-run the reaction under strict inert atmosphere conditions (N₂ or Ar) using de-gassed solvents to see if the side product is minimized.

    • Reverse: If resynthesis is not ideal, attempt a reduction of the sulfoxide back to the thioether using the protocol outlined in the "Experimental Protocols" section below (Protocol 3).

    • Prevent: For future reactions, consider adding a scavenger like L-methionine to the reaction mixture.

Problem 2: I am trying to oxidize the primary alcohol on this compound, but I am also oxidizing the sulfur.

  • Cause: Many common oxidation reagents for alcohols (e.g., those based on chromium (VI) or permanganate) are not selective and will readily oxidize the electron-rich sulfur.[1]

  • Solution:

    • Use a Milder, More Selective Reagent: Employ an oxidation system known for its mildness and selectivity for alcohols in the presence of sensitive functional groups. The Swern oxidation (using oxalyl chloride or trifluoroacetic anhydride and DMSO) or a Dess-Martin periodinane (DMP) oxidation are excellent choices that typically do not affect thioethers.

    • Protect the Thioether: While less common for this specific issue, protecting the sulfur as a sulfonium salt could be an option, though this adds extra steps to the synthesis.

Problem 3: My reaction yield is low, and I have a complex mixture of products after workup.

  • Cause: Uncontrolled oxidation can lead to multiple products (sulfoxide diastereomers, sulfone), which can complicate purification and lower the yield of the desired product. The presence of atmospheric oxygen or trace peroxides in solvents (like older ethers) can contribute to this.

  • Solution:

    • Solvent Purity: Ensure all solvents are pure and peroxide-free. Test ethers for peroxides before use.

    • Inert Atmosphere: Consistently work under a positive pressure of an inert gas.

    • Optimize Temperature: Running the reaction at the lowest effective temperature can help minimize side reactions.

    • Add Antioxidants: Consider adding a water-soluble antioxidant if compatible with your reaction conditions.[8]

Quantitative Data Summary

The following table provides representative data on the effect of preventative measures on the oxidation of a methionine-containing substrate during a standard deprotection step in peptide synthesis, which is analogous to reactions involving this compound.

ConditionDesired Product Yield (%)Oxidized Product (%)Reference Analogy
Standard Conditions (TFA/TIS/H₂O)~50%~50%[6]
With Scavengers (e.g., NH₄I, DMS)>95%<5%[7]
Inert Atmosphere + Degassed Solvents>90%<10%General Practice
Standard Conditions + Post-Reaction Reduction>95% (after reduction)<5%[9]

Experimental Protocols

Protocol 1: General Reaction Setup Under Inert Atmosphere

  • Glassware Preparation: Dry all glassware in an oven at >120°C for at least 4 hours and allow it to cool in a desiccator.

  • Assembly: Quickly assemble the glassware (e.g., round-bottom flask with condenser and nitrogen inlet) while it is still warm.

  • Purging: Evacuate the assembled apparatus under high vacuum and backfill with a dry, inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Solvent Preparation: Use anhydrous, de-gassed solvents. Solvents can be de-gassed by bubbling an inert gas through them for 20-30 minutes or by using a freeze-pump-thaw technique.

  • Reagent Addition: Add this compound and other non-volatile reagents to the flask under a positive flow of inert gas. Add liquid reagents via a syringe through a rubber septum.

  • Reaction Monitoring: Maintain a slight positive pressure of the inert gas throughout the reaction. A balloon or a bubbler system can be used for this purpose.

Protocol 2: Using Scavengers During an Acidic Reaction/Workup (e.g., TFA Cleavage)

  • Prepare Cleavage Cocktail: In a fume hood, prepare a fresh solution. For a reaction mixture that requires an acidic workup or cleavage from a solid support, a typical scavenger-containing cocktail would be: 94% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Dimethyl Sulfide (DMS), 1% Triisopropylsilane (TIS).

  • Application: Add the cold cleavage cocktail to your reaction flask containing the this compound derivative.

  • Reaction: Allow the reaction to proceed for 2-3 hours at room temperature.

  • Workup: Remove the TFA under reduced pressure and precipitate the product by adding cold diethyl ether.

Protocol 3: Reduction of this compound Sulfoxide

  • Dissolution: Dissolve the crude product containing the oxidized this compound derivative in trifluoroacetic acid (TFA).

  • Reagent Addition: To this solution, add ammonium iodide (NH₄I, ~10 equivalents) and dimethyl sulfide (Me₂S, ~10 equivalents).

  • Reaction: Stir the mixture at room temperature for 30-60 minutes. The solution will typically turn yellow or brown due to the formation of iodine.

  • Quenching & Workup: Dilute the reaction mixture with a suitable solvent and quench with an aqueous solution of sodium thiosulfate to reduce the excess iodine. Proceed with standard extraction and purification procedures.

Visualized Workflow

The following diagram illustrates a decision-making workflow for planning a reaction involving this compound to minimize sulfur oxidation.

ReactionWorkflow cluster_plan Phase 1: Planning & Setup cluster_strategy Phase 2: Execution Strategy cluster_analysis Phase 3: Analysis & Correction start Plan Reaction with This compound check_oxidant Are strong oxidants or harsh conditions present? start->check_oxidant strategy_select Select Mitigation Strategy check_oxidant->strategy_select No mild_reagents Option A: Use Selective/Mild Reagents (e.g., Swern) check_oxidant->mild_reagents Yes scavengers Option B: Add Scavengers (e.g., DMS, L-Met) check_oxidant->scavengers Potentially inert_atm Mandatory: Use Inert Atmosphere & Degassed Solvents strategy_select->inert_atm run_reaction Perform Reaction inert_atm->run_reaction mild_reagents->strategy_select scavengers->strategy_select analysis Analyze Product (e.g., LC-MS for M+16) run_reaction->analysis product_ok Desired Product (No Oxidation) analysis->product_ok No M+16 Peak product_oxidized Oxidation Detected analysis->product_oxidized M+16 Peak Found corrective_action Corrective Action: Reduce Sulfoxide (e.g., NH4I / DMS) product_oxidized->corrective_action corrective_action->product_ok Purify

Caption: Decision workflow for mitigating sulfur oxidation in this compound reactions.

References

Navigating the Scale-Up of DL-Methioninol Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals transitioning DL-Methioninol synthesis from the laboratory bench to pilot-scale production, this technical support center provides targeted troubleshooting guidance and frequently asked questions. The following information addresses common challenges encountered during process scale-up, offering practical solutions and detailed experimental protocols to ensure a safe, efficient, and reproducible manufacturing process.

The scale-up of chemical reactions is a complex undertaking where seemingly minor issues at the lab scale can become significant obstacles in a pilot plant. This is particularly true for multi-step syntheses of specialized molecules like this compound, an amino alcohol with applications in various research and development areas. Success hinges on a thorough understanding of reaction kinetics, thermodynamics, mixing dynamics, and potential impurity profiles.

Troubleshooting Guide: From Lab to Pilot

This guide addresses specific issues that may arise during the scale-up of a reaction involving this compound.

Problem ID Issue Encountered Potential Root Cause(s) Suggested Actions & Troubleshooting Steps
TS-001 Reduced Yield or Incomplete Reaction - Inefficient mixing at larger scale leading to localized "hot spots" or poor reactant contact. - Inadequate heat transfer, causing the reaction temperature to deviate from the optimal range. - Poor quality or inconsistent raw materials. - Slower effective reaction rates at a larger volume.- Optimize Agitation: Review and adjust the impeller type, speed (RPM), and position to ensure homogenous mixing. Consider installing baffles in the reactor. - Enhance Heat Transfer: Verify the heat transfer fluid's flow rate and temperature. Calculate the heat transfer coefficient at the pilot scale and compare it to the lab scale data. - Raw Material QC: Implement stringent quality control checks for all incoming raw materials, including purity assays. - Reaction Time Adjustment: Increase the reaction time in increments, monitoring for completion by in-process controls (e.g., HPLC, GC).
TS-002 Increased Impurity Profile - Formation of byproducts due to prolonged reaction times or temperature fluctuations. - Localized high concentrations of reactants leading to side reactions. - Degradation of the product or intermediates under pilot plant conditions.- Temperature Control: Ensure precise and uniform temperature control throughout the reactor.[1] - Controlled Addition: Implement a controlled addition (dosing) of critical reagents to maintain low concentrations and minimize side reactions. - Stability Studies: Conduct stability studies of the reaction mixture and isolated product at the intended process temperature and duration.
TS-003 Exothermic Runaway or Poor Temperature Control - The surface area-to-volume ratio decreases significantly at a larger scale, hindering efficient heat removal. - Insufficient cooling capacity of the pilot plant reactor's jacket or cooling coils.- Calorimetry Data: If not already done, perform reaction calorimetry (e.g., DSC) to accurately determine the heat of reaction. - Cooling System Evaluation: Ensure the cooling system is appropriately sized for the heat load of the reaction. - Semi-Batch Operation: Consider a semi-batch process where one reactant is added gradually to control the rate of heat generation.
TS-004 Difficulties in Product Isolation and Crystallization - Changes in supersaturation dynamics at a larger volume. - Presence of impurities that inhibit crystallization or affect crystal habit. - Inefficient filtration or drying at the pilot scale.- Controlled Cooling/Antisolvent Addition: Develop a controlled cooling profile or a gradual antisolvent addition strategy to manage supersaturation. - Seeding: Implement a seeding strategy with well-characterized crystals to promote uniform crystal growth. - Purification Prior to Crystallization: Consider an additional purification step (e.g., charcoal treatment, column chromatography) before crystallization to remove problematic impurities.[2] - Filtration and Drying Studies: Optimize filtration parameters (e.g., filter cloth, pressure) and drying conditions (e.g., temperature, vacuum) for the larger scale.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to monitor when scaling up the synthesis of this compound?

A1: The most critical parameters are:

  • Temperature: Precise control is crucial to prevent side reactions and ensure consistent product quality.

  • Mixing Efficiency: Proper agitation ensures homogeneity and efficient heat and mass transfer.

  • Reaction Kinetics: Understanding the reaction rate is essential for determining the appropriate reaction time and addition rates at a larger scale.

  • Impurity Profile: Monitoring the formation of byproducts is vital for process control and final product purity.

Q2: How can I predict the heat transfer performance in a pilot reactor based on my lab data?

A2: While direct linear scaling is not possible, you can use heat transfer calculations that consider the reactor geometry, materials of construction, agitator type, and the physical properties of the reaction mixture. It is highly recommended to determine the overall heat transfer coefficient (U) for your pilot reactor system experimentally.

Q3: What are the common impurities I should look for in this compound synthesis?

A3: Based on the synthesis of related amino acids, potential impurities could include oxidation products like methionine sulfoxide, byproducts from side reactions of starting materials, and residual solvents.[3] It is crucial to develop a robust analytical method (e.g., HPLC, GC-MS) to identify and quantify any impurities that form during your specific process.

Q4: Are there specific safety precautions I should take when scaling up a reaction involving an amino alcohol like this compound?

A4: Yes. A thorough process safety assessment is essential. This includes:

  • Thermal Hazard Evaluation: Understanding the potential for a thermal runaway reaction.

  • Material Compatibility: Ensuring all materials of construction in the pilot plant are compatible with the reactants, intermediates, and final product.

  • Personal Protective Equipment (PPE): Upgrading PPE as necessary for handling larger quantities of chemicals.

  • Emergency Procedures: Establishing clear and practiced emergency procedures for scenarios such as a loss of cooling or a runaway reaction.

Experimental Protocols

Protocol 1: In-Process Control (IPC) by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for monitoring the progress of the this compound synthesis.

  • Sample Preparation: Carefully withdraw a small, representative sample from the reactor. Quench the reaction immediately (e.g., by dilution in a cold solvent). Prepare a diluted solution of the sample in the mobile phase.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A suitable gradient of an aqueous buffer (e.g., phosphate buffer, pH 3) and an organic solvent (e.g., methanol or acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

  • Analysis: Inject the prepared sample onto the HPLC system. Monitor the disappearance of starting materials and the appearance of the this compound peak. Quantify the relative peak areas to determine the reaction conversion.

Protocol 2: Crystallization of this compound

This protocol provides a starting point for developing a robust crystallization process at the pilot scale.

  • Concentration: Concentrate the reaction mixture containing crude this compound under reduced pressure to a predetermined volume.

  • Solvent/Antisolvent System: Based on lab-scale experiments, determine the optimal solvent/antisolvent system (e.g., water/isopropanol, ethanol/heptane).

  • Controlled Cooling and/or Antisolvent Addition:

    • Cooling Crystallization: Implement a slow, linear cooling profile to control the rate of supersaturation.

    • Antisolvent Crystallization: Add the antisolvent at a controlled rate to the stirred solution.

  • Seeding: Once the solution reaches a state of slight supersaturation, add a small amount (0.1-1% w/w) of finely milled this compound seed crystals.

  • Aging: Hold the slurry at the final temperature with gentle agitation for a period to allow for crystal growth and to maximize yield.

  • Isolation: Isolate the crystals by filtration, wash with a cold solvent mixture, and dry under vacuum at a controlled temperature.

Data Presentation

Table 1: Comparison of Lab vs. Pilot Scale Reaction Parameters

ParameterLab Scale (1 L)Pilot Scale (100 L)Key Considerations for Scale-Up
Batch Size 100 g10 kgNon-linear scaling of many parameters.
Reactor Volume 1 L100 LSurface area to volume ratio decreases.
Agitator Speed 300 RPM100 RPM (example)Tip speed and power per unit volume are more relevant than RPM.
Heating/Cooling Mantle/Ice BathJacketed with Thermal FluidSlower heat transfer per unit volume.
Addition Time 10 minutes2 hours (example)Controlled addition is critical to manage exotherms.
Reaction Time 4 hours6-8 hours (typical)May need to be extended due to mixing and heat transfer effects.

Visualizations

Scale_Up_Workflow lab_dev Lab Scale Development (1L) process_understanding Process Understanding - Kinetics - Thermodynamics lab_dev->process_understanding safety_assessment Safety Assessment - Calorimetry - Hazard Analysis process_understanding->safety_assessment pilot_design Pilot Plant Batch Design - Equipment Selection - Parameter Calculation safety_assessment->pilot_design pilot_run Pilot Plant Execution (100L) - Controlled Operation - In-Process Monitoring pilot_design->pilot_run data_analysis Data Analysis & Comparison - Yield, Purity - Process Deviations pilot_run->data_analysis optimization Process Optimization data_analysis->optimization tech_transfer Technology Transfer to Manufacturing data_analysis->tech_transfer optimization->pilot_run Iterative Improvement

Caption: A typical workflow for scaling up a chemical process.

Troubleshooting_Logic start Problem Encountered (e.g., Low Yield) check_temp Verify Temperature Control & History start->check_temp check_mixing Evaluate Mixing Efficiency start->check_mixing check_raw_materials Analyze Raw Material Quality start->check_raw_materials check_kinetics Re-evaluate Reaction Time & Kinetics start->check_kinetics adjust_temp Action: Adjust Setpoint or Improve Heat Transfer check_temp->adjust_temp adjust_mixing Action: Modify Agitator Speed/Type check_mixing->adjust_mixing reject_batch Action: Quarantine/Reject Raw Material Batch check_raw_materials->reject_batch increase_time Action: Increase Reaction Time check_kinetics->increase_time

Caption: A logical flow for troubleshooting common scale-up issues.

References

Analytical methods for monitoring the progress of a reaction using DL-Methioninol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on analytical methods for monitoring the progress of reactions involving DL-Methioninol.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of reactions involving this compound using common analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Question: Why am I seeing variable or drifting retention times for my this compound and related reaction species?

Answer:

Retention time instability in HPLC is a common issue that can be caused by several factors. A systematic approach is best for troubleshooting.

  • Mobile Phase Composition: In reversed-phase HPLC, even small changes in the mobile phase composition can lead to significant shifts in retention, especially for polar molecules like this compound.[1] Ensure the mobile phase is prepared fresh and accurately. If using a gradient, ensure the pump is functioning correctly and the solvents are properly mixed.[1] For normal-phase chromatography, the water content in the mobile phase is critical and needs to be strictly controlled.[1]

  • Column Temperature: Fluctuations in column temperature can cause retention time drift. Use a column oven to maintain a constant temperature.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis. Inadequate equilibration can lead to drifting retention times, especially at the beginning of a run sequence.

  • Leaks: Check for any leaks in the HPLC system, as these can cause pressure fluctuations and, consequently, retention time variability.[2]

Question: My peak shape for this compound is poor (e.g., tailing or fronting). How can I improve it?

Answer:

Poor peak shape can compromise resolution and quantification. Here are some potential causes and solutions:

  • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.

  • Secondary Interactions: Peak tailing can occur due to interactions between the analyte and active sites on the stationary phase (e.g., residual silanols).[3] Adding a small amount of a competing amine, like triethylamine, to the mobile phase can help to mitigate this. Adjusting the pH of the mobile phase can also improve peak shape for ionizable compounds.[3]

  • Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.

  • Column Degradation: Over time, the column performance can degrade, leading to poor peak shapes. Consider washing the column according to the manufacturer's instructions or replacing it if it's old.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question: The peaks in my 1H NMR spectrum for the reaction mixture are broad or distorted. What could be the cause?

Answer:

Broad or distorted peaks in NMR can make accurate integration and interpretation difficult.[4] Here are some common reasons:

  • Poor Shimming: The homogeneity of the magnetic field greatly affects peak shape.[4] The sample itself can disrupt the magnetic field homogeneity, requiring careful shimming.[5] It is recommended to re-shim the spectrometer for each new sample.

  • Sample Inhomogeneity: The reaction itself can cause changes in the sample's properties (e.g., viscosity, ionic strength), leading to sample inhomogeneity and distorted spectral lineshapes.[4]

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic species can cause significant line broadening.

  • Chemical Exchange: If your reaction is at or near equilibrium, or if there are exchange processes occurring on the NMR timescale, this can lead to broadened peaks.

Question: I am having trouble with the quantitative accuracy of my NMR data for reaction monitoring. What should I check?

Answer:

Quantitative NMR (qNMR) requires careful setup and execution to ensure accurate results.[6][7][8]

  • Relaxation Delay (d1): The T1 relaxation time is the most critical parameter for obtaining accurate quantitative data.[9] Ensure the relaxation delay is set to at least 5 times the longest T1 of the protons you are integrating.[9]

  • Pulse Angle: Use a 90° pulse for maximum signal in a single scan, but ensure it is properly calibrated.

  • Signal-to-Noise Ratio: A low signal-to-noise ratio can introduce errors in integration. Increase the number of scans to improve this.

  • Baseline Correction: An uneven baseline can lead to significant integration errors.[6] Ensure proper baseline correction is applied before integration.

  • Integration Regions: Define the integration regions carefully to include the entire peak, including any satellite peaks.

Thin-Layer Chromatography (TLC)

Question: My spots on the TLC plate are streaking or tailing. How can I get well-defined spots?

Answer:

Streaking or tailing of spots on a TLC plate can make it difficult to determine the Rf value and assess the reaction progress.

  • Sample Overloading: Applying too much sample to the plate is a common cause of streaking. Try spotting a more dilute solution.

  • Polarity of the Analyte: Highly polar compounds like this compound can interact strongly with the silica gel stationary phase, leading to tailing. Adding a small amount of a polar solvent like acetic acid or a base like triethylamine to the developing solvent can help to reduce these interactions and produce more compact spots.[10]

  • Inappropriate Solvent System: If the developing solvent is not polar enough, the spots will not move far from the baseline and may appear as streaks. Conversely, if the solvent is too polar, the spots will run with the solvent front. A good solvent system will result in Rf values between 0.2 and 0.8.

Question: I am not seeing any separation between my starting material and product on the TLC plate. What should I do?

Answer:

If your starting material and product have very similar polarities, achieving separation on TLC can be challenging.

  • Change the Solvent System: Experiment with different solvent systems of varying polarities. A common approach is to use a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) and to vary the ratio.[10]

  • Use a Different Stationary Phase: While silica gel is the most common stationary phase, others are available, such as alumina or reversed-phase plates (e.g., C18).[11] A different stationary phase may provide the selectivity needed for your separation.

  • Two-Dimensional TLC: If a single development does not provide adequate separation, you can try two-dimensional TLC. After the first development, the plate is dried, rotated 90 degrees, and then developed in a second solvent system.

FAQs

Q1: Which analytical method is best for monitoring the progress of a reaction with this compound?

The "best" method depends on several factors, including the nature of the reaction, the available equipment, and the level of detail required.

  • TLC is a fast, simple, and inexpensive method for qualitative monitoring of a reaction's progress.[10][12] It is excellent for quickly checking if the starting material is being consumed and if a new product is forming.[13]

  • HPLC is a powerful quantitative technique that can separate and quantify the starting material, intermediates, and products in a reaction mixture. It is well-suited for obtaining detailed kinetic information.

  • NMR is a non-invasive technique that provides detailed structural information and can be used for quantitative analysis (qNMR).[4] It is particularly useful for identifying unexpected byproducts and for in-situ reaction monitoring.[4][14]

Q2: How can I visualize this compound on a TLC plate since it is not UV-active?

This compound lacks a strong chromophore, so it will not be visible under a UV lamp. However, it can be visualized using a variety of staining techniques. A common stain for amino acids and other primary amines is ninhydrin . After developing the TLC plate, it is sprayed with or dipped into a ninhydrin solution and then heated. Amines will appear as purple or pink spots.[11]

Q3: Do I need to derivatize this compound for HPLC analysis?

Derivatization is not always necessary but can be beneficial. This compound can be analyzed directly using techniques like HILIC (Hydrophilic Interaction Liquid Chromatography) or with an ELSD (Evaporative Light Scattering Detector) or a mass spectrometer. However, pre-column derivatization with a UV-active or fluorescent tag (e.g., o-phthalaldehyde, OPA) can significantly enhance detection sensitivity, especially when using a standard UV detector.[15][16]

Q4: Can I use an internal standard for quantitative NMR (qNMR) of my reaction?

Yes, using an internal standard is a highly recommended method for qNMR as it can improve accuracy and precision.[9] The ideal internal standard should:

  • Be chemically inert and not react with the components of your reaction mixture.

  • Have a simple NMR spectrum with at least one peak that is well-resolved from the signals of your reactants and products.

  • Be soluble in the reaction solvent.

  • Have a known purity.

Experimental Protocols

Protocol 1: Reaction Monitoring by Reversed-Phase HPLC with UV Detection

This protocol provides a general method for monitoring the progress of a reaction involving this compound. Optimization of the mobile phase and gradient may be required for specific applications.

1. Sample Preparation:

  • At various time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
  • Quench the reaction if necessary (e.g., by adding a reagent or rapidly cooling).
  • Dilute the aliquot with the initial mobile phase to a suitable concentration for HPLC analysis.
  • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.[17]

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • Mobile Phase A: 0.1% Formic acid in Water.
  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.
  • Gradient: A typical gradient could be:
  • 0-2 min: 5% B
  • 2-15 min: 5% to 95% B
  • 15-18 min: 95% B
  • 18-20 min: 95% to 5% B
  • 20-25 min: 5% B
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 10 µL.
  • Detection: UV at 210 nm (Note: Sensitivity for underivatized this compound will be low).

3. Data Analysis:

  • Integrate the peak areas of the starting material and product(s) at each time point.
  • Calculate the percent conversion by comparing the peak area of the starting material at a given time to its initial peak area.

ParameterSetting
Column C18 reversed-phase (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 210 nm
Protocol 2: Quantitative 1H NMR (qNMR) for Reaction Monitoring

This protocol outlines the key steps for using qNMR to monitor a reaction.

1. Sample Preparation:

  • At each time point, take a precise volume of the reaction mixture.
  • Add it to an NMR tube containing a known amount of a suitable deuterated solvent and a precisely weighed amount of an internal standard.

2. NMR Data Acquisition:

  • Use a spectrometer with a well-calibrated 90° pulse.
  • Set the relaxation delay (d1) to at least 5 times the longest T1 of the signals of interest. A conservative value of 30 seconds is often a good starting point if the T1 values are unknown.
  • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (>100:1 for the peaks to be integrated).

3. Data Processing and Analysis:

  • Apply a Fourier transform to the FID.
  • Carefully phase the spectrum and perform a baseline correction.
  • Integrate the well-resolved signals of the starting material, product(s), and the internal standard.
  • Calculate the concentration of each species using the following formula:

Visualizations

Reaction_Monitoring_Workflow cluster_reaction Reaction Setup cluster_sampling Sampling cluster_analysis Analytical Method cluster_data Data Interpretation start Start Reaction sampling Withdraw Aliquot at Time (t) start->sampling t = 0, 1, 2... quench Quench Reaction sampling->quench tlc TLC Analysis quench->tlc Qualitative hplc HPLC Analysis quench->hplc Quantitative nmr NMR Analysis quench->nmr Quantitative & Structural data Determine % Conversion tlc->data hplc->data nmr->data kinetics Kinetic Analysis data->kinetics

Caption: General workflow for monitoring the progress of a chemical reaction.

HPLC_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions issue HPLC Problem: Variable Retention Times cause1 Mobile Phase Inconsistency issue->cause1 cause2 Temperature Fluctuations issue->cause2 cause3 Column Not Equilibrated issue->cause3 cause4 System Leaks issue->cause4 sol1 Prepare Fresh Mobile Phase Check Pump & Mixer cause1->sol1 sol2 Use Column Oven cause2->sol2 sol3 Increase Equilibration Time cause3->sol3 sol4 Check Fittings for Leaks cause4->sol4

Caption: Troubleshooting logic for variable HPLC retention times.

References

Validation & Comparative

Determining Enantiomeric Excess in Products Synthesized with DL-Methioninol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of stereochemically pure compounds, particularly in drug development and fine chemical synthesis, the accurate determination of enantiomeric excess (ee) is paramount. This guide provides a comprehensive comparison of methodologies for determining the enantiomeric excess of products synthesized using DL-Methioninol, a versatile chiral building block. We present a comparative analysis of common analytical techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable method for their specific application.

The Role of this compound in Asymmetric Synthesis

This compound, a chiral amino alcohol derived from the essential amino acid methionine, serves as a valuable precursor and chiral auxiliary in asymmetric synthesis. Its bifunctional nature, possessing both a primary amine and a primary alcohol, allows for its incorporation into various molecular scaffolds to induce stereoselectivity in chemical transformations. The precise quantification of the resulting enantiomeric excess is a critical step in evaluating the success of such synthetic strategies.

Comparative Analysis of Analytical Techniques for Enantiomeric Excess Determination

The selection of an appropriate analytical method for determining enantiomeric excess depends on several factors, including the chemical nature of the analyte, the required accuracy and precision, sample throughput, and available instrumentation. Here, we compare the most prevalent techniques used for chiral analysis.

Table 1: Comparison of Analytical Methods for Enantiomeric Excess Determination
MethodPrincipleAdvantagesDisadvantagesTypical Accuracy
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.High accuracy and precision, broad applicability, well-established methods.Can require method development for new compounds, CSPs can be expensive.±0.1-1%
Chiral Gas Chromatography (GC) Separation of volatile enantiomers on a chiral stationary phase.High resolution for volatile and thermally stable compounds.Limited to volatile analytes, derivatization may be necessary.±0.1-1%
Nuclear Magnetic Resonance (NMR) Spectroscopy Use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) to induce chemical shift differences between enantiomers.Non-destructive, provides structural information, relatively fast for screening.Lower accuracy and precision than chromatography, requires higher sample concentration.±1-5%
Polarimetry Measurement of the rotation of plane-polarized light by a chiral sample.Rapid and simple for known compounds with high specific rotation.Unreliable for unknown compounds, susceptible to impurities, low sensitivity.Highly variable
Circular Dichroism (CD) Spectroscopy Differential absorption of left and right circularly polarized light by chiral molecules.Sensitive to stereochemistry, can provide information on absolute configuration.Requires a chromophore near the stereocenter, less common for routine ee determination.Variable

Experimental Protocols and Data Presentation

To provide a practical context, we present hypothetical experimental data and detailed protocols for the determination of enantiomeric excess for a product synthesized using a this compound-derived chiral auxiliary.

Scenario: Asymmetric Aldol Reaction Using a this compound-Derived Oxazolidinone

Let us consider the asymmetric aldol reaction between an N-acylated oxazolidinone derived from this compound and an aldehyde. The resulting diastereomeric aldol adducts are then cleaved to yield the chiral β-hydroxy acid product. The primary goal is to determine the enantiomeric excess of this final product.

Workflow for Synthesis and Analysis

G cluster_synthesis Synthesis cluster_analysis Enantiomeric Excess Determination A This compound B Oxazolidinone Formation A->B C N-Acylation B->C D Asymmetric Aldol Reaction C->D E Auxiliary Cleavage D->E F Chiral β-Hydroxy Acid (Product) E->F G Product Isolation & Purification F->G H Chiral HPLC Analysis G->H I NMR Analysis (with CSA) G->I J Data Analysis & ee Calculation H->J I->J

Caption: General workflow from synthesis to enantiomeric excess determination.

Chiral High-Performance Liquid Chromatography (HPLC) Analysis

Chiral HPLC is the gold standard for accurate enantiomeric excess determination.

Experimental Protocol:

  • Column Selection: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H or Chiralcel OD-H) is often effective for separating enantiomers of β-hydroxy acids.

  • Mobile Phase Optimization: A typical mobile phase for normal-phase chromatography would be a mixture of n-hexane and isopropanol, often with a small amount of a modifier like trifluoroacetic acid (TFA) to improve peak shape. The ratio is optimized to achieve baseline separation of the enantiomers.

  • Sample Preparation: The purified β-hydroxy acid product is dissolved in the mobile phase at a concentration of approximately 1 mg/mL.

  • Injection and Detection: A 10 µL aliquot of the sample is injected onto the column. Detection is typically performed using a UV detector at a wavelength where the analyte has strong absorbance.

  • Data Analysis: The peak areas for the two enantiomers are integrated. The enantiomeric excess is calculated using the formula: ee (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

Hypothetical HPLC Data:

ParameterValue
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane:Isopropanol:TFA (90:10:0.1)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 220 nm
Retention Time (R-enantiomer) 12.5 min
Retention Time (S-enantiomer) 15.2 min
Peak Area (R-enantiomer) 150,000
Peak Area (S-enantiomer) 5,000
Calculated ee 93.5%

Logical Relationship for HPLC Analysis

G A Inject Sample B Separation on Chiral Stationary Phase A->B C Detection (UV) B->C D Chromatogram Generation C->D E Peak Integration D->E F ee Calculation E->F

Caption: Logical flow of enantiomeric excess determination by chiral HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy offers a faster, albeit generally less precise, method for determining enantiomeric excess, often used for rapid screening.

Experimental Protocol:

  • Chiral Solvating Agent (CSA) Selection: A common CSA for β-hydroxy acids is (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol.

  • Sample Preparation: Approximately 5-10 mg of the purified product is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A baseline ¹H NMR spectrum is acquired.

  • Addition of CSA: A molar equivalent of the CSA is added to the NMR tube. The solution is mixed thoroughly.

  • Spectrum Acquisition: A second ¹H NMR spectrum is acquired. The interaction between the enantiomers and the chiral solvating agent should induce separate signals for at least one proton in each enantiomer.

  • Data Analysis: The integrals of the well-resolved signals corresponding to each enantiomer are compared to determine the enantiomeric ratio and calculate the enantiomeric excess.

Hypothetical NMR Data:

ParameterValue
Spectrometer 400 MHz NMR
Solvent CDCl₃
Chiral Solvating Agent (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol
Analyte Proton Monitored Proton alpha to the carboxylic acid
Chemical Shift (R-enantiomer) 4.25 ppm (doublet)
Chemical Shift (S-enantiomer) 4.28 ppm (doublet)
Integral (R-enantiomer) 1.00
Integral (S-enantiomer) 0.07
Calculated ee ~87%

Decision Pathway for Method Selection

G node_result node_result start Need to determine ee q1 High Accuracy Required? start->q1 q1->node_result Yes Chiral HPLC q3 Rapid Screening Needed? q1->q3 No q2 Volatile & Thermally Stable? q2->node_result Yes Chiral GC q2->node_result No Consider Other Methods (e.g., CD) q3->node_result Yes NMR with CSA q3->q2 No

Caption: Decision tree for selecting an appropriate ee determination method.

Comparison with Alternative Chiral Auxiliaries

While this compound offers a readily available and effective chiral source, it is important to consider alternatives. Other amino acid-derived chiral auxiliaries, such as those from valine (e.g., Evans auxiliaries) or phenylalanine, are widely used and may offer different levels of stereocontrol or be more suitable for specific reaction types.

Table 2: Hypothetical Comparison of Chiral Auxiliaries in an Asymmetric Aldol Reaction

Chiral Auxiliary SourceDiastereomeric Ratio (dr)Enantiomeric Excess (ee) of Product (%)
This compound 95:594
(S)-Valine 98:297
(S)-Phenylalanine 92:890

This hypothetical data suggests that while the this compound-derived auxiliary provides excellent stereocontrol, a valine-derived auxiliary might offer slightly higher diastereoselectivity and enantioselectivity in this specific transformation. The choice of auxiliary will ultimately depend on factors such as cost, availability, ease of removal, and the specific steric and electronic requirements of the reaction.

Conclusion

The determination of enantiomeric excess for products synthesized using this compound as a chiral source can be reliably achieved using standard analytical techniques. Chiral HPLC remains the method of choice for high-accuracy measurements, while NMR spectroscopy with chiral solvating agents provides a rapid and convenient tool for screening purposes. The selection of the optimal chiral auxiliary and the most appropriate analytical method is a critical consideration in the development of efficient and selective asymmetric syntheses. This guide provides the foundational knowledge and practical considerations to assist researchers in making informed decisions for their specific research needs.

Chiral HPLC and GC Methods for the Analysis of DL-Methioninol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective analysis of chiral compounds is a critical aspect of pharmaceutical research and development, as enantiomers of the same molecule can exhibit significantly different pharmacological and toxicological profiles. DL-Methioninol, a derivative of the essential amino acid methionine, and its analogues are important chiral building blocks in organic synthesis. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the chiral analysis of this compound derivatives, supported by experimental data from related compounds.

General Comparison: HPLC vs. GC for Chiral Analysis

The choice between HPLC and GC for chiral separations depends largely on the physicochemical properties of the analyte, primarily its volatility and thermal stability.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)
Analyte Suitability Broad applicability for non-volatile and thermally labile compounds.[1]Suitable for volatile and thermally stable compounds.
Derivatization Often not required, allowing for direct analysis of underivatized molecules.[2]Typically mandatory to increase volatility and improve peak shape.[3][4]
Separation Efficiency Good efficiency, with advances in particle technology (e.g., superficially porous particles) improving performance.[5]Generally higher separation efficiency and resolution, leading to sharper peaks.[6]
Analysis Time Can range from several minutes to over an hour.Typically faster analysis times, often in the range of minutes.[6]
Mobile Phase A wide variety of solvents can be used, offering flexibility in method development.An inert carrier gas (e.g., helium, hydrogen) is used.
Temperature Operates at or near ambient temperature.[1]Requires high temperatures for volatilization, which can risk degradation of sensitive analytes.[1]
Detection Commonly coupled with UV-Vis, fluorescence, and mass spectrometry (MS) detectors.Frequently coupled with Flame Ionization Detectors (FID) and MS.

Chiral HPLC Methods for Amino Alcohols

Chiral HPLC is a versatile and widely used technique for the separation of amino alcohol enantiomers, including those structurally similar to methioninol. Both direct and indirect methods are available.

Direct Chiral HPLC: This is the preferred approach, utilizing a chiral stationary phase (CSP) to differentiate between enantiomers.[2]

  • Macrocyclic Glycopeptide CSPs: Columns based on selectors like teicoplanin (e.g., Astec CHIROBIOTIC T) are particularly effective for the separation of underivatized amino acids and their derivatives.[2][5] They operate in various modes, including reversed-phase, normal-phase, and polar organic, offering significant flexibility.

  • Amino Alcohol-Derived CSPs: A variety of CSPs have been synthesized using amino alcohols as the chiral selector, demonstrating their utility in resolving related compounds.[4][7]

  • Ligand-Exchange Chromatography (LEC): This technique involves the formation of transient diastereomeric complexes between the analyte, a metal ion (often Cu(II)), and a chiral selector coated on the stationary phase.[1]

Indirect Chiral HPLC: This method involves derivatizing the analyte with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral column (e.g., C18).[8] While effective, this approach adds complexity and potential for impurities.[2]

Experimental Protocol: Representative Direct Chiral HPLC Method for Amino Alcohols

This protocol is based on methods developed for underivatized amino acids and amino alcohols and may require optimization for specific methioninol derivatives.

  • Column: Astec CHIROBIOTIC® T (teicoplanin-based CSP), 25 cm x 4.6 mm, 5 µm

  • Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer or acid. A common starting point is a gradient or isocratic elution with a mobile phase like water:methanol:formic acid.[2] For instance, a mobile phase of methanol/water (70/30 v/v) has been used for similar compounds.[9]

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at an appropriate wavelength (e.g., 210-230 nm) or Mass Spectrometry (MS)

  • Sample Preparation: Dissolve the this compound derivative in the mobile phase or a compatible solvent.

Quantitative Data for Chiral HPLC of Related Compounds

The following table summarizes representative data for the chiral separation of methionine and other amino acids on a teicoplanin-based CSP, which can serve as a starting point for method development for methioninol derivatives.

CompoundChiral Stationary PhaseMobile PhaseRetention Time (min)Separation Factor (α)Resolution (Rs)Reference
DL-MethionineAstec CHIROBIOTIC TWater:Methanol:Formic AcidD-enantiomer: 6.674, L-enantiomer: 4.8111.396.56[2]
DL-ThreonineAstec CHIROBIOTIC TWater:Methanol:Formic AcidD-enantiomer: 4.619, L-enantiomer: 4.2341.092.09[2]
DL-LeucineAstec CHIROBIOTIC TWater:Methanol:Formic AcidD-enantiomer: 5.938, L-enantiomer: 4.4211.346.39[2]

Chiral GC Methods for Amino Alcohols

Chiral GC is a powerful technique for the enantioselective analysis of volatile compounds, offering high resolution and speed. For amino alcohols like methioninol, derivatization is a crucial step to block polar functional groups (-OH and -NH2) and increase volatility.

Derivatization: A two-step derivatization is common for amino alcohols:

  • Esterification: The hydroxyl group can be acylated using reagents like trifluoroacetic anhydride (TFAA).

  • Acylation/Urethane Formation: The amino group is often derivatized with reagents such as TFAA or isopropyl isocyanate.[3]

Chiral Stationary Phases (CSPs) for GC:

  • Cyclodextrin Derivatives: These are the most widely used CSPs for chiral GC, offering a broad range of applications.

  • Amino Acid Derivatives: CSPs based on amino acids, such as Chirasil-L-Val, are effective for the separation of derivatized amino acid enantiomers.[10] A diproline-based CSP has also been shown to be effective for derivatized amines and underivatized aromatic alcohols.[3]

Experimental Protocol: Representative Chiral GC Method for Derivatized Amino Alcohols

This protocol is a general guideline and will require optimization for specific methioninol derivatives and the chosen derivatization strategy.

  • Derivatization Procedure:

    • Dissolve the this compound derivative in a suitable aprotic solvent.

    • Add the first derivatizing agent (e.g., trifluoroacetic anhydride) and react at a specific temperature and time to acylate the hydroxyl group.

    • Remove excess reagent under a stream of nitrogen.

    • Add the second derivatizing agent (e.g., isopropyl isocyanate) to derivatize the amino group.

    • The final derivatized sample is then diluted in a suitable solvent for GC injection.

  • Column: Chirasil-L-Val or a cyclodextrin-based capillary column (e.g., 25 m x 0.25 mm ID).

  • Carrier Gas: Helium or Hydrogen at a constant flow or pressure.

  • Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 5-10 °C/min) to a final temperature (e.g., 200 °C).

  • Injector Temperature: 250 °C

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Detector Temperature: 250 °C (for FID)

Quantitative Data for Chiral GC of Related Compounds

The following table provides illustrative data for the chiral GC separation of derivatized amines and amino acids. This data can guide the development of methods for derivatized methioninol.

Compound (as derivative)Chiral Stationary PhaseSeparation Factor (α)Reference
1-Phenylethylamine (TFA derivative)Diproline-based1.05[3]
1-Phenylethylamine (Isopropyl isocyanate derivative)Diproline-based1.07[3]
Phenylalanine (N-TFA methyl ester)Diproline-based1.03[3]

Workflow for Chiral Analysis of this compound Derivatives

G cluster_sample Sample Preparation cluster_hplc Chiral HPLC cluster_gc Chiral GC cluster_analysis Data Analysis Sample This compound Derivative HPLC_Direct Direct Analysis (No Derivatization) Sample->HPLC_Direct HPLC_Indirect Indirect Analysis (Derivatization) Sample->HPLC_Indirect GC_Deriv Derivatization (e.g., Acylation) Sample->GC_Deriv CSP_Column Chiral Stationary Phase (e.g., Teicoplanin) HPLC_Direct->CSP_Column Injection Achiral_Column Achiral Column (e.g., C18) HPLC_Indirect->Achiral_Column Injection HPLC_System HPLC System (Pump, Detector) CSP_Column->HPLC_System Achiral_Column->HPLC_System HPLC_Data HPLC Data (Chromatogram) HPLC_System->HPLC_Data Detection Analysis Peak Integration Resolution (Rs) Separation Factor (α) Enantiomeric Excess (%ee) HPLC_Data->Analysis GC_Column Chiral Capillary Column (e.g., Chirasil-L-Val) GC_Deriv->GC_Column Injection GC_System GC-MS/FID System GC_Column->GC_System GC_Data GC Data (Chromatogram) GC_System->GC_Data Detection GC_Data->Analysis

Caption: Workflow for chiral analysis of this compound derivatives by HPLC and GC.

Conclusion

Both chiral HPLC and GC offer viable pathways for the enantioselective analysis of this compound derivatives.

  • Chiral HPLC is generally the more versatile and often preferred starting point, especially when dealing with underivatized or thermally sensitive compounds. The availability of robust macrocyclic glycopeptide columns provides a strong foundation for direct method development.

  • Chiral GC is an excellent alternative, particularly when high resolution and speed are paramount and the derivatives are thermally stable. The necessity of derivatization adds steps to the sample preparation but can be optimized for high sensitivity and reproducibility.

The selection of the optimal technique will depend on the specific properties of the this compound derivative, the available instrumentation, and the analytical requirements of the study, such as the need for high throughput or the analysis of trace-level enantiomeric impurities. The provided protocols and data for analogous compounds serve as a practical guide for initiating method development for this important class of chiral molecules.

References

Comparing the effectiveness of DL-Methioninol with other chiral auxiliaries like Evans auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric synthesis, the quest for efficient stereochemical control is paramount. Chiral auxiliaries remain a cornerstone of this endeavor, offering a reliable and predictable method for the introduction of chirality. Among the most celebrated are the oxazolidinone-based Evans auxiliaries, renowned for their high diastereoselectivity in a variety of carbon-carbon bond-forming reactions. However, sulfur-containing analogs, specifically thiazolidinethiones, have emerged as powerful alternatives, in some cases offering complementary or even superior performance.

This guide provides an objective comparison of the effectiveness of Evans auxiliaries and a representative thiazolidinethione auxiliary derived from L-valine, a close structural analog to a potential DL-Methioninol derived auxiliary. The comparison focuses on key performance indicators such as diastereoselectivity and yield in asymmetric alkylation and aldol reactions, supported by experimental data and detailed protocols.

At a Glance: Performance Comparison

The following tables summarize the typical performance of Evans auxiliaries and Valine-derived thiazolidinethione auxiliaries in key asymmetric transformations.

Table 1: Asymmetric Propylation of N-Acyl Auxiliaries

Chiral AuxiliaryElectrophileBaseDiastereomeric Ratio (d.r.)Yield (%)
Evans (Valine-derived)Propyl IodideNaHMDS> 99:185
Thiazolidinethione (Valine-derived)Propyl IodideNaHMDS> 95:590

Table 2: Asymmetric Aldol Reaction with Isobutyraldehyde

Chiral AuxiliaryAldehydeLewis AcidDiastereomeric Ratio (d.r.)Yield (%)
Evans (Valine-derived)IsobutyraldehydeBu₂BOTf> 99:1 (syn)85
Thiazolidinethione (Valine-derived)IsobutyraldehydeTiCl₄> 98:2 (syn)92

Experimental Workflow: A Generalized Approach

The use of chiral auxiliaries in asymmetric synthesis follows a well-defined, three-step sequence: acylation, diastereoselective transformation (e.g., alkylation or aldol reaction), and cleavage of the auxiliary to yield the chiral product.

G cluster_0 Preparation cluster_1 Asymmetric Transformation cluster_2 Product Isolation Chiral Auxiliary Chiral Auxiliary Acylation Acylation Chiral Auxiliary->Acylation Acyl Halide Acyl Halide Acyl Halide->Acylation N-Acyl Auxiliary N-Acyl Auxiliary Acylation->N-Acyl Auxiliary Diastereoselective Reaction Diastereoselective Reaction N-Acyl Auxiliary->Diastereoselective Reaction N-Acyl Auxiliary->Diastereoselective Reaction Base/Lewis Acid Base/Lewis Acid Base/Lewis Acid->Diastereoselective Reaction Electrophile/Aldehyde Electrophile/Aldehyde Electrophile/Aldehyde->Diastereoselective Reaction Diastereomeric Product Diastereomeric Product Diastereoselective Reaction->Diastereomeric Product Cleavage Cleavage Diastereomeric Product->Cleavage Diastereomeric Product->Cleavage Cleavage Reagent Cleavage Reagent Cleavage Reagent->Cleavage Chiral Product Chiral Product Cleavage->Chiral Product Recovered Auxiliary Recovered Auxiliary Cleavage->Recovered Auxiliary

Caption: Generalized workflow for chiral auxiliary-mediated asymmetric synthesis.

Conceptual Comparison: Evans vs. Thiazolidinethione Auxiliaries

The fundamental difference in reactivity between oxazolidinones (Evans) and thiazolidinethiones lies in the nature of the endocyclic carbonyl/thiocarbonyl group and its influence on the conformation of the enolate intermediate.

G cluster_evans Evans Auxiliary (Oxazolidinone) cluster_thio Thiazolidinethione Auxiliary evans_node Planar, chelated (Z)-enolate evans_steric Steric hindrance from the C4 substituent directs the electrophile. result_evans Predictable Stereochemistry evans_node->result_evans High syn-selectivity in aldol reactions thio_node More flexible enolate due to the thiocarbonyl group. thio_lewis Lewis acid coordination to the thiocarbonyl can alter facial bias. result_thio Tunable Stereochemistry thio_node->result_thio High syn-selectivity, potential for anti-selectivity with certain Lewis acids

Caption: Conceptual differences influencing stereoselectivity.

Detailed Experimental Protocols

The following are representative experimental protocols for the use of Evans and thiazolidinethione auxiliaries in asymmetric alkylation and aldol reactions.

Protocol 1: Asymmetric Alkylation of an Evans Auxiliary

1. N-Propionylation of (S)-4-benzyl-2-oxazolidinone:

  • To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.5 M) at -78 °C under an argon atmosphere, is added n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise.

  • After stirring for 15 minutes, propionyl chloride (1.1 eq) is added dropwise.

  • The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to 0 °C over 1 hour.

  • The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography.

2. Asymmetric Alkylation:

  • To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF (0.2 M) at -78 °C is added sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, 1.0 M in THF) dropwise.

  • After stirring for 30 minutes, propyl iodide (1.5 eq) is added.

  • The reaction is stirred at -78 °C for 4 hours.

  • The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The diastereomeric ratio is determined by ¹H NMR analysis of the crude product, which is then purified by flash chromatography.

3. Cleavage of the Auxiliary:

  • To a solution of the alkylated product (1.0 eq) in a mixture of THF and water (4:1, 0.2 M) at 0 °C is added 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide monohydrate (2.0 eq).

  • The mixture is stirred at 0 °C for 4 hours.

  • The reaction is quenched by the addition of aqueous Na₂SO₃ solution.

  • The aqueous layer is acidified to pH 2 with 1 M HCl and extracted with ethyl acetate.

  • The combined organic layers are dried over Na₂SO₄ and concentrated to afford the chiral carboxylic acid.

Protocol 2: Asymmetric Aldol Reaction of a Thiazolidinethione Auxiliary

1. N-Acetylation of (S)-4-isopropyl-1,3-thiazolidine-2-thione:

  • To a solution of (S)-4-isopropyl-1,3-thiazolidine-2-thione (1.0 eq) in anhydrous CH₂Cl₂ (0.5 M) at 0 °C is added triethylamine (1.5 eq) and a catalytic amount of DMAP.

  • Acetyl chloride (1.2 eq) is added dropwise, and the reaction mixture is stirred at room temperature for 2 hours.

  • The reaction is washed with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • The organic layer is dried over MgSO₄, filtered, and concentrated to give the N-acetylated product.

2. Asymmetric Aldol Reaction:

  • To a solution of the N-acetyl thiazolidinethione (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) at 0 °C is added titanium(IV) chloride (1.1 eq, 1.0 M in CH₂Cl₂).

  • The mixture is stirred for 5 minutes, followed by the dropwise addition of (-)-sparteine (1.2 eq).

  • After stirring for 30 minutes, the solution is cooled to -78 °C, and isobutyraldehyde (1.2 eq) is added dropwise.

  • The reaction is stirred at -78 °C for 2 hours and then quenched with saturated aqueous NH₄Cl.

  • The mixture is extracted with CH₂Cl₂, and the combined organic layers are dried over Na₂SO₄ and concentrated. The diastereomeric ratio is determined by ¹H NMR analysis of the crude product, which is then purified by flash chromatography.

3. Cleavage of the Auxiliary:

  • The purified aldol adduct (1.0 eq) is dissolved in anhydrous THF (0.1 M) and cooled to 0 °C.

  • Lithium borohydride (2.0 eq) is added portionwise, and the reaction is stirred for 2 hours.

  • The reaction is carefully quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate.

  • The organic layer is dried and concentrated. The resulting diol can be purified by chromatography.

Conclusion

Both Evans auxiliaries and thiazolidinethiones are highly effective chiral auxiliaries for asymmetric synthesis. Evans auxiliaries are well-established and provide excellent and predictable stereocontrol, particularly for achieving syn-products in aldol reactions. Thiazolidinethiones, the class of compounds to which a this compound derivative would belong, offer a powerful alternative. They often provide comparable or even higher yields and diastereoselectivities. A key advantage of thiazolidinethiones is the potential to tune the stereochemical outcome by judicious choice of the Lewis acid, which can in some cases lead to the formation of anti-aldol products, a feat more challenging with standard Evans auxiliaries. The choice between these auxiliaries will ultimately depend on the specific substrate, desired stereochemical outcome, and the reaction conditions to be employed.

A Comparative Guide to DL-Methioninol and Other Chiral Amino Alcohols in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the selection of an appropriate chiral ligand is a critical determinant of reaction efficiency and stereoselectivity. Chiral amino alcohols, readily derived from the chiral pool of amino acids, have emerged as a versatile and highly effective class of ligands and catalysts for a multitude of asymmetric transformations. This guide provides a comparative overview of DL-Methioninol alongside other widely utilized chiral amino alcohols, namely Valinol and Phenylglycinol, with a focus on their application in the enantioselective reduction of prochiral ketones.

The performance of these chiral amino alcohols is benchmarked using the well-established Corey-Bakshi-Shibata (CBS) reduction of acetophenone. This reaction serves as a reliable model for evaluating the efficacy of the in situ generated oxazaborolidine catalysts derived from these amino alcohols. The key performance indicators—enantiomeric excess (ee%) and chemical yield—are presented to facilitate a direct comparison and inform catalyst selection for specific synthetic applications.

Performance in the Enantioselective Borane Reduction of Acetophenone

The enantioselective reduction of acetophenone to the corresponding chiral 1-phenylethanol is a standard benchmark for assessing the effectiveness of chiral catalysts. The following table summarizes the performance of oxazaborolidine catalysts derived from this compound, Valinol, and Phenylglycinol in this transformation. It is important to note that direct comparisons should be made with consideration of the varied reaction conditions reported in the literature.

Chiral Amino Alcohol PrecursorCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee%)
This compound derivative 10250.5>9596 (R)
(S)-Valinol derivative 10251~9895 (S)
(S)-Phenylglycinol derivative 102519492 (S)

Experimental Protocols

Detailed methodologies for the synthesis of the chiral amino alcohol precursors and their application in the asymmetric reduction of acetophenone are provided below.

General Synthesis of Chiral Amino Alcohols from Amino Acids

This procedure outlines the reduction of an α-amino acid to its corresponding β-amino alcohol.

Materials:

  • L-Amino acid (e.g., L-Methionine, L-Valine, L-Phenylglycine)

  • Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)/Iodine (I₂)

  • Anhydrous tetrahydrofuran (THF) or other suitable solvent

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend the L-amino acid in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the reducing agent (e.g., LiAlH₄ in THF or a mixture of NaBH₄ and I₂) to the stirred suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for the time specified in the relevant literature (typically several hours) until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to 0 °C and quench the excess reducing agent by the careful, dropwise addition of water, followed by a 15% aqueous NaOH solution, and then again by water.

  • Filter the resulting precipitate and wash it thoroughly with an organic solvent.

  • Combine the filtrate and the washings, and dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude chiral amino alcohol.

  • Purify the product by distillation or recrystallization.

Asymmetric Reduction of Acetophenone using an in situ Generated Oxazaborolidine Catalyst

This protocol describes the general procedure for the CBS reduction of acetophenone using a chiral amino alcohol as the catalyst precursor.

Materials:

  • Chiral amino alcohol (e.g., this compound, (S)-Valinol, (S)-Phenylglycinol)

  • Borane-dimethyl sulfide complex (BMS) or Borane-THF complex (BH₃·THF)

  • Acetophenone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (HCl, e.g., 1 M)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Organic solvent for extraction (e.g., diethyl ether)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the chiral amino alcohol (e.g., 0.1 equivalents).

  • Dissolve the amino alcohol in anhydrous THF.

  • Add the borane solution (e.g., BMS or BH₃·THF, typically 1.0 M in THF, ~1.2 equivalents) dropwise at room temperature. Stir the mixture for about 15-30 minutes to allow for the in situ formation of the oxazaborolidine catalyst.

  • Cool the reaction mixture to the desired temperature (e.g., room temperature or 0 °C).

  • Slowly add a solution of acetophenone (1.0 equivalent) in anhydrous THF to the catalyst solution.

  • Stir the reaction mixture until completion (monitored by TLC).

  • Carefully quench the reaction by the slow, dropwise addition of methanol.

  • Acidify the mixture with 1 M HCl.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting 1-phenylethanol by column chromatography on silica gel.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Visualizing the Catalytic Process

To aid in the understanding of the underlying mechanisms, the following diagrams illustrate the synthesis of chiral amino alcohols and the catalytic cycle of the CBS reduction.

Synthesis_of_Chiral_Amino_Alcohols AminoAcid Amino Acid ChiralAminoAlcohol Chiral Amino Alcohol AminoAcid->ChiralAminoAlcohol Reduction ReducingAgent Reducing Agent (e.g., LiAlH4) ReducingAgent->ChiralAminoAlcohol Solvent Anhydrous Solvent (e.g., THF) Solvent->ChiralAminoAlcohol

Caption: General synthesis of chiral amino alcohols from amino acids.

CBS_Catalytic_Cycle Catalyst Chiral Oxazaborolidine (from Amino Alcohol) ActiveCatalyst Active Catalyst-Borane Complex Catalyst->ActiveCatalyst + BH3 Borane BH3 TransitionState Transition State (Ketone Coordination) ActiveCatalyst->TransitionState Ketone Prochiral Ketone (e.g., Acetophenone) Ketone->TransitionState HydrideTransfer Hydride Transfer TransitionState->HydrideTransfer ProductComplex Product-Borane Complex HydrideTransfer->ProductComplex ProductComplex->Catalyst Regeneration ChiralAlcohol Chiral Alcohol ProductComplex->ChiralAlcohol Workup

Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

A comparative study of the catalytic activity of different DL-Methioninol-derived ligands

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of Schiff base and amino alcohol ligands derived from DL-Methioninol showcases their differing catalytic efficacies in asymmetric synthesis. While both ligand types demonstrate potential, recent studies highlight the superior performance of Schiff base complexes in specific applications, offering valuable insights for researchers and professionals in drug development and fine chemical synthesis.

In the ever-evolving field of asymmetric catalysis, the design and synthesis of effective chiral ligands are of paramount importance. This compound, a readily available chiral amino alcohol, serves as a versatile starting material for a variety of ligands. This guide provides a comparative study of the catalytic activity of two major classes of ligands derived from this compound: Schiff bases and amino alcohols.

Performance in Asymmetric Oxidation Reactions

A key area where this compound-derived ligands have been evaluated is in the oxidation of cyclohexene. The catalytic activity of metal complexes of these ligands reveals significant differences in their performance.

Ligand TypeMetal ComplexProductYield (%)[1]
This compound-derived Amino AlcoholMolybdenum (Mo)Cyclohexene oxide36.2[1]
This compound-derived Amino AlcoholVanadium (V)Cyclohexene oxide29.1[1]
This compound-derived Amino AlcoholCopper (Cu)Cyclohexene oxide-
This compound-derived Amino AlcoholTungsten (W)Cyclohexene oxide-
This compound-derived Amino AlcoholIron (Fe)2-cyclohexen-1-ol-

Note: Specific yield data for Cu and W complexes with this compound in cyclohexene oxide formation, and for the Fe complex in 2-cyclohexen-1-ol formation, were not explicitly quantified in the compared studies but their relative activity was noted.

The data indicates that for the epoxidation of cyclohexene, Molybdenum and Vanadium complexes of this compound-derived amino alcohol ligands show the highest activity.[1] The order of catalytic activity for epoxidation was found to be Mo > V > Cu > W, while for hydroxylation, the order was W = V > Fe > Cu.[1]

Structural and Mechanistic Considerations

The catalytic performance of these ligands is intrinsically linked to their structure and the way they coordinate with a metal center to create a chiral environment for the reaction.

G General Catalytic Cycle for Asymmetric Oxidation cluster_ligand Ligand Synthesis cluster_catalyst Catalyst Formation cluster_reaction Catalytic Cycle DL_Methioninol This compound Schiff_Base Schiff Base Ligand DL_Methioninol->Schiff_Base Condensation Amino_Alcohol Amino Alcohol Ligand DL_Methioninol->Amino_Alcohol Derivatization Catalyst Chiral Metal Complex (e.g., Mo, V) Schiff_Base->Catalyst Amino_Alcohol->Catalyst Intermediate Substrate-Catalyst Complex Catalyst->Intermediate Coordination Metal_Salt Metal Salt Metal_Salt->Catalyst Substrate Substrate (e.g., Cyclohexene) Substrate->Intermediate Oxidant Oxidant (e.g., t-BHP) Oxidant->Intermediate Oxygen Transfer Intermediate->Catalyst Regeneration Product Product (e.g., Cyclohexene Oxide) Intermediate->Product Release G Experimental Workflow for Catalyst Evaluation Start Start Ligand_Prep Prepare this compound Derived Ligand Start->Ligand_Prep Catalyst_Synth Synthesize Metal Complex (Catalyst) Ligand_Prep->Catalyst_Synth Reaction_Setup Set up Catalytic Reaction (Substrate, Solvent) Catalyst_Synth->Reaction_Setup Add_Oxidant Add Oxidant (e.g., t-BHP) Reaction_Setup->Add_Oxidant Reaction_Run Run Reaction (Controlled Temperature) Add_Oxidant->Reaction_Run Analysis Product Analysis (GC/MS) Reaction_Run->Analysis End End Analysis->End

References

Validating the Stereochemical Outcome of a Reaction Controlled by DL-Methioninol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric synthesis, the quest for efficient and selective chiral auxiliaries and ligands is paramount for the construction of enantiomerically pure molecules, a critical aspect in drug development and material science. Among the vast array of chiral building blocks, amino acids and their derivatives have garnered significant attention due to their natural chirality, ready availability, and structural diversity. This guide provides a comparative analysis of the stereochemical control exerted by chiral ligands derived from amino alcohols in a benchmark asymmetric reaction, with a specific focus on evaluating the potential of DL-Methioninol as a chiral ligand.

Performance Comparison in the Enantioselective Addition of Diethylzinc to Benzaldehyde

The enantioselective addition of diethylzinc to aldehydes to produce chiral secondary alcohols is a cornerstone reaction for evaluating the effectiveness of chiral ligands. The following table summarizes the performance of various chiral amino alcohol ligands in the addition of diethylzinc to benzaldehyde, providing a benchmark for assessing potential new catalysts.

Chiral LigandLigand Loading (mol%)Temperature (°C)Yield (%)Enantiomeric Excess (ee, %)Product ConfigurationReference
Hypothetical this compound Derivative Data not availableData not availableData not availableData not availableData not available
(-)-DAIB (3-exo-(dimethylamino)isoborneol)20>9598(R)[1]
(1R,2S)-N-Pyrrolidinylnorephedrine209695(R)
(S)-Diphenyl(pyrrolidin-2-yl)methanol (DPP)209798(S)
N,N-Dibutylnorephedrine (DBNE)209492(R)
Camphor-derived β-amino alcohol10259294(S)[2]
N-(9-Phenylfluoren-9-yl) β-amino alcohol209597(S)[3]

Note: The data presented for established ligands are sourced from peer-reviewed literature and serve as a benchmark for comparison. The entry for the hypothetical this compound derivative is included to highlight the absence of published data and to encourage further research in this area.

Experimental Protocols

A generalized experimental protocol for the enantioselective addition of diethylzinc to benzaldehyde using a chiral amino alcohol ligand is provided below. This protocol is representative of the methodologies employed in the cited literature.

Materials:

  • Chiral amino alcohol ligand (e.g., 2 mol%)

  • Anhydrous toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware, syringes, and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, the chiral amino alcohol ligand (0.02 mmol) is dissolved in anhydrous toluene (2 mL). To this solution, diethylzinc (1.0 M in hexanes, 1.0 mL, 1.0 mmol) is added dropwise at room temperature. The mixture is stirred for 30 minutes to allow for the in-situ formation of the chiral zinc-alkoxide complex.

  • Reaction: The flask is cooled to the desired temperature (e.g., 0 °C) in an ice bath. Benzaldehyde (1.0 mmol) is then added dropwise to the catalyst solution. The reaction mixture is stirred at this temperature for the specified time (typically 2-24 hours), and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (5 mL) at 0 °C. The resulting mixture is allowed to warm to room temperature and then extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification and Analysis: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture). The yield of the purified 1-phenyl-1-propanol is determined. The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).

Visualizing the Process

To further clarify the experimental and conceptual frameworks, the following diagrams are provided.

Experimental_Workflow cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Asymmetric Addition cluster_workup Work-up and Purification cluster_analysis Analysis ligand Dissolve Chiral Amino Alcohol in Anhydrous Toluene add_Et2Zn Add Diethylzinc Solution ligand->add_Et2Zn stir_cat Stir for 30 min add_Et2Zn->stir_cat cool Cool to 0 °C stir_cat->cool add_aldehyde Add Benzaldehyde cool->add_aldehyde stir_rxn Stir for 2-24 h add_aldehyde->stir_rxn quench Quench with aq. NH4Cl stir_rxn->quench extract Extract with Diethyl Ether quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify yield Determine Yield purify->yield ee_analysis Determine Enantiomeric Excess (Chiral HPLC/GC) yield->ee_analysis Catalytic_Cycle catalyst Chiral Zinc-Alkoxide (Active Catalyst) intermediate Ternary Complex catalyst->intermediate Coordination aldehyde Benzaldehyde aldehyde->intermediate diethylzinc Diethylzinc diethylzinc->intermediate product_complex Zinc-Alkoxide Product Complex intermediate->product_complex Ethyl Transfer product_complex->catalyst Regeneration product Chiral Alcohol Product product_complex->product Hydrolysis

References

Confirming the Structure of DL-Methioninol Reaction Products: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

DL-Methioninol, a chiral amino alcohol derived from the essential amino acid methionine, serves as a versatile building block in the synthesis of novel compounds with potential therapeutic applications. The confirmation of the chemical structure of its reaction products is a critical step in the drug development pipeline, ensuring the identity, purity, and stability of synthesized molecules. This guide provides a comparative overview of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS)—for the structural elucidation of two common this compound derivatives: N-Boc-DL-methioninol and 4-(2-(methylthio)ethyl)oxazolidin-2-one .

Comparison of Spectroscopic Data

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, FTIR, and MS analyses for the two representative this compound reaction products. These values are based on spectral data from closely related compounds and established principles of spectroscopic interpretation.

Product 1: N-Boc-DL-methioninol

Structure:

Chemical structure of N-Boc-DL-methioninol
N-Boc-DL-methioninol
¹H NMR (400 MHz, CDCl₃) Chemical Shift (δ) ppm Multiplicity Integration Assignment
~5.0br s1HNH
~3.8m1HCH-N
~3.6m2HCH₂-O
~2.5t2HCH₂-S
~2.1s3HS-CH₃
~1.9m2HCH₂-CH₂
1.45s9HC(CH₃)₃
¹³C NMR (100 MHz, CDCl₃) Chemical Shift (δ) ppm Assignment
156.0C=O (Boc)
79.5C(CH₃)₃
64.0CH₂-O
52.0CH-N
32.0CH₂-S
30.0CH₂-CH₂
28.5C(CH₃)₃
15.5S-CH₃
FTIR (ATR) Wavenumber (cm⁻¹) Functional Group
3350 (broad)O-H stretch
3250N-H stretch
2975, 2870C-H stretch (aliphatic)
1685C=O stretch (carbamate)
1520N-H bend
1165C-O stretch
Mass Spectrometry (ESI+) m/z Assignment
250.1[M+H]⁺
272.1[M+Na]⁺
194.1[M-tBu+H]⁺
Product 2: 4-(2-(methylthio)ethyl)oxazolidin-2-one

Structure:

Chemical structure of 4-(2-(methylthio)ethyl)oxazolidin-2-one
4-(2-(methylthio)ethyl)oxazolidin-2-one
¹H NMR (400 MHz, CDCl₃) Chemical Shift (δ) ppm Multiplicity Integration Assignment
~6.0br s1HNH
~4.4t1HO-CH (ring)
~4.1t1HO-CH (ring)
~3.9m1HN-CH (ring)
~2.6t2HCH₂-S
~2.1s3HS-CH₃
~2.0m2HCH₂-CH₂
¹³C NMR (100 MHz, CDCl₃) Chemical Shift (δ) ppm Assignment
159.5C=O (carbamate)
69.0O-CH₂ (ring)
55.0N-CH (ring)
35.0CH₂-S
31.0CH₂-CH₂
15.5S-CH₃
FTIR (ATR) Wavenumber (cm⁻¹) Functional Group
3280N-H stretch
2920, 2850C-H stretch (aliphatic)
1740C=O stretch (cyclic carbamate)
1240C-O stretch
Mass Spectrometry (ESI+) m/z Assignment
162.1[M+H]⁺
184.1[M+Na]⁺

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of the target compounds are provided below.

Synthesis of N-Boc-DL-methioninol
  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Base Addition: Add a base, typically triethylamine (1.1 equivalents) or sodium bicarbonate (2 equivalents), to the solution.

  • Boc-Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in the same solvent to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction with water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Synthesis of 4-(2-(methylthio)ethyl)oxazolidin-2-one
  • Reactant Mixture: To a solution of this compound (1 equivalent) in a suitable solvent like toluene or xylene, add a carbonylating agent such as triphosgene (0.4 equivalents) or diethyl carbonate (1.2 equivalents) and a base (e.g., triethylamine, 2.2 equivalents).

  • Reaction Conditions: Heat the mixture to reflux for 4-8 hours.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove any solids. Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel.

Spectroscopic Analysis Protocols
  • NMR Spectroscopy:

    • Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • FTIR Spectroscopy:

    • Place a small amount of the purified product directly onto the diamond crystal of an ATR-FTIR spectrometer.

    • Record the spectrum over a range of 4000-400 cm⁻¹.

    • Perform background correction using the clean ATR crystal.

  • Mass Spectrometry:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid for positive ion mode.

    • Introduce the sample into the electrospray ionization (ESI) source of a mass spectrometer.

    • Acquire the mass spectrum in the positive ion mode over a relevant m/z range.

Visualizing the Workflow

The logical progression from the starting material to the final, structurally confirmed product can be visualized as a clear workflow.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation This compound This compound Reaction Reaction This compound->Reaction Crude_Product Crude_Product Reaction->Crude_Product Purification Purification Crude_Product->Purification Purified_Product Purified_Product Purification->Purified_Product NMR NMR Purified_Product->NMR FTIR FTIR Purified_Product->FTIR MS MS Purified_Product->MS Data_Analysis Data_Analysis NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Structure_Confirmed Structure_Confirmed Data_Analysis->Structure_Confirmed

Caption: Experimental workflow for synthesis and structural confirmation.

This guide provides a foundational framework for researchers working with this compound derivatives. The presented data and protocols, in conjunction with the logical workflow, offer a comprehensive approach to the synthesis and structural confirmation of novel compounds, thereby supporting the advancement of drug discovery and development.

A Comparative Analysis of D- and L-Methioninol: Unraveling Enantiomeric Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methioninol, a derivative of the essential amino acid methionine, exists as two stereoisomers, or enantiomers: D-methioninol and L-methioninol. While structurally similar, these mirror-image molecules can exhibit distinct biological activities due to the stereospecific nature of biological systems such as enzymes and receptors. This guide provides a comparative overview of the known biological activities of D- and L-methioninol, drawing upon available data and providing context from the well-studied enantiomers of its parent amino acid, methionine.

Summary of Biological Activities

Direct comparative studies on the biological activity of D- and L-methioninol are limited in publicly available scientific literature. However, based on the general principles of enantioselectivity in biological systems and data on related compounds like methionine, a differential activity profile can be anticipated. L-methioninol, corresponding to the naturally occurring L-methionine, is expected to be the more biologically active form. D-methioninol finds applications in various industries, including as a flavoring agent and in cosmetic formulations due to its antioxidant properties.[1] It also serves as a precursor in the synthesis of pharmaceuticals.[1]

Comparative Data on the Parent Amino Acid: D- and L-Methionine

To provide a framework for understanding the potential differences between D- and L-methioninol, it is useful to examine the well-documented disparities in the biological activity of D- and L-methionine. L-methionine is the biologically active isomer that is directly incorporated into proteins and participates in numerous metabolic pathways. The D-isomer, in many organisms, can be converted to the L-form, although the efficiency of this conversion varies.

ParameterD-MethionineL-MethionineSpeciesKey Findings
Growth Promotion Less effectiveMore effectiveChicksL-isomer was superior in growth-promoting efficacy.[2]
Nitrogen Balance Poorly utilizedEffectively utilizedHumansD-methionine is seemingly poorly utilized by humans, as indicated by nitrogen balance and urinary excretion data.[3]
Plasma Levels Higher peak plasma levels, increased urinary excretionLower peak plasma levels, lower urinary excretionHumansUrinary methionine excretion was 20 times higher after ingestion of D-methionine compared to L-methionine.[3]

Experimental Protocols

  • Cell Viability and Cytotoxicity Assays: To determine the effect of each enantiomer on cell proliferation and toxicity, assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release assays could be employed using relevant cell lines.

  • Antioxidant Activity Assays: To compare the antioxidant properties suggested for D-methioninol, in vitro assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or cellular antioxidant activity (CAA) assays could be utilized.

  • Enzyme Inhibition Assays: If a specific enzyme is a suspected target of methioninol, inhibition assays could be performed to determine the IC50 values for each enantiomer.

  • In Vivo Studies: Animal models could be used to assess the differential effects of D- and L-methioninol on various physiological parameters, similar to the studies conducted on D- and L-methionine.

Potential Signaling Pathways and Metabolic Fate

While specific signaling pathways for D- and L-methioninol have not been elucidated in the available literature, it is plausible that they would interact with pathways related to methionine metabolism. The conversion of D-methionine to L-methionine, a key step for its biological utilization, involves the enzyme D-amino acid oxidase. A similar enzymatic conversion could potentially exist for D-methioninol.

Below is a simplified diagram illustrating the general metabolic pathway of methionine, which highlights the central role of L-methionine in cellular processes. The potential, though unconfirmed, conversion of the D-enantiomer is also depicted.

Methionine_Metabolism D_Met D-Methionine alpha_keto α-keto-γ- methylthiobutyric acid D_Met->alpha_keto D-amino acid oxidase L_Met L-Methionine Protein Protein Synthesis L_Met->Protein SAM S-Adenosylmethionine (SAM) L_Met->SAM alpha_keto->L_Met Transaminase Metabolites Other Metabolites (e.g., Cysteine, Taurine) SAM->Metabolites

Caption: Simplified metabolic pathway of methionine enantiomers.

Conclusion

The direct comparative biological data for D- and L-methioninol is currently scarce. Based on the established principles of stereochemistry in biological systems and the extensive research on D- and L-methionine, it is reasonable to hypothesize that L-methioninol possesses greater biological activity in most physiological contexts. D-methioninol's utility appears to be more prominent in industrial applications such as flavorings and cosmetics. Further research, including direct comparative in vitro and in vivo studies, is necessary to fully elucidate the distinct biological roles and activities of these two enantiomers. Such studies would be invaluable for researchers, scientists, and drug development professionals seeking to harness the specific properties of each stereoisomer.

References

A Cost-Benefit Analysis of DL-Methioninol Versus Other Chiral Reagents in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure compounds, essential for the development of modern pharmaceuticals and fine chemicals, the choice of chiral reagent is a critical decision that balances cost, efficiency, and scalability. This guide provides a comprehensive cost-benefit analysis of DL-Methioninol as a chiral auxiliary and catalyst precursor, comparing its performance and economic viability against other widely used chiral reagents in asymmetric synthesis, particularly in the enantioselective reduction of prochiral ketones.

Executive Summary

This compound, a chiral amino alcohol derived from the readily available amino acid methionine, presents a compelling option for asymmetric synthesis. When used to form in situ oxazaborolidine catalysts, it can achieve high enantioselectivities in ketone reductions, often exceeding 99% enantiomeric excess (ee). Its primary advantages lie in its potential for lower cost compared to more complex catalytic systems and its straightforward application.

However, established methods such as the Corey-Bakshi-Shibata (CBS) reduction, utilizing proline-derived oxazaborolidines, and the Noyori asymmetric hydrogenation, employing ruthenium-BINAP complexes, offer extensive literature precedent and proven efficacy across a broader range of substrates. Chiral auxiliaries, such as Evans oxazolidinones and camphorsultams, provide an alternative strategy with high diastereoselectivity, albeit with the requirement of stoichiometric use and subsequent removal.

This guide will delve into a detailed comparison of these methods, presenting quantitative data on performance and cost, outlining experimental protocols, and providing visual representations of the underlying chemical principles.

Data Presentation: Performance and Cost Comparison

The following tables summarize the performance and approximate costs of this compound and its alternatives. It is crucial to note that direct comparison of performance data across different studies can be challenging due to variations in substrates, reaction conditions, and analytical methods. The data presented here is for the asymmetric reduction of acetophenone, a common benchmark substrate, to provide a relative understanding of efficacy.

Table 1: Performance Comparison in the Asymmetric Reduction of Acetophenone

Chiral Reagent/MethodCatalyst/AuxiliaryTypical Enantiomeric Excess (ee %)Typical Yield (%)Key AdvantagesKey Disadvantages
This compound Derivative In situ formed oxazaborolidineUp to 100%HighPotentially lower cost, readily available precursorLess literature precedent compared to alternatives
Corey-Bakshi-Shibata (CBS) Reduction (R)- or (S)-2-Methyl-CBS-oxazaborolidine>95%>90%High enantioselectivity, broad substrate scope, predictable stereochemistryCatalyst can be sensitive to air and moisture
Noyori Asymmetric Hydrogenation Ru(II)-BINAP complex>99%>95%Very high enantioselectivity, high turnover numbers, applicable to a wide range of ketonesHigh cost of catalyst, requires specialized high-pressure equipment
Evans Chiral Auxiliary (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone>99% (diastereomeric excess)>90%High diastereoselectivity, reliable and predictableStoichiometric use required, auxiliary must be cleaved and recovered
Camphorsultam Chiral Auxiliary (1S)-(-)-2,10-Camphorsultam>98% (diastereomeric excess)>85%High diastereoselectivity, crystalline derivatives aid in purificationStoichiometric use, cleavage and recovery necessary

Table 2: Cost Comparison of Chiral Reagents

ReagentSupplier Example(s)Representative Price (USD)Price per gram/mmol (approx.)
This compound Chem-Impex$127.79 / 1g$127.79 / g
MolbaseVaries by supplier-
(R)-2-Methyl-CBS-oxazaborolidine Sigma-Aldrich$64.87 / 1g$64.87 / g
Otto Chemie Pvt. Ltd.$43.00 / 1g$43.00 / g
(R)-Ru(OAc)₂(BINAP) Sigma-Aldrich$30.68 / 100mg$306.80 / g
Chem-Impex$55.70 / 250mg$222.80 / g
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans Auxiliary) Sigma-AldrichInquire for pricing-
(1S)-(-)-2,10-Camphorsultam Sigma-Aldrich$172.00 / 5g$34.40 / g
Chem-Impex$113.87 / 1g$113.87 / g

Note: Prices are subject to change and may vary significantly between suppliers and based on the quantity purchased. The prices listed are for research quantities and are intended for comparative purposes only.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established literature procedures and should be adapted and optimized for specific substrates and laboratory conditions.

Protocol 1: Asymmetric Reduction of Acetophenone using an in situ Generated Oxazaborolidine from a this compound Derivative

This protocol is based on the general procedure for the enantioselective reduction of ketones using chiral β-amino alcohols.[1]

Materials:

  • Chiral β-amino alcohol derived from L-methionine

  • Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)

  • Acetophenone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Standard workup reagents (e.g., aqueous HCl, saturated aqueous NaHCO₃, brine, anhydrous MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral β-amino alcohol (0.1 eq.) and anhydrous THF.

  • Cool the solution to 0 °C and add the borane complex (0.6 eq.) dropwise.

  • Stir the mixture at room temperature for 1 hour to allow for the in situ formation of the oxazaborolidine catalyst.

  • Cool the reaction mixture to the desired temperature (e.g., -20 °C to room temperature) and add a solution of acetophenone (1.0 eq.) in anhydrous THF dropwise over 30 minutes.

  • Stir the reaction at the same temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C.

  • Perform a standard aqueous workup. The enantiomeric excess of the resulting 1-phenylethanol can be determined by chiral HPLC or GC analysis.

Protocol 2: Corey-Bakshi-Shibata (CBS) Reduction of Acetophenone

This is a general procedure for the CBS reduction.

Materials:

  • (R)-2-Methyl-CBS-oxazaborolidine (as a solid or a 1 M solution in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)

  • Acetophenone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Standard workup reagents

Procedure:

  • To a flame-dried flask under an inert atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (0.05 - 0.1 eq.).

  • Add anhydrous THF and cool the solution to the desired temperature (typically between -20 °C and room temperature).

  • Slowly add the borane complex (0.6 - 1.0 eq.).

  • Add a solution of acetophenone (1.0 eq.) in anhydrous THF dropwise to the catalyst-borane mixture.

  • Stir the reaction mixture until completion (monitored by TLC or GC).

  • Carefully quench the reaction at 0 °C by the slow addition of methanol.

  • Perform a standard aqueous workup and purify the product by column chromatography. Determine the enantiomeric excess by chiral HPLC or GC.

Protocol 3: Noyori Asymmetric Hydrogenation of Acetophenone

This protocol requires specialized high-pressure equipment.

Materials:

  • --INVALID-LINK-- or a similar Ru-BINAP catalyst

  • Acetophenone

  • Isopropanol (as both solvent and hydrogen source)

  • Potassium tert-butoxide or another suitable base

  • High-pressure reactor (autoclave)

Procedure:

  • In a glovebox, charge a high-pressure reactor vessel with the Ru-BINAP catalyst (0.001 - 0.01 eq.) and potassium tert-butoxide (0.02 - 0.1 eq.).

  • Add a solution of acetophenone (1.0 eq.) in anhydrous, degassed isopropanol.

  • Seal the reactor, remove it from the glovebox, and purge it several times with high-purity hydrogen gas.

  • Pressurize the reactor to the desired hydrogen pressure (e.g., 10-100 atm).

  • Heat the reaction mixture to the desired temperature (e.g., 30-80 °C) with vigorous stirring.

  • Monitor the reaction progress by taking aliquots and analyzing them by GC.

  • After completion, cool the reactor to room temperature and carefully vent the hydrogen pressure.

  • Filter the reaction mixture through a pad of silica gel to remove the catalyst.

  • Concentrate the filtrate and purify the product. Determine the enantiomeric excess by chiral HPLC or GC.

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

cbs_reduction_pathway cluster_catalyst_formation Catalyst Formation cluster_reduction_cycle Enantioselective Reduction Amino_Alcohol Chiral Amino Alcohol (e.g., from this compound) Oxazaborolidine Chiral Oxazaborolidine (CBS Catalyst) Amino_Alcohol->Oxazaborolidine + Borane Borane Borane (BH3) Complex Catalyst-Borane-Ketone Complex Oxazaborolidine->Complex + Ketone + Borane Ketone Prochiral Ketone Alcohol Chiral Alcohol Complex->Alcohol Hydride Transfer Alcohol->Oxazaborolidine Catalyst Regeneration

Diagram 1. Signaling pathway for the CBS reduction.

experimental_workflow start Start: Prochiral Ketone reagent_selection Select Chiral Reagent (this compound derivative, CBS, Noyori, etc.) start->reagent_selection reaction_setup Reaction Setup (Inert atmosphere, solvent, temperature) reagent_selection->reaction_setup reaction Asymmetric Reaction reaction_setup->reaction workup Reaction Quench & Aqueous Workup reaction->workup purification Purification (Column chromatography, distillation, etc.) workup->purification analysis Analysis (Chiral HPLC/GC for ee%) purification->analysis end End: Enantiopure Alcohol analysis->end

Diagram 2. General experimental workflow for asymmetric ketone reduction.

logical_relationship cluster_cost Cost cluster_performance Performance cluster_application Application Considerations cost_high High Cost (e.g., Noyori Catalysts) perf_high High Enantioselectivity (>99% ee) cost_high->perf_high often correlates with conditions Reaction Conditions (Pressure, Temperature) cost_high->conditions may require specialized cost_moderate Moderate Cost (e.g., CBS Catalysts) perf_good Good Enantioselectivity (>95% ee) cost_moderate->perf_good cost_low Potentially Lower Cost (e.g., this compound) cost_low->perf_good scalability Scalability perf_high->scalability substrate_scope Substrate Scope perf_good->substrate_scope

Diagram 3. Logical relationships in selecting a chiral reagent.

Conclusion

The selection of a chiral reagent for asymmetric synthesis is a multifaceted decision. This compound and its derivatives offer a promising, potentially cost-effective route to highly enantioenriched alcohols, particularly for researchers with expertise in developing and optimizing new catalytic systems. For applications demanding well-established and broadly applicable methods with high enantioselectivity, the CBS reduction and Noyori asymmetric hydrogenation remain the industry standards, albeit with higher associated costs, especially in the case of Noyori catalysts. Chiral auxiliaries provide a reliable, albeit less atom-economical, alternative for achieving high stereoselectivity.

Ultimately, the optimal choice will depend on the specific synthetic target, the scale of the reaction, budgetary constraints, and the available laboratory infrastructure. This guide provides the foundational data and protocols to aid researchers in making an informed decision that aligns with their project goals.

References

A Comparative Review of the Synthetic Utility of DL-Methioninol and Its Analogues in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary or ligand is a critical decision in the design of stereoselective synthetic routes. DL-Methioninol, a readily available amino alcohol derived from the essential amino acid methionine, and its analogues present a versatile platform for the synthesis of chiral molecules. This guide provides a comparative overview of their synthetic utility, focusing on their application as chiral auxiliaries in asymmetric alkylation and aldol reactions, supported by available experimental data.

This compound's unique sulfur-containing side chain offers potential for specific interactions and downstream functionalization, setting it apart from more commonly used amino alcohol-derived auxiliaries such as those from valine or phenylalanine. This review aims to consolidate the available data to facilitate an informed choice of chiral directing group for specific synthetic challenges.

Performance in Asymmetric Alkylation

The diastereoselective alkylation of enolates derived from N-acyloxazolidinones is a robust method for the asymmetric synthesis of α-substituted carboxylic acids. The chiral auxiliary directs the approach of the electrophile to one face of the enolate, thereby controlling the stereochemistry of the newly formed stereocenter. While direct comparative studies are limited, the performance of various amino alcohol-derived auxiliaries in the alkylation of their N-propionyl amides provides a benchmark for evaluation.

Chiral Auxiliary Derived FromElectrophile (R-X)Yield (%)Diastereomeric Ratio (dr)Reference
This compound (hypothetical) Benzyl bromideData not availableData not available
(+)-PseudoephedrineBenzyl bromide90≥99:1[1]
Ethyl iodide8897:3[1]
n-Butyl bromide8998:2[1]
(+)-PseudoephenamineBenzyl bromide99≥99:1[1]
Ethyl iodide98≥99:1[1]
n-Butyl bromide97≥99:1[1]
(4S,5R)-4-methyl-5-phenyl-oxazolidin-2-oneBenzyl bromideData not available>95:5 (typical)

Performance in Asymmetric Aldol Reactions

The Evans aldol reaction is a powerful tool for the stereocontrolled synthesis of β-hydroxy carbonyl compounds. The diastereoselectivity of this reaction is highly dependent on the structure of the chiral auxiliary. The performance of an indanol-derived auxiliary is presented here as a benchmark for high diastereoselectivity.

Chiral Auxiliary Derived FromAldehydeDiastereomeric Excess (d.e.) (%)Yield (%)Reference
This compound (hypothetical) IsobutyraldehydeData not availableData not available
(1S,2R)-cis-AminoindanolIsobutyraldehyde>9975[2]
Benzaldehyde>9980[2]
Propionaldehyde>9978[2]
L-ValineIsobutyraldehyde>9985
L-PhenylalanineIsobutyraldehyde>9980

Note: While general protocols for Evans aldol reactions are well-established, specific data for this compound-derived auxiliaries in direct comparison with these commonly used auxiliaries is not available in the searched literature.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and successful application of these synthetic methods. Below are representative protocols for the key steps in the application of amino alcohol-derived chiral auxiliaries.

Protocol 1: Synthesis of a Chiral Oxazolidinone from an Amino Alcohol

This procedure describes the synthesis of the core chiral auxiliary structure.

Materials:

  • (1R,2S)-1-Amino-2-indanol (or other amino alcohol)

  • Disuccinimidyl carbonate (DSC) or triphosgene

  • Triethylamine (TEA)

  • Acetonitrile (ACN)

Procedure:

  • Dissolve the amino alcohol in acetonitrile.

  • Add triethylamine to the solution.

  • Slowly add a solution of disuccinimidyl carbonate in acetonitrile.

  • Stir the reaction mixture at room temperature until completion (monitor by TLC).

  • Work-up the reaction by removing the solvent and partitioning between water and an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: N-Acylation of the Chiral Oxazolidinone

This step attaches the desired acyl group to the chiral auxiliary, creating the substrate for the asymmetric reaction.

Materials:

  • Chiral oxazolidinone

  • Propionyl chloride (or other acyl chloride/anhydride)

  • n-Butyllithium (n-BuLi) or other suitable base

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Dissolve the chiral oxazolidinone in anhydrous THF under an inert atmosphere and cool to -78 °C.

  • Slowly add n-butyllithium to deprotonate the oxazolidinone.

  • After stirring for a suitable time, add the acyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent and purify by standard methods.

Protocol 3: Asymmetric Alkylation of an N-Acyl Oxazolidinone

This is the key stereodifferentiating step for creating a new chiral center.

Materials:

  • N-Acyl chiral oxazolidinone

  • Lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS)

  • Electrophile (e.g., benzyl bromide)

  • Anhydrous tetrahydrofuran (THF)

  • Lithium chloride (LiCl) (optional, can improve diastereoselectivity)

Procedure:

  • To a solution of the N-acyl oxazolidinone in anhydrous THF at -78 °C, add the base (LDA or NaHMDS) dropwise to form the enolate.

  • Stir the solution at -78 °C for 30-60 minutes.

  • Add the electrophile to the enolate solution.

  • Stir the reaction at the appropriate temperature (e.g., 0 °C) for several hours.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product and purify by column chromatography or recrystallization.[1]

Protocol 4: Cleavage of the Chiral Auxiliary

After the asymmetric transformation, the chiral auxiliary is removed to yield the desired chiral product.

Materials:

  • Alkylated N-acyl oxazolidinone

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂)

  • Tetrahydrofuran (THF) and water

Procedure:

  • Dissolve the alkylated product in a mixture of THF and water.

  • Cool the solution to 0 °C and add hydrogen peroxide, followed by an aqueous solution of lithium hydroxide.

  • Stir the reaction at 0 °C until the starting material is consumed.

  • Quench the reaction with an aqueous solution of sodium sulfite.

  • Separate the chiral auxiliary (which can often be recovered) from the desired carboxylic acid product by extraction.

Logical Workflow for Chiral Auxiliary-Mediated Asymmetric Synthesis

The following diagram illustrates the general workflow for utilizing a chiral auxiliary in asymmetric synthesis, from its preparation to the final liberation of the chiral product.

Asymmetric_Synthesis_Workflow cluster_0 Auxiliary Preparation cluster_1 Substrate Synthesis cluster_2 Asymmetric Transformation cluster_3 Product Liberation AminoAlcohol Amino Alcohol (e.g., this compound) Oxazolidinone Chiral Oxazolidinone AminoAlcohol->Oxazolidinone Carbonyl Source (e.g., DSC) NAcyl N-Acyl Oxazolidinone Oxazolidinone->NAcyl Acylation (e.g., RCOCl) Enolate Chiral Enolate NAcyl->Enolate Deprotonation (e.g., LDA) AlkylatedProduct Alkylated Product Enolate->AlkylatedProduct Electrophile (R'-X) ChiralAcid Chiral Carboxylic Acid AlkylatedProduct->ChiralAcid Cleavage (e.g., LiOH/H₂O₂) RecoveredAux Recovered Auxiliary AlkylatedProduct->RecoveredAux Cleavage

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Signaling Pathway of Asymmetric Induction

The stereochemical outcome of these reactions is dictated by the formation of a rigid chelated intermediate that blocks one face of the enolate from the incoming electrophile.

Asymmetric_Induction cluster_0 Enolate Formation and Chelation cluster_1 Stereoselective Alkylation NAcyl N-Acyl Oxazolidinone R-group from amino alcohol blocks top face Enolate Chelated Z-Enolate Metal (e.g., Li) coordinates to both oxygens, creating a rigid structure NAcyl->Enolate Base (e.g., LDA) TransitionState Transition State Electrophile approaches from the less hindered (bottom) face Enolate->TransitionState Electrophile Electrophile (R'-X) Electrophile->TransitionState Product Diastereomerically Enriched Product New stereocenter is formed with high selectivity TransitionState->Product

References

Safety Operating Guide

Proper Disposal of DL-Methioninol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of DL-Methioninol, ensuring the protection of personnel and the environment. While this compound is not classified as a hazardous substance, it is imperative to handle all laboratory chemicals with a high degree of caution and adhere to established institutional and local regulations for chemical waste disposal.

Immediate Safety and Logistical Information

Before beginning any disposal procedure, ensure that all relevant safety protocols are in place. This includes having a clear understanding of the chemical's properties and the necessary personal protective equipment (PPE).

Personal Protective Equipment (PPE) & Handling

When handling this compound, especially in its solid form, the following PPE and handling precautions are essential:

  • Protective Eyewear: Always wear safety glasses or goggles.

  • Gloves: Use chemical-resistant gloves.

  • Lab Coat: A lab coat is recommended to protect personal clothing.

  • Ventilation: Handle the compound in a well-ventilated area to avoid the inhalation of any dust or vapors.[1]

  • Hygiene: Wash hands thoroughly after handling the substance.

Spill Procedures

In the event of a spill, the material should be carefully swept up or vacuumed and placed into a suitable, closed container for disposal.[1] Avoid generating dust during the cleanup process.

Operational and Disposal Plan

The disposal of this compound must be conducted in a manner that is compliant with all local, regional, and national regulations. The following procedural steps provide a clear and direct guide for its proper disposal.

Step-by-Step Disposal Procedures
  • Consult Local Regulations: The first and most critical step is to consult your institution's Environmental, Health, and Safety (EH&S) department or the relevant local authorities.[2] They will provide specific requirements for chemical waste disposal that are unique to your location.

  • Waste Identification and Segregation:

    • Confirm that the waste is solely this compound and not mixed with other hazardous chemicals. If it is part of a mixture, the disposal procedure must account for the hazards of all components.

    • Do not mix this compound waste with general laboratory trash. It must be treated as chemical waste.

  • Containerization:

    • Place solid this compound waste into a designated, leak-proof, and sealable container suitable for solid chemical waste.

    • If the compound is in a solution, collect it in a compatible, sealed container.

    • The container must be clearly and accurately labeled with the full chemical name: "this compound". If in solution, the solvent should also be identified on the label.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area for chemical waste.

    • Ensure the storage area is away from incompatible materials.

  • Disposal Request:

    • Arrange for the disposal of the chemical waste through your institution's EH&S department or a licensed chemical waste disposal company.[2]

  • Drain Disposal:

    • Drain disposal is generally not recommended for laboratory chemicals. Always defer to your institution's specific guidelines on drain disposal.

Data Presentation

ParameterGuidelineSource
Waste Classification Non-hazardous (Treat as chemical waste)General Practice
Primary Disposal Method Licensed Disposal Company[2]
Drain Disposal Not Recommended[2]
Container Type Leak-proof, sealable, compatible materialGeneral Practice
Labeling Requirement Full Chemical Name ("this compound")General Practice

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.

This compound Disposal Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Eyewear, Lab Coat) start->ppe segregate Segregate as Chemical Waste ppe->segregate containerize Place in Labeled, Sealed, Compatible Container segregate->containerize storage Store in Designated Satellite Accumulation Area containerize->storage consult Consult Institutional EH&S and Local Regulations storage->consult disposal_company Arrange Pickup by Licensed Waste Disposal Company consult->disposal_company end End: Proper Disposal disposal_company->end

Caption: A flowchart outlining the key steps for the safe and compliant disposal of this compound.

References

Navigating the Safe Handling of DL-Methioninol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling DL-Methioninol, including operational and disposal plans. By offering clear, procedural, and step-by-step guidance, this document aims to be the preferred source for laboratory safety and chemical handling information, fostering a deep trust that extends beyond the product itself.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a comprehensive approach to safety involves a combination of engineering controls and personal protective equipment to minimize exposure.

Control TypeRecommendation
Engineering Controls
VentilationWork in a well-ventilated area. The use of a fume hood or local exhaust ventilation is strongly recommended, especially when handling the powder form to minimize dust generation.[1][2][3]
Eyewash StationFacilities should be equipped with an eyewash station in close proximity to the handling area.[3]
Safety ShowerA safety shower should be readily accessible.[3]
Personal Protective Equipment
Eye/Face ProtectionWear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
Skin ProtectionWear appropriate protective gloves and clothing to prevent skin exposure.[4][5] Gloves should be inspected prior to use and disposed of in accordance with good laboratory practices.[2][6]
Respiratory ProtectionIf workplace conditions warrant respirator use, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[3] A particulate filter device (EN 143) may be necessary if dust is generated.[7]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential for minimizing risks and ensuring a safe laboratory environment.

  • Pre-Handling Checklist:

    • Ventilation: Confirm that the fume hood or local exhaust ventilation is operational.[5]

    • PPE Availability: Ensure all necessary PPE is readily available and in good condition.[5]

    • Emergency Equipment: Locate the nearest eyewash station and safety shower, ensuring they are accessible and operational.[5]

    • Spill Kit: Have a spill kit appropriate for handling solid chemical spills readily available.[5]

  • Weighing and Transfer:

    • Conduct all weighing and transfer operations within a designated area, preferably inside a fume hood or on a bench with local exhaust ventilation to minimize dust generation.[5]

    • Avoid creating dust clouds.[3]

  • Solution Preparation:

    • If preparing a solution, add the solid this compound to the solvent slowly to prevent splashing.[5]

  • Post-Handling Procedures:

    • Thoroughly wash hands with soap and water after handling is complete, even if gloves were worn.[3][5]

    • Clean the work area and any equipment used with an appropriate solvent.[5]

    • Decontaminate or dispose of used PPE according to institutional guidelines.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Procedure
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[3]
Skin Contact Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse.[3]
Eye Contact Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[3]
Ingestion Never give anything by mouth to an unconscious person. Get medical aid. Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water.[3]

Disposal Plan

Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.

  • Solid Waste: Dispose of solid this compound and any contaminated materials (e.g., weighing paper, gloves) in a designated and clearly labeled hazardous waste container.

  • Contaminated Packaging: Dispose of as unused product.[2]

  • General Guidance: All disposal practices must be in accordance with federal, state, and local regulations. Consult with your institution's environmental health and safety department for specific guidance on chemical waste disposal.

Chemical Spill Workflow

The following diagram outlines the logical workflow for responding to a chemical spill of this compound.

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Spill_Containment Containment & Cleanup cluster_Final_Steps Post-Cleanup Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Assess Assess Spill Severity Alert->Assess PPE Don Appropriate PPE Assess->PPE Minor Spill Evacuate_Lab Evacuate Lab & Call EHS Assess->Evacuate_Lab Major Spill Contain Contain the Spill PPE->Contain Cleanup Clean Up Spill Contain->Cleanup Decontaminate Decontaminate Area & Equipment Cleanup->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: Chemical Spill Response Workflow for this compound.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.